Maytansinoid DM4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C39H56ClN3O10S |
|---|---|
Poids moléculaire |
794.4 g/mol |
Nom IUPAC |
[(1S,3S,5S,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/t23?,27?,28?,29-,34-,38-,39-/m0/s1 |
Clé InChI |
SVVGCFZPFZGWRG-POYULWBFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Maytansinoid DM4 on Microtubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid DM4, a potent anti-mitotic agent, serves as a crucial cytotoxic payload in the development of antibody-drug conjugates (ADCs). Its efficacy stems from its targeted disruption of microtubule function, a fundamental component of the cellular cytoskeleton essential for cell division and intracellular transport.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of DM4 on microtubules, detailing its binding characteristics, effects on microtubule dynamics, and the resultant cellular consequences.
Binding to the Tubulin Monomer
DM4 exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. Unlike other microtubule-targeting agents such as taxanes, which stabilize microtubules, DM4 is a potent inhibitor of microtubule assembly.[1] It binds to the vinca (B1221190) domain on β-tubulin, a site distinct from that of colchicine (B1669291) or the taxanes.[1][3] This binding is characterized by a high affinity, with dissociation constants (KD) in the sub-micromolar range.[4][5]
The binding of DM4 to tubulin prevents the proper polymerization of α- and β-tubulin dimers into microtubules.[1] This inhibition of microtubule formation is a primary contributor to its anti-cancer properties.[]
Disruption of Microtubule Dynamics
Beyond the inhibition of polymerization, DM4 profoundly disrupts the dynamic instability of existing microtubules.[4][7] Microtubules are inherently dynamic structures, constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization), a process critical for their cellular functions, particularly in the formation of the mitotic spindle during cell division.[1][8][9]
DM4, even at sub-nanomolar concentrations, potently suppresses this dynamic instability.[4][10] It achieves this by binding to the ends of microtubules, effectively "poisoning" them and preventing the addition and removal of tubulin subunits.[4][5] This suppression of microtubule dynamics is a key mechanism leading to mitotic arrest.[10][11] While S-methyl DM4, a metabolite of DM4-containing ADCs, is a weaker inhibitor of overall microtubule assembly compared to the parent compound maytansine, it is a more potent suppressor of dynamic instability.[4]
Quantitative Effects on Microtubule Dynamics
The following table summarizes the quantitative data on the effects of maytansinoids on microtubule assembly and tubulin binding.
| Parameter | Maytansine | S-methyl DM1 | S-methyl DM4 | Reference |
| IC50 for Microtubule Assembly Inhibition (µM) | 1 ± 0.02 | 4 ± 0.1 | 1.7 ± 0.4 | [4][5] |
| KD for Tubulin Binding (µM) | 0.86 ± 0.2 | 0.93 ± 0.2 | Not Reported | [4][5] |
| Suppression of Dynamic Instability at 100 nM | 45% | 84% | 73% | [4] |
Downstream Cellular Consequences: Mitotic Arrest and Apoptosis
The disruption of microtubule function by DM4 has profound consequences for the cell, primarily leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[12][13][14] The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, triggering the spindle assembly checkpoint.[10]
Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway.[15][16] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.[16]
Signaling Pathway for DM4-Induced Apoptosis
Caption: Signaling pathway from DM4 binding to tubulin to the induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of DM4.
Tubulin Polymerization Assay (Sedimentation Assay)
This assay quantifies the effect of a compound on the overall microtubule polymer mass.
Protocol:
-
Preparation of Tubulin: Purify tubulin from bovine brain or use commercially available lyophilized tubulin. Resuspend tubulin in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl2).
-
Reaction Mixture: Prepare reaction mixtures containing tubulin (typically 1-3 mg/mL), GTP (1 mM), and varying concentrations of DM4 or vehicle control (DMSO).
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for microtubule polymerization.
-
Sedimentation: Centrifuge the samples at high speed (e.g., 100,000 x g) at 37°C for 30 minutes to pellet the polymerized microtubules.
-
Quantification: Carefully remove the supernatant containing unpolymerized tubulin. Resuspend the microtubule pellet in a known volume of cold buffer.
-
Analysis: Determine the protein concentration of the supernatant and the pellet fractions using a standard protein assay (e.g., Bradford or BCA assay). The amount of tubulin in the pellet represents the microtubule polymer mass.
-
Data Interpretation: Plot the percentage of microtubule polymer mass against the concentration of DM4 to determine the IC50 value for polymerization inhibition.[4][5]
Analysis of Microtubule Dynamics by Video-Enhanced Differential Interference Contrast (DIC) Microscopy
This technique allows for the direct observation and quantification of the dynamic instability of individual microtubules.
Protocol:
-
Preparation of Flow Cells: Construct flow cells using a microscope slide and a coverslip.
-
Microtubule Nucleation: Introduce axoneme fragments or other microtubule seeds into the flow cell to act as nucleation sites.
-
Polymerization Reaction: Perfuse the flow cell with a solution containing purified tubulin (at a concentration near the critical concentration for assembly), GTP, an oxygen-scavenging system (to reduce phototoxicity), and the desired concentration of DM4 or vehicle control.
-
Microscopy: Observe microtubule growth and shortening from the ends of the axoneme seeds using a video-enhanced DIC microscope equipped with a temperature-controlled stage (37°C).
-
Data Acquisition: Record time-lapse images of the growing and shortening microtubules.
-
Analysis: Track the changes in length of individual microtubules over time. From these life history plots, calculate the following parameters of dynamic instability:
-
Growth rate: The rate of microtubule elongation.
-
Shortening rate: The rate of microtubule depolymerization.
-
Catastrophe frequency: The frequency of transition from a growing to a shortening state.
-
Rescue frequency: The frequency of transition from a shortening to a growing state.
-
-
Data Interpretation: Compare the dynamic instability parameters in the presence and absence of DM4 to determine its specific effects on microtubule dynamics.[4][7]
Experimental Workflow for Assessing DM4's Effect on Microtubule Dynamics
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Microtubule dynamics: taking aim at a moving target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 15. oncotarget.com [oncotarget.com]
- 16. Frontiers | Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]
The Advent of a Potent Anti-Cancer Payload: A Technical Guide to the Discovery and Historical Development of Maytansinoid DM4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and historical development of Maytansinoid DM4, a pivotal cytotoxic agent in the landscape of targeted cancer therapies. From the initial isolation of its parent compound, maytansine (B1676224), to the rational design and synthesis of DM4 for antibody-drug conjugates (ADCs), this document provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the intricate chemistry, mechanism of action, and the evolution of its application, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes and workflows.
From a Shrub's Bark to a Targeted Warhead: The Genesis of Maytansinoids
The story of DM4 begins with the discovery of maytansine in 1972 by Dr. S. Morris Kupchan and his team.[1][2] Isolated from the stem wood of the East African shrub Maytenus ovatus (then classified as Maytenus serrata), maytansine, an ansa macrolide, exhibited potent antileukemic and antitumor properties at remarkably low concentrations.[1][3] This discovery was the culmination of a large-scale screening program for potential anti-cancer agents from plant sources.[1] However, the initial excitement surrounding maytansine was tempered by its significant systemic toxicity observed in early clinical trials, which included neurotoxicity and gastrointestinal side effects, thereby limiting its therapeutic window as a standalone agent.[1][3]
This challenge spurred a new direction in cancer therapy: the targeted delivery of highly potent cytotoxic agents. The core structure and potent mechanism of maytansine provided the foundation for a new class of targeted therapeutics.[1] This led to the development of maytansinoids, semi-synthetic derivatives of maytansine, designed to be attached to monoclonal antibodies (mAbs) to form ADCs.[3][4] This innovative approach aimed to selectively deliver the cytotoxic payload to cancer cells, minimizing exposure to healthy tissues and thus reducing systemic toxicity.[4]
Among these derivatives, DM1 (emtansine) and DM4 (soravtansine or ravtansine) emerged as key players.[5][6] DM4, a thiol-containing maytansinoid, was specifically synthesized to facilitate its conjugation to antibodies via disulfide-containing linkers, a critical feature for the controlled release of the payload within the target cancer cell.[7][8]
Mechanism of Action: Disrupting the Cellular Scaffolding
Maytansinoids, including DM4, exert their potent cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.[5][6] The mechanism of action involves several key steps:
-
Tubulin Binding: Maytansinoids bind to tubulin, the protein subunit of microtubules, at a site near the Vinca alkaloid binding site.[6][]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, disrupting the dynamic instability of the microtubule network.[5][6]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[5][10]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of programmed cell death, or apoptosis, ultimately leading to the elimination of the cancer cell.[5]
The cytotoxicity of maytansinoids is exceptionally high, with inhibitory concentrations (IC50) often in the sub-nanomolar range, making them up to 1000-fold more potent than conventional chemotherapeutic agents like doxorubicin.[][11]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and pharmacokinetic parameters of DM4 and DM4-containing ADCs from various preclinical studies. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: In Vitro Cytotoxicity of Free DM4 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-BR-3 | Breast Cancer | ~0.3-0.4[5] |
| HGC-27 | Gastric Cancer | 0.87 (as part of an anti-5T4 ADC)[2] |
| HT-29 | Colon Cancer | Potent (specific value not provided in source)[5][12] |
| HCT116 | Colon Cancer | Potent (specific value not provided in source)[5][12] |
| COLO 205 | Colon Cancer | Potent (as DM4SMe, a derivative)[5] |
| A-375 | Melanoma | Potent (as DM4SMe, a derivative)[5] |
Table 2: Preclinical Pharmacokinetic Parameters of a DM4-containing ADC (Illustrative Example)
| Parameter | Value | Species | ADC |
| Clearance | Decreased with increased linker hindrance[13] | Mouse | Anti-HER2 ADCs with various linkers[13] |
| Half-life | Longer for total antibody than ADC[14] | Mouse | Anetumab Ravtansine (AR)[14] |
| Tumor Accumulation | Selective accumulation in tumor-bearing mice[3] | Mouse | 1959-sss/DM4[3] |
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of DM4 is a multi-step process that starts from isobutylene (B52900) sulfide (B99878) and culminates in the thiol-containing maytansinoid. A detailed protocol is outlined in patent literature and chemical synthesis publications.[7][15]
Step 1: Synthesis of 4-Mercapto-4-methylpentanoic acid
-
React isobutylene sulfide with the anion of acetonitrile (B52724) to yield a mercapto compound.
-
Hydrolyze the resulting compound with a base to produce 4-mercapto-4-methylpentanoic acid.
Step 2: Formation of the Disulfide
-
Convert the mercapto acid into a disulfide by reacting it with methyl methanethiolsulfonate (MeSSO2Me).
Step 3: Coupling with N-methyl-L-alanine
-
Activate the disulfide carboxylic acid by converting it into an N-hydroxysuccinimide (NHS) ester.
-
React the NHS ester with N-methyl-L-alanine to form the corresponding carboxylic acid.
Step 4: Conjugation to Maytansinol (B1676226)
-
React the N-methyl-L-alanine derivative with maytansinol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride to form the maytansinoid disulfide.
Step 5: Reduction to Thiol-containing DM4
-
Reduce the disulfide with a reducing agent such as dithiothreitol (B142953) (DTT) to yield the final thiol-containing DM4.
-
Purify the final product using high-performance liquid chromatography (HPLC).[7]
Conjugation of DM4 to a Monoclonal Antibody using an SPDB Linker
The conjugation of DM4 to a monoclonal antibody (mAb) is a critical step in the formation of an ADC. The N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker is a commonly used disulfide-containing linker that reacts with both the antibody and the thiol group of DM4.[][17]
Step 1: Antibody Modification
-
Modify the mAb by reacting it with the SPDB linker. The NHS ester end of the SPDB linker reacts with lysine (B10760008) residues on the antibody.
-
Purify the modified antibody to remove excess linker using size-exclusion chromatography (e.g., Sephadex G25).[3]
Step 2: Conjugation with DM4
-
Incubate the modified antibody with a molar excess of the thiol-containing DM4. The pyridyldithio group of the linker reacts with the thiol group of DM4 to form a disulfide bond.
-
The reaction is typically carried out in a buffer such as PBS, often with the addition of a co-solvent like dimethylacetamide (DMA) to improve the solubility of DM4.[3]
Step 3: Purification of the ADC
-
Purify the resulting ADC to remove unconjugated DM4 and other reactants using size-exclusion chromatography.[3]
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and potency.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[5]
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
2. Compound Treatment:
- Prepare serial dilutions of free DM4 or the DM4-containing ADC in cell culture medium.
- Treat the cells with the compounds for a specified duration (e.g., 72 hours). Include vehicle-treated and untreated cells as controls.[5]
3. MTT Addition and Incubation:
- Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
4. Solubilization of Formazan:
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]
5. Data Acquisition and Analysis:
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the control and plot the results against the compound concentration to determine the IC50 value.[5]
Visualizing the Molecular and Experimental Landscape
To better understand the complex processes involved in the action and development of DM4-containing ADCs, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of a DM4-containing ADC leading to apoptosis.
Caption: General experimental workflow for the development of a DM4-ADC.
Conclusion
The journey of maytansinoids from a natural product with prohibitive toxicity to the highly engineered cytotoxic payload DM4 exemplifies the power of innovation in drug development. By understanding the intricate structure-activity relationships and leveraging the principles of targeted therapy, scientists have transformed a potent toxin into a valuable weapon in the fight against cancer. The continued exploration of novel linkers, conjugation technologies, and combination therapies involving DM4-containing ADCs holds immense promise for the future of oncology. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 8. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Evaluation of Anti-CD38 Antibody Drug Conjugate Based on Daratumumab and Maytansinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
The Role of Maytansinoid DM4 as a Potent Tubulin Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoid DM4, a synthetic derivative of maytansine (B1676224), is a highly potent cytotoxic agent that functions as a microtubule-targeting agent.[1] It is a crucial component in the development of antibody-drug conjugates (ADCs), where its targeted delivery to cancer cells enhances its therapeutic index.[][3] This technical guide provides an in-depth exploration of DM4's core mechanism of action: the inhibition of tubulin polymerization. We will delve into its binding characteristics, the downstream cellular consequences, and the experimental methodologies used to elucidate its activity.
Mechanism of Action: Disruption of Microtubule Dynamics
DM4 exerts its cytotoxic effects by potently inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape.[4][5] Unlike some other microtubule-targeting agents, maytansinoids, including DM4, bind to the vinca (B1221190) domain on β-tubulin.[4] This binding event prevents the polymerization of tubulin dimers into microtubules.[6][7] The disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis.[][9]
The primary mechanism involves the suppression of microtubule dynamic instability.[10] Even at sub-nanomolar concentrations, maytansinoids can suppress the dynamic growing and shortening of microtubules, which is critical for their function, particularly during the formation of the mitotic spindle.[10][11] This potent suppression of microtubule dynamics ultimately leads to mitotic arrest and programmed cell death.[4][6]
Binding to Tubulin
DM4 and other maytansinoids bind to a specific site on β-tubulin, distinct from the binding sites of other classes of microtubule inhibitors like taxanes and colchicine.[4][12] While often referred to as the "vinca domain," recent research has further characterized it as the "maytansine site."[12] This binding interferes with the longitudinal interactions between tubulin dimers, thereby preventing the formation of protofilaments and the subsequent assembly of microtubules.[12] The affinity of maytansinoids for tubulin is high, with dissociation constants (KD) in the sub-micromolar range.[10]
Quantitative Data on DM4's Activity
The potency of DM4 as a tubulin polymerization inhibitor has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Tubulin Polymerization) | ~2.61 µM (for a similar inhibitor) | In vitro (porcine brain tubulin) | [5] |
| KD (Binding to Tubulin) | 0.93 ± 0.2 µmol/L (for S-methyl DM1) | Soluble tubulin | [10] |
| KD (Binding to Microtubules) | 0.1 ± 0.05 µmol/L (for S-methyl DM1, high-affinity sites) | Microtubules | [10] |
| Cellular IC50 | pM to sub-nM range | Various cancer cell lines | [][10] |
Note: Data for S-methyl DM1, a cellular metabolite of DM1-ADCs, is often used as a surrogate to understand the microtubule-disrupting activity of maytansinoid payloads like DM4, as they share the same core mechanism.[10]
Signaling Pathways and Cellular Fate
The inhibition of tubulin polymerization by DM4 triggers a signaling cascade that culminates in apoptosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis.[4] This mitotic arrest is a key trigger for the intrinsic apoptotic pathway.
Apoptosis Signaling Pathway Induced by DM4
Caption: Cellular mechanism of a DM4-containing ADC leading to apoptosis.
The prolonged mitotic arrest leads to the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins of the Bcl-2 family, resulting in mitochondrial outer membrane permeabilization (MOMP).[13][14] This allows the release of cytochrome c, which in turn activates the caspase cascade, leading to the execution of apoptosis.[13][14]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize DM4's role as a tubulin polymerization inhibitor.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Principle: The formation of microtubules increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340 nm.[5]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (B35011) (for promoting polymerization)
-
DM4 or other test compounds dissolved in DMSO
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing General Tubulin Buffer, GTP, and glycerol in a 96-well plate.[15]
-
Add the test compound (DM4) at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel (B517696) for stabilization or another known inhibitor).
-
Initiate the polymerization reaction by adding purified tubulin (final concentration typically 2-3 mg/mL) to each well.[15][16]
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[15]
-
Analyze the data by plotting OD versus time. The effect of the inhibitor is determined by changes in the rate of polymerization (Vmax) and the final polymer mass compared to the control.[5]
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay offers higher sensitivity and is suitable for high-throughput screening.
Principle: A fluorescent reporter molecule, such as DAPI, preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[17]
Materials:
-
Purified tubulin
-
Fluorescence-based tubulin polymerization assay buffer
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
DM4 or other test compounds
-
Black, non-binding 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GTP, and the fluorescent reporter in a black 96-well plate.[18]
-
Add the test compound (DM4) at various concentrations.
-
Initiate the reaction by adding purified tubulin.
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Plot fluorescence intensity versus time to determine the kinetics of polymerization.[17] Calculate parameters such as Vmax and the final polymer mass to quantify the inhibitory effect of DM4.[17]
Cell-Based Microtubule Disruption Assay (Immunofluorescence)
This assay visualizes the effect of DM4 on the microtubule network within cells.
Principle: Cells are treated with the compound, and the microtubule cytoskeleton is then stained with a specific antibody against tubulin and visualized using fluorescence microscopy.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
DM4 or other test compounds
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DM4 for a specified period (e.g., 24 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network, characterized by depolymerization and diffuse tubulin staining, indicates the activity of DM4.
Workflow for Characterizing DM4's Tubulin Inhibition
Caption: Experimental workflow for characterizing DM4 as a tubulin inhibitor.
Conclusion
This compound is a formidable inhibitor of tubulin polymerization, a mechanism that underpins its potent cytotoxic activity against cancer cells.[][6] Its ability to bind to the maytansine site on β-tubulin and disrupt microtubule dynamics leads to mitotic arrest and apoptosis.[4][12] The detailed experimental protocols provided herein serve as a guide for researchers to further investigate and characterize the effects of DM4 and other maytansinoid derivatives. A thorough understanding of its mechanism of action is paramount for the continued development and optimization of ADCs and other targeted cancer therapies that utilize this powerful payload.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tubulin Polymerization Assay [bio-protocol.org]
- 16. Tubulin Polymerization Assay [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Maytansinoid DM4: An In-depth Technical Guide to Early Preclinical Efficacy
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the early preclinical research on the efficacy of Maytansinoid DM4, a potent microtubule-disrupting agent.[] As a critical component in the development of antibody-drug conjugates (ADCs), a thorough understanding of DM4's cytotoxic activity, mechanism of action, and the methodologies used for its evaluation is paramount for its successful application in oncology.[][2] This document collates in vitro and in vivo data, presents detailed experimental protocols, and visualizes key cellular pathways and workflows to serve as a vital resource for the scientific community.
Core Mechanism of Action: Microtubule Disruption and Apoptotic Induction
This compound, a derivative of maytansine, exerts its potent cytotoxic effects by targeting tubulin and inhibiting its polymerization into microtubules.[][3][] This disruption of microtubule dynamics is a critical blow to rapidly dividing cancer cells, which rely on a functional mitotic spindle for cell division. The interference with microtubule assembly leads to a cascade of events culminating in cell death.
The primary consequences of DM4's interaction with tubulin are:
-
Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[3][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis, or programmed cell death, ultimately leading to the elimination of the cancer cell.[3][6][7]
Quantitative Efficacy of this compound: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro cytotoxicity of a compound, representing the concentration required to inhibit the growth of 50% of a cell population.[3] The following tables summarize the IC50 values for DM4 and DM4-containing ADCs across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.[3]
| Compound/ADC | Cancer Type | Cell Line | IC50 (nM) | Reference |
| DM4 | Breast Cancer | SK-BR-3 | 0.3 - 0.4 | [3][8] |
| H6-DM4 (ADC) | Gastrointestinal Cancer | Various | Nanomolar range | [9] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of DM4-based ADCs. These studies provide insights into the therapeutic potential and tolerability of the conjugates in a living system.
| ADC | Tumor Model | Dose | Outcome | Reference |
| huC242-DM4 | N87 human gastric tumor xenografts | 3.4 mg/kg (single dose) | Complete tumor regression | [10] |
| huC242-DM4 | HT29 and COLO 205 human colon tumor xenografts | Not specified | Curative at non-toxic doses | [10] |
| H6-DM4 | Established GI tumor xenograft models | 2.5 mg/kg or 10 mg/kg | Eradication of tumors with no observable toxicity | [9] |
| M-s-SPDB-DM4 | High expression KB xenograft mouse system | 2.5 mg/kg | Complete responses | [11][12] |
Experimental Protocols: Methodologies for Efficacy Assessment
Standardized and reproducible experimental protocols are the bedrock of reliable preclinical research. The following section details the methodology for a common in vitro cytotoxicity assay used to evaluate maytansinoids like DM4.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells, which is proportional to the number of viable cells.[3][13]
Materials:
-
DM4 stock solution (dissolved in DMSO)[3]
-
MTT reagent (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well microplates[3]
-
Microplate reader[3]
-
Complete cell culture medium[3]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of DM4 in complete culture medium. A typical concentration range might be from 0.01 pM to 100 nM.[3]
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.[3]
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.[3]
-
Incubate for a predetermined exposure period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.[3]
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
Visualizing the Path to Cell Death and Discovery
Diagrammatic representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research methodologies.
References
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Understanding the Solubility and Stability of Maytansinoid DM4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid DM4, a potent microtubule-disrupting agent, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy as a cytotoxic payload is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the solubility and stability of DM4, offering valuable data and experimental protocols to aid researchers in its handling, formulation, and analytical characterization.
Solubility Profile of this compound
This compound is an analog of maytansine, modified to incorporate a thiol group, allowing for its conjugation to antibodies.[1] This structural modification, while essential for its function in ADCs, also influences its solubility. Generally characterized as a hydrophobic molecule, DM4 exhibits poor aqueous solubility, which presents challenges in its handling and formulation.[2]
Solubility in Organic Solvents
DM4 is readily soluble in various organic solvents, a crucial aspect for the preparation of stock solutions in a laboratory setting. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving maytansinoids due to its high solvating power. Other organic solvents such as dimethylformamide (DMF) and ethanol (B145695) can also be used.[]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common choice for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation. |
| Ethanol | Slightly Soluble | Can be used, but may not achieve as high concentrations as DMSO or DMF. |
| Chloroform | Slightly Soluble | [] |
| Methanol | Slightly Soluble | [] |
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
Aqueous Solubility
The aqueous solubility of DM4 is limited, a factor that requires careful consideration during the preparation of aqueous solutions for in vitro and in vivo studies. The presence of organic co-solvents is often necessary to maintain DM4 in solution when transitioning from an organic stock to an aqueous buffer system.
While specific quantitative data on the pH-dependent aqueous solubility of DM4 is not extensively published, it is known that the solubility of maytansinoids can be influenced by pH. For hydrophobic drugs with ionizable groups, solubility can vary significantly with changes in pH.
A reported aqueous formulation for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, highlighting the need for solubilizing agents.
Stability of this compound
The stability of DM4 is a critical parameter that can impact its potency and the overall efficacy and safety of an ADC. Degradation of the payload can lead to a loss of cytotoxic activity and the generation of potentially toxic byproducts. The stability of DM4 is influenced by several factors, including pH, temperature, and light exposure.
pH Stability
The hydrolytic stability of DM4 is pH-dependent. The ester and amide moieties in the maytansinoid structure are susceptible to hydrolysis under both acidic and basic conditions. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4]
Thermal Stability
Temperature is another critical factor affecting the stability of DM4. Both in solid-state and in solution, elevated temperatures can accelerate degradation. Thermal degradation studies are typically performed by exposing the compound to high temperatures (e.g., 40-80°C) and monitoring the formation of degradation products over time.[6] The solid form of maytansinoids is generally more stable and should be stored at low temperatures (e.g., -20°C) for long-term preservation.[]
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of photosensitive molecules. Photostability testing, as outlined in the ICH Q1B guideline, is crucial to assess the impact of light on the stability of DM4. This involves exposing the drug substance to a combination of visible and UV light and analyzing for any degradation. To protect against photodegradation, maytansinoids and their solutions should be handled in light-protected conditions (e.g., using amber vials).
Experimental Protocols
Accurate assessment of solubility and stability requires robust experimental protocols. The following sections provide detailed methodologies for key experiments.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]
Objective: To determine the thermodynamic equilibrium solubility of DM4 in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., phosphate-buffered saline at various pH values)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV system for quantification
Procedure:
-
Add an excess amount of DM4 powder to a glass vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of DM4 in the diluted supernatant using a validated HPLC-UV method.
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Stability Assessment: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[4]
Objective: To investigate the degradation of DM4 under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven for thermal stress
-
Photostability chamber
-
HPLC-UV or HPLC-MS system for analysis
Procedure:
-
Acid Hydrolysis: Dissolve DM4 in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve DM4 in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve DM4 in a solution of 3% H₂O₂ and incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of DM4 to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of DM4 to a light source according to ICH Q1B guidelines in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[8]
Objective: To develop an HPLC method capable of separating DM4 from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector (e.g., Diode Array Detector)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The specific gradient profile needs to be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of DM4 (e.g., around 232 and 252 nm).
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks generated during forced degradation studies.
Visualizations
To further clarify the experimental workflows and logical relationships discussed, the following diagrams are provided.
Caption: Workflow for determining the equilibrium solubility of DM4.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOP for Forced Degradation Study [m-pharmainfo.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. scielo.br [scielo.br]
- 8. ricerca.unich.it [ricerca.unich.it]
An In-depth Technical Guide to the Identification and Validation of Cellular Targets for Maytansinoid DM4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maytansinoid DM4 (Ravtansine) is a potent, thiol-containing derivative of maytansine, a natural ansa macrolide.[][2] Due to its high cytotoxicity, typically in the sub-nanomolar range, DM4 is a payload of significant interest in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[][3] ADCs are designed to selectively deliver cytotoxic agents to cancer cells by targeting tumor-specific antigens, thereby increasing the therapeutic window and reducing off-target toxicity.[4][] The efficacy of a DM4-based ADC is fundamentally dependent on the interaction of the DM4 payload with its intracellular targets following internalization and cleavage from the antibody-linker complex.[4][]
This technical guide provides a comprehensive overview of the methodologies used to identify and validate the cellular targets of DM4. It includes detailed experimental protocols, a summary of quantitative data, and graphical representations of key pathways and workflows to aid researchers in the field of targeted oncology.
Primary Cellular Target: Tubulin and Microtubule Dynamics
The primary and most well-characterized cellular target of DM4 is tubulin .[2][] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton. Microtubules are dynamic structures, constantly undergoing phases of polymerization and depolymerization, a property known as dynamic instability.[6] This process is critical for numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[7][8]
DM4 exerts its potent cytotoxic effects by binding to tubulin, inhibiting its polymerization, and disrupting microtubule assembly.[2][4][9] This interference with microtubule dynamics leads to a potent suppression of microtubule function, resulting in cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and the subsequent induction of apoptosis (programmed cell death).[][7][8]
Section 1: Identification of Cellular Targets
While tubulin is the established primary target, identifying the full spectrum of binding partners is crucial for understanding potential off-target effects and resistance mechanisms. The gold-standard approach for novel target identification involves affinity-based pulldown assays coupled with mass spectrometry-based proteomics.
Experimental Workflow: Target Identification
The general workflow involves immobilizing DM4 on a solid support, incubating it with cell lysate to capture binding proteins, washing away non-specific binders, and finally eluting and identifying the captured proteins using mass spectrometry.
Caption: Workflow for identifying DM4 binding partners using affinity chromatography and mass spectrometry.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
This protocol outlines a method for identifying proteins that bind to DM4 from a cancer cell lysate.
1. Materials and Reagents:
-
DM4 with a linker suitable for immobilization (e.g., containing a terminal amine or carboxyl group).
-
NHS-activated Sepharose beads or similar affinity chromatography matrix.
-
Cancer cell line of interest (e.g., SK-BR-3, COLO 205).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, or SDS-PAGE loading buffer).
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Reagents for SDS-PAGE and silver staining or Coomassie blue staining.
-
Mass spectrometry-grade trypsin.
-
Reagents for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Procedure:
-
Part A: Immobilization of DM4
-
Couple the DM4-linker conjugate to the NHS-activated Sepharose beads according to the manufacturer's protocol. This typically involves incubating the compound with the beads in a suitable coupling buffer.
-
Block any remaining active groups on the beads using a blocking agent like ethanolamine.
-
Wash the beads extensively to remove non-covalently bound DM4. Prepare a control matrix using beads that have been blocked without DM4 conjugation.
-
-
Part B: Protein Capture
-
Culture and harvest cancer cells. Lyse the cells on ice using Lysis Buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C) to remove cellular debris.[10] Determine the protein concentration of the supernatant (e.g., via Bradford or BCA assay).
-
Incubate the clarified cell lysate with the DM4-conjugated beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.[11]
-
-
Part C: Wash and Elution
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. For mass spectrometry, a common method is to boil the beads in SDS-PAGE loading buffer. Alternatively, use a low-pH buffer like 0.1 M glycine, immediately neutralizing the eluate.
-
-
Part D: Identification by Mass Spectrometry
-
Separate the eluted proteins by 1D SDS-PAGE. Visualize the protein bands that are present in the DM4-pulldown but absent or significantly reduced in the control lane.
-
Excise these specific bands from the gel.
-
Perform in-gel digestion of the proteins using trypsin.
-
Extract the resulting peptides and analyze them using LC-MS/MS.[12]
-
Identify the proteins by searching the acquired mass spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.[13][14] Proteins consistently identified with high confidence in the DM4 sample over the control are considered potential binding partners.
-
Section 2: Validation of Cellular Targets
Once a potential target like tubulin is identified, validation experiments are required to confirm the physical interaction and its functional consequences.
Quantitative Data Presentation
The potency of DM4 is typically quantified by its half-maximal inhibitory concentration (IC50) in cytotoxicity assays and its binding affinity (K_D) to its target.
Table 1: In Vitro Cytotoxicity (IC50) of DM4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM | [15][16] |
| COLO 205 | Colon Cancer | Data for related maytansinoids suggest nM to sub-nM potency | [17] |
| HCT-15 | Colon Cancer | Data for related maytansinoids suggest nM to sub-nM potency | [17] |
| UO-31 | Renal Cancer | Data for related maytansinoids suggest nM to sub-nM potency | [17] |
| Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific viability assay used.[7] |
Table 2: Binding Affinity and Polymerization Inhibition of Maytansinoid Metabolites
| Compound | Target | Parameter | Value | Reference |
| S-methyl DM4 | Tubulin | IC50 (Polymerization) | 1.7 ± 0.4 µmol/L | [6] |
| S-methyl DM1 | Tubulin | K_D (Binding) | 0.93 ± 0.2 µmol/L | [6] |
| S-methyl DM1 | Microtubules | K_D (High Affinity Sites) | 0.1 ± 0.05 µmol/L | [6] |
| Note: S-methyl DM4 is a primary cellular metabolite of DM4-containing ADCs.[6] |
Detailed Experimental Protocols
1. Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the IC50 value of a compound.[7][8]
-
Materials:
-
DM4 stock solution (in DMSO).
-
Cancer cell line of interest.
-
96-well microplates.
-
Complete culture medium.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DM4 in culture medium. Replace the old medium with 100 µL of the medium containing the DM4 dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the log of the DM4 concentration and fit a dose-response curve to calculate the IC50 value.
-
2. Protocol: Microtubule Polymerization Assay
This cell-free assay directly measures the effect of DM4 on the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin protein (>99% pure).
-
GTP (Guanosine triphosphate).
-
Polymerization Buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
DM4 stock solution (in DMSO).
-
Spectrophotometer with temperature control, capable of reading at 340 nm.
-
-
Procedure:
-
Preparation: Resuspend purified tubulin in cold Polymerization Buffer. Keep on ice.
-
Reaction Setup: In a 96-well plate, add Polymerization Buffer, GTP (to a final concentration of 1 mM), and various concentrations of DM4 or vehicle control (DMSO).
-
Initiation: Add the tubulin solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
Analysis: Plot absorbance over time for each DM4 concentration. The rate and extent of polymerization can be compared to the control to determine the inhibitory effect. The IC50 for polymerization inhibition is the concentration of DM4 that reduces the maximal polymerization rate by 50%.[6]
-
Signaling Pathway and ADC Mechanism
DM4's interaction with tubulin triggers a well-defined signaling cascade leading to cell death. When delivered via an ADC, this process is preceded by antibody-mediated internalization.
Caption: Cellular mechanism of a DM4-ADC, from receptor binding to apoptosis induction.
Section 3: Potential Resistance Mechanisms
Cells can develop resistance to maytansinoid-based ADCs through various mechanisms. Understanding these is critical for developing next-generation therapies.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, particularly MDR1 (P-glycoprotein), can actively pump DM4 out of the cell, reducing its intracellular concentration and cytotoxic effect.[18]
-
Reduced Target Antigen Expression: Downregulation or mutation of the target antigen on the cell surface can impair the binding and internalization of the ADC.
-
Impaired ADC Processing: Inefficient lysosomal degradation of the ADC or altered intracellular trafficking can prevent the release of the active DM4 payload.[]
-
Tubulin Mutations: Although less common, mutations in the tubulin protein itself can alter the DM4 binding site, reducing its inhibitory activity.[18]
Caption: Key mechanisms contributing to cellular resistance against DM4-based ADCs.
Conclusion
The identification and validation of cellular targets are foundational to the development of potent therapeutics like this compound. The primary target, tubulin, has been extensively validated through biochemical and cell-based assays, which confirm that DM4's potent cytotoxicity stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[][7] The methodologies detailed in this guide, from affinity chromatography-mass spectrometry for target discovery to cytotoxicity and polymerization assays for validation, provide a robust framework for researchers. A thorough understanding of DM4's mechanism of action, coupled with an awareness of potential resistance pathways, is essential for optimizing the design of next-generation ADCs and improving outcomes in targeted cancer therapy.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules [sigmaaldrich.com]
- 11. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Application of mass spectrometry for target identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Meta-Analysis of MS-Based Proteomics Studies Indicates Interferon Regulatory Factor 4 and Nucleobindin1 as Potential Prognostic and Drug Resistance Biomarkers in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of Maytansinoid DM4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and in vivo metabolism of Maytansinoid DM4, a potent microtubule-targeting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Understanding the metabolic fate and disposition of the released payload is critical for evaluating the efficacy, toxicity, and overall pharmacokinetic profile of any DM4-based ADC.
Introduction to this compound
This compound (Ravutansine) is a thiol-containing derivative of maytansine, a natural ansa macrolide.[] Its high cytotoxicity, which functions by inhibiting tubulin polymerization and inducing mitotic arrest, makes it an effective payload for ADCs.[2][3] ADCs are designed to selectively deliver potent cytotoxic agents like DM4 to cancer cells by targeting specific surface antigens, thereby minimizing systemic toxicity and widening the therapeutic window.[4] The linker connecting DM4 to the antibody is a critical component, designed to be stable in circulation but cleavable upon internalization into the target tumor cell.[4][5]
In Vivo Metabolism of DM4
The metabolism of a DM4-containing ADC is a multi-step process that begins after the ADC binds to its target antigen on a cancer cell and is internalized.[6] The primary metabolic pathway involves the release of DM4 and its subsequent biotransformation, primarily in the liver.[5][7]
Once the ADC is internalized, it is typically trafficked to lysosomes, where proteolytic degradation of the antibody and cleavage of the linker releases the DM4 payload.[8][9] If a disulfide linker is used, it is cleaved in the reducing environment of the cell to release the free thiol-containing DM4.[10]
The key metabolic steps for DM4 are:
-
S-methylation : The free sulfhydryl group of DM4 is rapidly methylated to form its primary and major metabolite, S-methyl-DM4 (S-Me-DM4).[2][11] This metabolite is also highly cytotoxic, contributing to the overall anti-tumor effect, including the "bystander effect," where it can diffuse into and kill adjacent antigen-negative tumor cells.[2][10]
-
Oxidation : Further metabolism occurs in the liver, where S-methyl-DM4 is oxidized by cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5) to form the corresponding S-methyl sulfoxide (B87167) and S-methyl sulfone derivatives.[5][11] These oxidized metabolites have been found to be significantly less cytotoxic.[5]
Pharmacokinetics of DM4
The pharmacokinetics of ADCs are complex, involving the characterization of the intact ADC, the total antibody, and the unconjugated payload and its metabolites.[4][12] While extensive data exists for intact ADCs, specific pharmacokinetic parameters for the free, unconjugated DM4 payload in vivo are less commonly reported in the literature. The exposure of the free payload is a critical factor for evaluating the safety and efficacy of ADCs.[13]
The stability of the linker is a key determinant of the PK profile; a more stable linker results in a longer half-life for the ADC and slower release of the DM4 payload.[14][15] For example, a preclinical study in mice comparing two conjugates found that the thioether-linked conjugate huC242-MCC-DM1 had a half-life of 134 hours, whereas the disulfide-linked huC242–DM4 had a half-life of 102 hours.[14] Despite the shorter half-life, the huC242-DM4 conjugate showed greater efficacy, suggesting a delicate balance between linker stability and payload release for optimal anti-tumor activity.[14]
Quantitative Bioanalytical Data
The accurate quantification of the highly potent, unconjugated DM4 and its S-methyl-DM4 metabolite in complex biological matrices like plasma is challenging but essential for PK studies.[13] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard method for this analysis.[16][17][18]
| Analyte(s) | Matrix | Bioanalytical Method | Dynamic Range | Lower Limit of Quantitation (LLOQ) | Reference(s) |
| DM4 & S-methyl-DM4 | Human Plasma | LC-MS/MS | 0.100–50.0 ng/mL | 0.100 ng/mL | [16][17][18] |
| DM4 | Human Plasma | LC-MS/MS | 0.500–100 ng/mL | 0.500 ng/mL | [19] |
| Free Maytansinoid (DM1) | Human Plasma | ELISA | - | 1.2 nmol/L | [20] |
Experimental Protocols
Protocol 1: Quantification of Unconjugated DM4 and S-methyl-DM4 in Plasma
This protocol outlines a typical workflow for the simultaneous determination of unconjugated DM4 and its metabolite S-methyl-DM4 in human plasma using LC-MS/MS, based on established methodologies.[16][17][18][19] The use of a stable isotope-labeled internal standard, such as DM4-d6, is recommended for precise quantification.[11]
1. Sample Preparation
-
Objective : To extract the analytes from the plasma matrix, remove the ADC, and release any DM4 bound to endogenous thiols.
-
Steps :
-
Protein Precipitation : Thaw plasma samples to room temperature. To 100 µL of plasma, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., DM4-d6).[21] Vortex vigorously for 30-60 seconds to precipitate plasma proteins.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Reduction (Optional but Recommended) : Transfer the supernatant to a new tube. Add a reducing agent (e.g., TCEP) to cleave disulfide bonds that may have formed between DM4 and plasma proteins, ensuring all free DM4 is measured.
-
Solid Phase Extraction (SPE) : Condition an SPE cartridge (e.g., C18). Load the supernatant onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analytes (DM4 and S-methyl-DM4) with an appropriate organic solvent (e.g., methanol).
-
Final Preparation : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective : To separate and detect the analytes with high sensitivity and specificity.
-
Chromatography (LC) :
-
Column : A reversed-phase C18 or similar column (e.g., Thermo Hypersil Gold PFP).[19]
-
Mobile Phase : A gradient elution using water and acetonitrile, both containing a small percentage of an additive like formic acid to improve ionization.
-
Flow Rate : Typical flow rates are between 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for DM4, S-methyl-DM4, and the internal standard are monitored for quantification. Sodium adducts of the analytes may be selected to enhance sensitivity.[16][17][18]
-
Protocol 2: In Vivo Efficacy and PK Study in a Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor activity and pharmacokinetics of a DM4-based ADC in an immunodeficient mouse model bearing human tumor xenografts.[6][22][23]
1. Animal Model and Tumor Implantation
-
Animals : Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Lines : Select a human cancer cell line that expresses the target antigen for the ADC.
-
Implantation : Subcutaneously implant a suspension of the tumor cells (e.g., 5-10 million cells) into the flank of each mouse.
2. Study Execution
-
Tumor Growth : Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³).
-
Randomization : Randomize the mice into treatment groups (e.g., vehicle control, ADC at various doses).
-
ADC Administration : Administer the ADC, typically via intravenous (i.v.) injection into the tail vein.[22] The dosing schedule can vary (e.g., single dose or multiple doses).
-
Monitoring :
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
-
Sample Collection (for PK) :
-
Collect blood samples at various time points post-dose (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) via sparse or serial sampling.[24]
-
Process blood to obtain plasma and store at -80°C until analysis as described in Protocol 1.
-
3. Endpoint and Analysis
-
Efficacy Endpoint : The study can be terminated when tumors in the control group reach a maximum allowed size, or at a fixed time point.
-
Tumor Analysis : At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.[22] Tissues can be collected to assess the biodistribution of the ADC and its metabolites.[10]
-
Data Analysis :
-
Efficacy : Plot the mean tumor volume over time for each group to evaluate anti-tumor activity.
-
Pharmacokinetics : Analyze plasma samples to determine the concentration-time profiles of the ADC, DM4, and S-methyl-DM4, and calculate key PK parameters.
-
Conclusion
The in vivo metabolism of this compound, following its release from an ADC, is characterized by a primary S-methylation step to the active metabolite S-methyl-DM4, followed by hepatic oxidation to less active species. The pharmacokinetics of the free DM4 payload are intrinsically linked to the stability of the ADC's linker and the rate of catabolism within the tumor and liver. Robust bioanalytical methods, primarily LC-MS/MS, are essential for accurately quantifying the unconjugated payload and its metabolites to build a comprehensive understanding of the exposure-response relationship. This knowledge is fundamental for the rational design and clinical development of safe and effective DM4-based antibody-drug conjugates.
References
- 2. books.rsc.org [books.rsc.org]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolites of antibody-maytansinoid conjugates: characteristics and in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scilit.com [scilit.com]
- 13. labcorp.com [labcorp.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Sensitive LC-MS/MS quantification of unconjugated this compound and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Maytansinoid DM4: A Technical Guide on its Impact on Microtubule Dynamics and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoid DM4, a potent microtubule-targeting agent, is a derivative of maytansine (B1676224) engineered for enhanced efficacy and delivery, primarily as a cytotoxic payload in antibody-drug conjugates (ADCs).[][2] Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[3] This disruption ultimately leads to cell cycle arrest and apoptosis.[][3] This technical guide provides an in-depth analysis of DM4's effects on microtubule dynamics and the cell cycle, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Disruption of Microtubule Dynamics
Maytansinoids, including DM4, exert their cytotoxic effects by binding to tubulin at the vinca (B1221190) alkaloid binding site.[4] This interaction inhibits the polymerization of tubulin into microtubules.[3] Unlike taxanes which stabilize microtubules, maytansinoids actively induce microtubule depolymerization, leading to a net loss of microtubule polymers.[3]
Inhibition of Microtubule Polymerization
DM4 and its metabolites significantly inhibit microtubule assembly. The inhibitory effects are concentration-dependent. While direct comparisons with DM4 are limited in some studies, data for the closely related and well-studied S-methyl DM4 provide valuable insights.
Table 1: Inhibition of Microtubule Assembly by Maytansinoids
| Compound | IC50 for Inhibition of Microtubule Assembly (µmol/L) |
| Maytansine | 1 ± 0.02[5] |
| S-methyl DM1 | 4 ± 0.1[5] |
| S-methyl DM4 | 1.7 ± 0.4[5] |
IC50 values represent the concentration required to inhibit microtubule assembly by 50%. Data from in vitro studies with purified microtubule protein.[5]
Suppression of Microtubule Dynamic Instability
Beyond inhibiting polymerization, maytansinoids potently suppress the dynamic instability of microtubules.[4][5] This refers to the alternating phases of growth (polymerization) and shrinkage (depolymerization) that are crucial for proper microtubule function, particularly during mitosis. At sub-nanomolar concentrations that do not cause significant microtubule depolymerization, maytansinoids effectively suppress these dynamics.[4]
Table 2: Suppression of Microtubule Dynamic Instability by Maytansinoids (at 100 nmol/L)
| Compound | Suppression of Dynamic Instability (%) |
| Maytansine | 45%[5][6] |
| S-methyl DM1 | 84%[5][6] |
| S-methyl DM4 | 73%[5][6] |
Data represents the percentage of suppression of dynamic instability compared to a control.[5][6]
Impact on the Cell Cycle
The disruption of microtubule dynamics by DM4 has profound effects on cell cycle progression. Microtubules are essential components of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during mitosis.
Mitotic Arrest
By interfering with the formation and function of the mitotic spindle, DM4 and other maytansinoids cause cells to arrest in the G2/M phase of the cell cycle.[2][4] This arrest at mitosis prevents cell division and can ultimately trigger programmed cell death.[4] Studies have shown that treatment of cancer cells with maytansinoids leads to a significant accumulation of cells in the G2/M phase.
Table 3: Effect of S-methyl DM1 on Cell Cycle Distribution in MCF7 Cells
| Treatment | Concentration | % Cells in G2/M |
| Control | - | Normal |
| S-methyl DM1 | 340 pmol/L (1 x mitotic IC50) | Increased[4] |
| S-methyl DM1 | 680 pmol/L (2 x mitotic IC50) | Significantly Increased[4] |
Qualitative data from immunofluorescence studies showing arrest in prometaphase/metaphase.[4]
Induction of Apoptosis
Prolonged mitotic arrest induced by DM4 triggers the intrinsic apoptotic pathway. The inability of the cell to complete mitosis activates a cascade of signaling events culminating in programmed cell death.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering) or fluorescence.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI) or a spectrophotometer capable of measuring absorbance at 340 nm
-
Test compound (DM4) and controls (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL) in ice-cold General Tubulin Buffer with 1 mM GTP.
-
Prepare a reaction mix on ice containing tubulin (final concentration ~2-3 mg/mL), 1 mM GTP, and 10-15% glycerol in General Tubulin Buffer.[7][8] If using a fluorescent method, add the fluorescent reporter.
-
Prepare serial dilutions of the test compound (DM4) and controls.
-
-
Assay Execution:
-
Pre-warm a 96-well plate and the plate reader to 37°C.[7][9]
-
Add the test compounds and controls to the wells.
-
Initiate polymerization by adding the ice-cold tubulin reaction mix to the wells.
-
Immediately place the plate in the pre-warmed plate reader and begin kinetic readings (e.g., every 30-60 seconds for 60-90 minutes) at 340 nm (for turbidity) or the appropriate fluorescence wavelengths.[9][10]
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity over time to generate polymerization curves.
-
Calculate parameters such as the maximum velocity (Vmax) of polymerization and the polymer mass at steady state to quantify the inhibitory or enhancing effects of the compounds.
-
References
- 2. Antibody–Drug Conjugates and Beyond: Next-Generation Targeted Therapies for Breast Cancer [mdpi.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Structural Analogues and Derivatives of Maytansinoid DM4
This technical guide provides a comprehensive overview of the maytansinoid DM4 (ravtansine), its structural analogues, and derivatives, with a focus on their role as potent cytotoxic payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and bioconjugation.
Introduction to this compound
This compound, also known as ravtansine, is a semi-synthetic derivative of maytansine (B1676224), a natural product originally isolated from the Ethiopian shrub Maytenus ovatus.[1][] Maytansine and its derivatives, collectively known as maytansinoids, are highly potent microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[][3][4] Due to its high cytotoxicity, DM4 is not suitable for use as a standalone chemotherapeutic agent but has found significant application as a payload in ADCs.[1][] The structure of DM4 incorporates a thiol group, which allows for its conjugation to monoclonal antibodies via various linker technologies, enabling targeted delivery to cancer cells.[6][]
Mechanism of Action: Microtubule Disruption and Apoptosis
The primary mechanism of action for DM4 and its derivatives is the potent inhibition of tubulin polymerization.[3][6] Maytansinoids bind to tubulin at the vinca (B1221190) alkaloid binding site, disrupting the dynamics of microtubule assembly and disassembly.[1][3][] This interference with microtubule function is critical as microtubules are essential components of the cytoskeleton, playing a vital role in the formation of the mitotic spindle during cell division.[3][8]
The disruption of microtubule dynamics leads to the following cellular events:
-
Mitotic Arrest: Cells are arrested in the G2/M phase of the cell cycle.[1][8][9]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][6][8]
The targeted delivery of DM4 via ADCs ensures that this potent cytotoxic effect is localized to antigen-expressing tumor cells, thereby minimizing systemic toxicity.[3][]
Structural Analogues and Derivatives
Structure-activity relationship (SAR) studies have revealed that modifications to the maytansine structure, particularly at the C-3 position, are crucial for maintaining high cytotoxicity and allowing for conjugation to delivery vehicles.[1][10]
-
DM1 (Mertansine): A closely related analogue, N2′-deacetyl-N2′-(3-mercapto-1-oxopropyl)-maytansine, which also contains a thiol group for conjugation.[11] It is the payload in the FDA-approved ADC, Kadcyla® (trastuzumab emtansine).[4]
-
DM4 (Ravtansine): Chemically known as N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine.[11][12] The gem-dimethyl substitution adjacent to the thiol group provides steric hindrance, which can influence the stability and release characteristics of the linker in ADCs.[13]
-
S-methyl DM4 (S-Me-DM4): A key cellular metabolite of DM4-containing ADCs.[11] This thiomethyl derivative is formed after the intracellular release of DM4 and is a highly potent microtubule poison, in some cases more so than the parent maytansine.[11][14] It is a neutral, membrane-permeable molecule that can diffuse out of the target cell and induce "bystander killing" of neighboring tumor cells.[13][15]
The cytotoxic potency of these derivatives is exceptionally high, with IC50 values often in the picomolar to low nanomolar range against various cancer cell lines.[1][8]
Application in Antibody-Drug Conjugates (ADCs)
The core concept of an ADC is to use a monoclonal antibody to selectively deliver a highly potent cytotoxic agent like DM4 to tumor cells that overexpress a specific target antigen.[3][16]
Linker Chemistry
The linker connects the DM4 payload to the antibody. Its properties are critical for the stability of the ADC in circulation and the efficient release of the payload within the target cell.[3][6]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor cell, such as the reductive environment of the cytoplasm or lysosomal proteases.[3][] Disulfide-containing linkers, like SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), are commonly used with DM4.[][6] The disulfide bond is readily cleaved in the reducing intracellular environment, releasing the active thiol-containing DM4.[6][]
-
Non-cleavable Linkers: These linkers, such as SMCC, result in the payload being released only after the complete lysosomal degradation of the antibody.[6]
Cellular Mechanism of a DM4-ADC
The therapeutic effect of a DM4-ADC is a multi-step process that relies on both the antibody's specificity and the payload's potency.
Quantitative Data
The cytotoxic potency of maytansinoids is a key factor in their selection as ADC payloads. This potency is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Cytotoxicity of Maytansinoid Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM | [17] |
| S-methyl-DM4 | KB | Head and Neck Cancer | 6.0 x 10-11 M (60 pM) | [15] |
| Maytansine | KB | Head and Neck Cancer | Sub-nanomolar | [18] |
| DM1 | Various | Various | Sub-nanomolar to nanomolar | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell lines and incubation times. Direct comparison should be made with caution.[8][17]
Table 2: Effects of Maytansinoids on Microtubule Dynamics
Data indicates that maytansinoid derivatives are potent suppressors of microtubule dynamic instability, often more so than the parent compound, maytansine.[11][14]
| Compound (at 100 nM) | Suppression of Shortening Rate | Suppression of Growing Rate | Suppression of Catastrophe Frequency | Overall Dynamicity Decrease | Reference |
| Maytansine | 37% | 40% | 85% | 52% | [11][14] |
| S-methyl DM1 | 59% | 63% | 90% | 87% | [11][14] |
| S-methyl DM4 | 56% | 60% | 90% | 74% | [11][14] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard colorimetric assay to determine the viability of cells after treatment with a cytotoxic compound like DM4.[17][19]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
DM4 stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of DM4 in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and no-treatment controls.[17]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[17]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[8][17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[19]
Protocol: Synthesis of S-methyl DM4 from DM4
This protocol describes the conversion of the thiol-containing DM4 into its more stable thiomethyl derivative, S-methyl DM4.[11]
Materials:
-
DM4
-
Methyl iodide (excess)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
-
Reverse-phase preparatory HPLC system
Procedure:
-
Reaction Setup: Dissolve DM4 in DMF.
-
Methylation: Add an excess of methyl iodide and DIPEA to the DM4 solution.
-
Incubation: Allow the reaction to proceed overnight with stirring.
-
Purification: Purify the resulting S-methyl DM4 from the reaction mixture using reverse-phase preparatory HPLC with a linear gradient of acetonitrile (B52724) in deionized water.[11]
Conclusion
This compound and its structural analogues, such as DM1 and the metabolite S-Me-DM4, are exceptionally potent cytotoxic agents that function by disrupting microtubule dynamics.[8] Their high potency, coupled with synthetic tractability for linker attachment, has made them invaluable payloads for the development of antibody-drug conjugates.[] The clinical success of maytansinoid-based ADCs has validated this therapeutic approach, offering a powerful strategy for the targeted treatment of various cancers.[4] Ongoing research continues to explore novel maytansinoid derivatives, innovative linker technologies, and new antibody targets to further enhance the therapeutic index and expand the application of this important class of anticancer agents.[3][10]
References
- 1. books.rsc.org [books.rsc.org]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochempeg.com [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Preliminary Safety and Toxicity Profile of Maytansinoid DM4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary safety and toxicity profile of Maytansinoid DM4 (ravtansine), a potent microtubule-disrupting agent utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). DM4 is a synthetic derivative of maytansine, designed for enhanced stability and effective conjugation to monoclonal antibodies.[1][2] Its high cytotoxicity makes it a critical component in targeted cancer therapies, but also necessitates a thorough understanding of its safety profile to optimize the therapeutic index of ADCs.[3][4]
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization.[5] By binding to tubulin, it disrupts the assembly and dynamics of microtubules, which are essential for the formation of the mitotic spindle during cell division.[4] This interference leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in rapidly proliferating cancer cells.[6][7] The cellular metabolite of DM4, S-methyl-DM4 (S-Me-DM4), is also a potent suppressor of microtubule dynamics.[8]
In Vitro Cytotoxicity
The in vitro potency of DM4 is a critical measure of its anti-cancer activity. It is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.
Table 1: In Vitro Cytotoxicity of DM4 and its Derivatives
| Cell Line | Cancer Type | Compound | IC50 (nmol/L) | Reference |
|---|---|---|---|---|
| SK-BR-3 | Breast Cancer | Free DM4 | 0.3 - 0.4 | [6] |
| COLO 205 | Colon Cancer | DM4SMe | Potent | [6] |
| A-375 | Melanoma | DM4SMe | Potent | [6] |
| HT-29 | Colon Cancer | T4H11-DM4 (ADC) | Potent | [6] |
| HCT116 | Colon Cancer | T4H11-DM4 (ADC) | Potent |[6] |
Note: IC50 values can vary based on experimental conditions such as cell line, exposure time, and assay method.
A common method to determine the in vitro cytotoxicity of DM4 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on metabolic activity.
-
Cell Seeding:
-
Cancer cell lines are cultured in an appropriate medium.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
A stock solution of DM4 is prepared and serially diluted to various concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of DM4. Control wells receive medium with the vehicle used to dissolve DM4.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration to determine the IC50 value.[6]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Maytansinoid DM4 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing off-target toxicity.[1] An ADC is comprised of three key components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2]
Maytansinoids, such as DM4 (a derivative of maytansine), are highly potent microtubule-targeting agents that induce mitotic arrest and cell death at subnanomolar concentrations.[1][3][4] Their high cytotoxicity makes them ideal payloads for ADCs.[1] This document provides detailed protocols for the conjugation of Maytansinoid DM4 to monoclonal antibodies, covering linker chemistry, purification, and characterization of the resulting ADC.
Mechanism of Action
Maytansinoid-based ADCs function through a targeted delivery mechanism. The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[1] Once inside the cell, the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, releasing the maytansinoid payload.[1] The free maytansinoid then binds to tubulin, disrupting microtubule assembly and function. This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[5][6]
Data Presentation
Table 1: Key Parameters in DM4-ADC Development
| Parameter | Typical Range/Value | Significance | Reference |
| Drug-to-Antibody Ratio (DAR) | 3-4 | Optimal balance between efficacy and toxicity. Higher DARs can lead to faster clearance and increased toxicity, while lower DARs may have reduced efficacy. | [7] |
| Linker Type | Disulfide (e.g., SPDB) or Thioether (e.g., SMCC) | Disulfide linkers are cleavable in the reducing environment of the cell, while thioether linkers are non-cleavable and release the drug upon antibody degradation. The choice of linker impacts stability and payload release. | [2][8][9] |
| Purity of ADC | >95% | High purity is crucial to remove unconjugated antibody and free drug-linker, which can impact efficacy and cause off-target toxicity. | [10] |
| Monomer Content | >95% | Aggregation of ADCs can lead to immunogenicity and altered pharmacokinetic properties. | [11] |
Experimental Protocols
Protocol 1: Conjugation of DM4 via a Disulfide Linker (SPDB)
This protocol describes the conjugation of DM4 to a monoclonal antibody using the SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker, which creates a cleavable disulfide bond.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
SPDB-DM4 linker-payload
-
Reaction buffer (e.g., 0.2 M sodium phosphate (B84403), pH 8.0)[5]
-
Organic solvent (e.g., Dimethylacetamide - DMA)[5]
-
Phosphate-buffered saline (PBS)
-
Desalting column (e.g., Sephadex G25)[5]
-
Purification system (e.g., Tangential Flow Filtration or Size Exclusion Chromatography)[5]
Procedure:
-
Antibody Preparation:
-
If the antibody is not in a suitable buffer, perform a buffer exchange into PBS at a concentration of 5-10 mg/mL.[1]
-
-
Payload Preparation:
-
Dissolve the SPDB-DM4 in an organic solvent like DMA to prepare a stock solution.[5]
-
-
Conjugation Reaction:
-
In a suitable reaction vessel (e.g., a microtiter plate for small scale), combine the antibody solution, sodium phosphate buffer, PBS, and DMA.[5]
-
Add the SPDB-DM4 stock solution to the antibody mixture. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR). A typical starting point is a 5- to 10-fold molar excess of the payload.[1]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[5]
-
-
Purification:
-
Purify the resulting ADC using a desalting column to remove excess, unreacted SPDB-DM4.[5]
-
For larger scale purification and to remove unconjugated drug-linker and other small molecules, utilize Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa) or Size Exclusion Chromatography (SEC).[5][]
-
Protocol 2: Conjugation of DM4 via a Thioether Linker (SMCC)
This protocol details the conjugation of DM4 to cysteine residues on the antibody using the non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This method requires partial reduction of the antibody's interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)[5][13]
-
Borate (B1201080) buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)[5]
-
SMCC-DM4 linker-payload
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)[5]
-
Quenching solution (e.g., cysteine)[5]
-
Desalting column (e.g., Sephadex G25)[5]
-
Purification system (e.g., TFF or SEC)[5]
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody, add borate buffer.[5]
-
Add a solution of the reducing agent (DTT or TCEP) to partially reduce the interchain disulfide bonds, generating free thiol groups. The amount of reducing agent will influence the number of available conjugation sites.[5]
-
Incubate the reaction mixture.
-
Immediately purify the partially reduced antibody using a desalting column to remove the excess reducing agent.[5]
-
-
Payload Preparation:
-
Dissolve the SMCC-DM4 in an organic solvent like DMSO to create a stock solution.[5]
-
-
Conjugation Reaction:
-
Quenching:
-
Quench the reaction by adding an excess of cysteine to react with any unreacted maleimide (B117702) groups on the SMCC linker.[5]
-
-
Purification:
Protocol 3: Characterization of DM4-ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy:
UV/Vis spectroscopy is a straightforward method to determine the average DAR.[15][]
-
Principle: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug, e.g., 252 nm for maytansinoids), and using the known extinction coefficients of the antibody and the drug, the concentrations of each can be determined and the DAR calculated.[10][15]
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and 252 nm.
-
Calculate the concentration of the antibody and the DM4 using the Beer-Lambert law and their respective extinction coefficients at both wavelengths.
-
The DAR is the molar ratio of the drug to the antibody.
-
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their size. It can be used to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.[5]
-
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified ADC sample.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, and later peaks represent smaller fragments.
-
Calculate the percentage of monomer by integrating the peak areas.
-
3. In Vitro Cytotoxicity Assay:
-
Principle: This assay determines the potency of the ADC by measuring its ability to kill cancer cells that express the target antigen. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is a key parameter.[1]
-
Procedure:
-
Plate target cancer cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the DM4-ADC and a control antibody.
-
Remove the culture medium from the cells and add the ADC dilutions.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Plot cell viability against ADC concentration to determine the IC50 value.[7]
-
Visualizations
Caption: Mechanism of action of a this compound-based ADC.
Caption: Experimental workflow for DM4-ADC conjugation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. DM4 - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 11. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimizing Linker Chemistry in DM4-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents, such as the maytansinoid DM4, directly to tumor cells. The linker, which connects the monoclonal antibody to the DM4 payload, is a critical component that significantly influences the ADC's stability, efficacy, and toxicity profile.[1][2][3] Optimizing the linker chemistry is therefore paramount for developing a successful DM4-based ADC with a favorable therapeutic window.
This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of DM4-based ADCs with different linker technologies. It is intended to guide researchers in making informed decisions on linker selection and optimization to enhance the therapeutic potential of their ADC candidates.
Linker Technologies for DM4-Based ADCs
The choice of linker dictates the mechanism of payload release and can be broadly categorized into cleavable and non-cleavable linkers.[4][5]
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved within the tumor microenvironment or inside the target cell by specific triggers, such as enzymes or a reducing environment.[5] For DM4, disulfide-based linkers like SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) and its sulfonated, more hydrophilic version, sulfo-SPDB, are commonly employed.[6][] Upon internalization into the tumor cell, the disulfide bond is cleaved in the reducing environment of the cytoplasm, releasing the active DM4 payload.[8] A key advantage of cleavable linkers with membrane-permeable payloads like DM4 is the potential for a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[8][9]
-
Non-Cleavable Linkers: These linkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable covalent bond between the antibody and the payload.[10][11] The release of the active drug metabolite occurs only after the ADC is internalized and the antibody is completely degraded within the lysosome.[12] This approach generally leads to greater plasma stability and a reduced risk of off-target toxicity.[4] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which limits the bystander effect.[13]
Data Presentation: Comparative Performance of DM4-ADCs with Different Linkers
The following tables summarize key quantitative data for DM4-based ADCs, highlighting the impact of linker chemistry on their performance. Note: Direct comparison of data across different studies should be done with caution due to variations in antibodies, cell lines, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of DM4-Based ADCs
| Antibody Target | Linker Type | Linker | Cell Line | IC50 (ng/mL) | Reference |
| Folate Receptor α | Cleavable (Disulfide) | sulfo-SPDB | Ovarian Cancer (FRα+) | ~1-10 | [14] |
| CD19 | Cleavable (Disulfide) | SPDB | B-cell Lymphoma | Varies by cell line | [15] |
| Generic | Non-cleavable (Thioether) | SMCC | Various | Varies by cell line | [10][11] |
Table 2: In Vivo Tumor Growth Inhibition (TGI) of DM4-Based ADCs
| Antibody Target | Linker Type | Linker | Xenograft Model | Dosing Regimen | TGI (%) | Reference |
| Folate Receptor α | Cleavable (Disulfide) | sulfo-SPDB | Ovarian Cancer | Varies | Significant | [15] |
| CD19 | Cleavable (Disulfide) | SPDB | B-cell Lymphoma | Varies | Significant | [15] |
| Generic | Non-cleavable (Thioether) | SMCC | Various | Varies | Varies | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments in the development and evaluation of DM4-based ADCs are provided below.
Protocol 1: Conjugation of DM4 to an Antibody using a Disulfide Linker (SPDB)
This protocol describes a two-step process for conjugating a thiol-containing DM4 payload to an antibody via the heterobifunctional SPDB linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPDB linker (e.g., from a commercial supplier)
-
DM4 payload (thiol-modified)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G25)
-
Diafiltration/concentration device
Procedure:
-
Antibody Modification: a. Prepare the antibody at a concentration of 5-10 mg/mL in Reaction Buffer. b. Dissolve SPDB in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use. c. Add the SPDB solution to the antibody solution at a molar ratio of 5-10 fold excess of linker to antibody. d. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. e. Remove excess, unreacted SPDB by buffer exchange into Reaction Buffer using a desalting column or diafiltration.
-
DM4 Conjugation: a. Dissolve the thiol-containing DM4 payload in anhydrous DMF or DMSO. b. Add the DM4 solution to the modified antibody at a molar ratio of 1.5-3 fold excess of DM4 to the incorporated linker. c. Incubate the reaction for 3-18 hours at room temperature with gentle mixing. d. Quench the reaction by adding a quenching solution to cap any unreacted linker.
-
Purification: a. Purify the resulting ADC from unconjugated DM4 and other reaction components using a size-exclusion chromatography (SEC) column (e.g., Sephadex G25) equilibrated with a suitable formulation buffer. b. Concentrate the purified ADC and determine the final protein concentration.
Protocol 2: Conjugation of DM4 to an Antibody using a Non-Cleavable Linker (SMCC)
This protocol outlines the conjugation of a thiol-containing DM4 payload to an antibody using the SMCC linker.[16]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC linker
-
DM4 payload (thiol-modified)
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2[16]
-
Purification and storage buffers
Procedure:
-
Antibody Modification: a. Prepare the antibody at 1-10 mg/mL in Amine Reaction Buffer.[16] b. Dissolve SMCC in anhydrous DMSO or DMF to 10-20 mM.[16] c. Add the SMCC solution to the antibody at a 5-15 fold molar excess. d. Incubate for 1-2 hours at room temperature. e. Remove excess SMCC via a desalting column equilibrated in a suitable buffer (e.g., PBS with 1 mM EDTA).
-
DM4 Conjugation: a. Dissolve thiol-containing DM4 in anhydrous DMSO or DMF. b. Add the DM4 solution to the SMCC-modified antibody at a 1.5-3 fold molar excess over the introduced maleimide (B117702) groups. c. Incubate for 2-4 hours at room temperature. d. Quench the reaction by adding a 20-fold molar excess of cysteine to cap unreacted maleimide groups.
-
Purification: a. Purify the ADC using SEC to remove unconjugated drug and other impurities.[16] b. Concentrate the purified ADC and store appropriately.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method to determine the DAR and the distribution of drug-loaded species.
Materials:
-
DM4-based ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 10% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Apply a linear gradient from Mobile Phase A to Mobile Phase B to elute the different ADC species.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to the unconjugated antibody and the different drug-loaded species (DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = (Σ (Peak Area of each species * DAR of each species)) / (Σ (Peak Area of all species))
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of the ADC.[3]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
DM4-based ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Remove the existing medium from the cells and add the diluted ADC solutions.
-
Incubate the plates for 72-96 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[3]
Protocol 5: In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released DM4 to kill neighboring antigen-negative cells.[9]
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP)
-
DM4-based ADC with a cleavable linker
-
96-well plates
-
Fluorescence plate reader or high-content imager
Procedure:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 3:1).[17] Include control wells with only Ag- cells.
-
Allow cells to adhere overnight.
-
Treat the co-cultures with a concentration of the ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
Incubate the plate for 72-120 hours.[9]
-
Quantify the viability of the Ag- cells by measuring the GFP fluorescence.
-
Calculate the percentage of bystander killing by comparing the viability of Ag- cells in the co-culture to the viability of Ag- cells in the monoculture control.
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of DM4-based ADCs.
Caption: General mechanism of action for a DM4-based ADC.
Caption: Workflow for the analytical characterization of DM4-ADCs.
Caption: The bystander effect of a cleavable DM4-ADC.
Conclusion
The optimization of linker chemistry is a critical step in the development of safe and effective DM4-based ADCs. A thorough understanding of the properties of different linker types, combined with robust analytical and biological evaluation, is essential for selecting the optimal linker for a given antibody and target. The protocols and data presented in this document provide a framework for researchers to systematically evaluate and optimize their DM4-ADC candidates, ultimately contributing to the development of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DM4-SMCC | Drug-Linker Conjugates for ADC | 1228105-52-9 | Invivochem [invivochem.com]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. njbio.com [njbio.com]
- 14. researchgate.net [researchgate.net]
- 15. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC-Based Quantification of DM4 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantification of the cytotoxic payload DM4 (ravtansine) in antibody-drug conjugates (ADCs) using High-Performance Liquid Chromatography (HPLC). Two primary HPLC-based methods are presented: a Reversed-Phase HPLC with Diode-Array Detection (RP-HPLC-DAD) method for the direct quantification of free DM4 and its metabolite in biological matrices, and a Hydrophobic Interaction Chromatography (HIC) method for the determination of the drug-to-antibody ratio (DAR), which provides an indirect measure of the conjugated DM4.
Introduction
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2] Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[1][2] An ADC is composed of a monoclonal antibody that specifically binds to a target antigen on the cancer cell surface, a cytotoxic small molecule drug (payload), and a chemical linker that connects the antibody to the payload.[2][3]
DM4, a potent maytansinoid derivative, is a cytotoxic payload used in several ADCs.[4] It exerts its anticancer effect by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[5][] The quantification of DM4 in various stages of ADC development and in biological matrices is crucial for understanding the pharmacokinetics, efficacy, and safety of the ADC.
This document outlines two robust HPLC methods for the analysis of DM4 in the context of ADCs.
Method 1: Quantification of Free DM4 and its Metabolite by RP-HPLC-DAD
This method describes the simultaneous quantification of free DM4 and its primary metabolite, S-methyl-DM4, in biological matrices such as plasma. This is particularly important for pharmacokinetic and toxicity studies.[1][7]
Experimental Protocol
1. Sample Preparation (from Plasma) [7][8]
-
To 270 µL of plasma, add 30 µL of a DM4/S-Me-DM4 standard solution to achieve the desired calibration or quality control concentration.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer 1 mL of the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried residue in 300 µL of N,N-Dimethylacetamide (DMA).
-
Vortex and centrifuge at 12,000 x g for 3 minutes to remove any insoluble particles.
-
Inject the supernatant directly into the HPLC system.
| Parameter | Value |
| HPLC System | Agilent 1100 series or equivalent with DAD |
| Column | GraceSmart RP18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Milli-Q water:Methanol (25:75, v/v), both acidified with 0.1% v/v formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 13 minutes |
Data Presentation
Table 1: Method Validation Parameters for DM4 and S-Me-DM4 Quantification [7][8]
| Parameter | DM4 | S-Me-DM4 |
| Linearity Range (µg/mL) | 0.06 - 20 | 0.06 - 20 |
| Limit of Detection (LOD) (µg/mL) | 0.025 | 0.025 |
| Limit of Quantification (LOQ) (µg/mL) | 0.06 | 0.06 |
| Intraday Precision (%RSD) | 2.3 - 8.2 | 2.3 - 8.2 |
| Interday Precision (%RSD) | 0.7 - 10.1 | 0.7 - 10.1 |
| Intraday Trueness (%Bias) | -1.1 to 3.1 | -1.1 to 3.1 |
| Interday Trueness (%Bias) | -10.4 to 7.5 | -10.4 to 7.5 |
Visualizations
Method 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique used to separate proteins based on their hydrophobicity.[9][10] For ADCs, the conjugation of the hydrophobic DM4 payload to the antibody increases its overall hydrophobicity.[10] HIC can separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.), allowing for the calculation of the average DAR.[9][11]
Experimental Protocol
1. Sample Preparation
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in the HIC mobile phase A (high salt buffer).
2. HIC-HPLC Conditions [12]
| Parameter | Value |
| HPLC System | Biocompatible HPLC system with UV detector |
| Column | MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm or equivalent HIC column |
| Mobile Phase A | 1.5 M ammonium (B1175870) sulfate (B86663) in 0.1 M sodium phosphate, pH 7.0 |
| Mobile Phase B | 0.1 M sodium phosphate, pH 7.0 |
| Gradient | Linear gradient from 100% A to 100% B over 20-30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Injection Volume | 10 - 20 µg of ADC |
| Detection Wavelength | 280 nm (for protein) and 252 nm (for DM4) |
3. Data Analysis
-
Integrate the peak areas for each DAR species in the chromatogram.
-
Calculate the weighted average DAR using the following formula:
-
DAR = Σ(% Peak Area of each species * DAR of each species) / 100
-
Data Presentation
Table 2: Example HIC Data for a DM4-ADC
| DAR Species | Retention Time (min) | % Peak Area |
| DAR0 | 8.5 | 10 |
| DAR2 | 12.1 | 35 |
| DAR4 | 15.3 | 45 |
| DAR6 | 18.2 | 10 |
| Average DAR | 3.5 |
Note: Retention times and peak areas are illustrative and will vary depending on the specific ADC and chromatographic conditions.
Visualizations
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for a DM4-containing ADC, from target binding to payload release and subsequent cell death.
References
- 1. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 7. HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
Establishing In Vivo Xenograft Models for Efficacy Testing of Maytansinoid DM4 Antibody-Drug Conjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. Maytansinoid DM4, a potent microtubule-disrupting agent, is a frequently utilized payload in ADC development.[1][2] Its mechanism of action involves binding to tubulin, which inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.[1][3] Preclinical evaluation of DM4 ADC efficacy is critically dependent on robust and well-characterized in vivo xenograft models.
These application notes provide detailed protocols for establishing and utilizing subcutaneous xenograft models derived from human cancer cell lines to assess the anti-tumor activity of this compound ADCs.
Mechanism of Action of this compound ADCs
The therapeutic strategy of a DM4 ADC relies on the targeted delivery of the cytotoxic payload to cancer cells expressing a specific surface antigen. The process begins with the binding of the ADC's monoclonal antibody component to its target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and DM4 is cleaved, releasing the active payload into the cytoplasm. The released DM4 then binds to tubulin, disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This disruption leads to arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Below is a diagram illustrating the proposed mechanism of action for a this compound ADC.
Experimental Protocols
A generalized workflow for evaluating the efficacy of a DM4 ADC in a xenograft model is presented below.
Protocol 1: Cell Line Selection and Preparation
Objective: To select and prepare suitable human cancer cell lines for subcutaneous implantation in immunodeficient mice.
Materials:
-
Human cancer cell lines with documented expression of the target antigen
-
Standard cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (optional, can enhance tumor take rate)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Line Selection: Choose human cancer cell lines with confirmed high expression of the target antigen for the ADC. Include a cell line with low or no antigen expression as a negative control, if applicable.
-
Cell Culture: Culture the selected cell lines in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Viability and Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. A viability of >95% is required for implantation.
-
Preparation for Implantation:
-
Centrifuge the required number of cells and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
If using Matrigel, resuspend the cell pellet in a cold 1:1 mixture of PBS (or serum-free medium) and Matrigel® to the desired final concentration (e.g., 5 x 10^6 cells/100 µL).
-
Keep the cell suspension on ice until implantation to maintain viability and prevent Matrigel from solidifying.
-
Protocol 2: Establishment of Subcutaneous Xenograft Model
Objective: To establish subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Prepared cell suspension
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Animal Preparation: Acclimatize immunodeficient mice (typically 6-8 weeks old) for at least one week before the procedure. All animal procedures must be performed in accordance with institutional guidelines for animal care and use.
-
Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the prepared cell suspension (e.g., 100-200 µL) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using calipers.
-
-
Tumor Volume Calculation: Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Width² x Length) / 2
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 3: DM4 ADC Efficacy Testing
Objective: To evaluate the anti-tumor efficacy of a DM4 ADC in the established xenograft model.
Materials:
-
Tumor-bearing mice randomized into groups
-
DM4 ADC, vehicle control, and other control articles (e.g., naked antibody, isotype control ADC)
-
Appropriate administration supplies (e.g., syringes, needles)
Procedure:
-
Treatment Administration:
-
Administer the DM4 ADC, vehicle, and other controls to the respective groups. Intravenous (i.v.) or intraperitoneal (i.p.) are common routes of administration.
-
The dosing schedule will be study-specific (e.g., a single dose, or multiple doses over a period of time).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
-
Endpoint Criteria: The study may be terminated when:
-
Tumors in the control group reach a predetermined maximum size.
-
Significant tumor regression is observed in treatment groups.
-
Pre-defined signs of toxicity are observed (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) at a specific time point using the formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Perform statistical analysis to determine the significance of differences between treatment and control groups.
-
Data Presentation: Quantitative Efficacy of DM4 ADCs
The following tables summarize the in vivo efficacy of a 5T4-targeting DM4 ADC (H6-DM4) in various gastrointestinal cancer xenograft models.[4][5]
Table 1: Efficacy of H6-DM4 in High 5T4-Expressing Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | H6-DM4 Dose (mg/kg) | Dosing Schedule | Outcome |
| PANC-1 | Pancreatic | Nude | 2.5 | Q3D x 3 | Tumor eradication |
| BX-PC3 | Pancreatic | Nude | 2.5 | Q3D x 3 | Tumor eradication |
| HCT-15 | Colorectal | Nude | 2.5 | Q3D x 3 | Tumor eradication |
| DLD-1 | Colorectal | Nude | 2.5 | Q3D x 3 | Tumor eradication |
Table 2: Efficacy of H6-DM4 in Low to Medium 5T4-Expressing Xenograft Models
| Cell Line / Model | Cancer Type | Mouse Strain | H6-DM4 Dose (mg/kg) | Dosing Schedule | Outcome |
| HGC-27 | Gastric | Nude | 10 | Q3D x 3 | Complete tumor regression |
| HT-29 | Colorectal | Nude | 10 | Q3D x 3 | Complete tumor regression |
| PDX-954 | Patient-Derived | NOD/SCID | 10 | Q3D x 3 | Complete tumor regression |
Q3D x 3: One dose every three days for a total of three doses.
Signaling Pathway Visualization
This compound exerts its cytotoxic effect by disrupting the normal dynamics of microtubules, which are crucial components of the cytoskeleton involved in cell division. The following diagram illustrates the key elements of microtubule dynamics and the point of inhibition by DM4.
Conclusion
The establishment of robust in vivo xenograft models is a cornerstone of preclinical ADC development. The protocols outlined in these application notes provide a framework for the efficacious evaluation of this compound ADCs. Careful selection of cell lines based on target antigen expression, meticulous execution of experimental procedures, and rigorous data analysis are paramount to generating reliable and translatable results that can guide further clinical development. The potent anti-tumor activity demonstrated by DM4-based ADCs in various xenograft models underscores their potential as a valuable therapeutic strategy for a range of cancers.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing the Bystander Effect of DM4-Containing Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. A critical mechanism that can significantly enhance the therapeutic efficacy of certain ADCs is the bystander effect . This phenomenon occurs when the cytotoxic payload, released from the targeted antigen-positive (Ag+) cancer cell, diffuses into the tumor microenvironment and kills neighboring antigen-negative (Ag-) cells. This is particularly crucial for treating heterogeneous tumors where antigen expression can be varied.[1][2]
The maytansinoid derivative DM4 is a potent microtubule-inhibiting agent frequently used as a payload in ADCs.[1] When coupled with a cleavable linker, ADCs carrying DM4 can elicit a significant bystander effect. Upon internalization of the ADC by an Ag+ cell and subsequent cleavage of the linker, the released, membrane-permeable S-methyl DM4 metabolite can traverse the cell membrane and induce apoptosis in adjacent cells, thereby amplifying the ADC's anti-tumor activity.[1]
These application notes provide detailed protocols for two common in vitro methods to quantitatively analyze the bystander effect of DM4 ADCs: the Co-culture Bystander Effect Assay and the Conditioned Medium Transfer Assay .
Principles and Mechanisms
The bystander effect of a DM4 ADC is a multi-step process that relies on the specific design of the conjugate, particularly the linker chemistry.
-
ADC Binding and Internalization: The ADC selectively binds to the target antigen on the surface of Ag+ cancer cells and is internalized, typically via endocytosis.
-
Payload Release: Within the target cell, the linker connecting the antibody to the DM4 payload is cleaved. This is often facilitated by the acidic environment of endosomes and lysosomes or by specific intracellular enzymes.
-
Payload Diffusion: For a potent bystander effect, the released S-methyl DM4, which is lipophilic and cell-permeable, must be able to cross the cell membrane of the Ag+ cell and diffuse into the surrounding tumor microenvironment.[1]
-
Bystander Cell Killing: The diffused S-methyl DM4 can then enter neighboring Ag- cells and exert its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
The following diagram illustrates the proposed signaling pathway of DM4 ADC-mediated bystander killing.
Experimental Protocols
Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following sections provide detailed protocols for two widely used in vitro assays.
Protocol 1: Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of a DM4 ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)
-
DM4 ADC and a non-binding control ADC
-
Complete cell culture medium
-
96-well, black-walled, clear-bottom plates
-
Cell viability reagents (e.g., CellTiter-Glo®, propidium (B1200493) iodide)
-
Plate reader, high-content imager, or flow cytometer
Experimental Workflow:
Methodology:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- (GFP-labeled) cells into the wells of a 96-well plate.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 9:1, 3:1, 1:1, 1:3, 1:9) while keeping the total cell number per well constant.[3]
-
Include control wells with only Ag- cells to assess the direct toxicity of the ADC on the bystander cells.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4 ADC and a non-binding control ADC in complete cell culture medium.
-
Carefully remove the seeding medium from the wells and add the ADC-containing medium.
-
Include untreated control wells for each cell ratio.
-
-
Incubation:
-
Quantification of Bystander Cell Viability:
-
High-Content Imaging:
-
Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide).
-
Acquire images using a high-content imager.
-
Quantify the number of live (GFP-positive, PI-negative) Ag- cells.[3]
-
-
Flow Cytometry:
-
Harvest the cells from each well.
-
Analyze the cell population based on GFP expression to distinguish Ag- cells.
-
Use a viability dye (e.g., PI or 7-AAD) to determine the percentage of viable Ag- cells.
-
-
Plate Reader-Based Fluorescence:
-
Measure the total GFP fluorescence in each well using a plate reader. This provides an estimate of the viable Ag- cell population.
-
-
-
Data Analysis:
-
Normalize the number of viable Ag- cells (or fluorescence intensity) in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing.
-
Plot dose-response curves to determine the IC50 of the bystander effect for each Ag+/Ag- ratio.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ target cells into the culture medium in a form that can kill Ag- cells without direct cell-to-cell contact.
Materials:
-
All materials from the co-culture assay
-
Two sets of 96-well plates
-
Centrifuge for plates or tubes to clarify the supernatant
Experimental Workflow:
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a relevant concentration of the DM4 ADC and a non-binding control ADC for 48-72 hours.[4] This concentration should be sufficient to induce cytotoxicity in the Ag+ cells.
-
Include an untreated control group of Ag+ cells.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Bystander Cells:
-
In a separate 96-well plate, seed Ag- cells and allow them to adhere overnight.
-
Remove the seeding medium and replace it with the collected conditioned medium from both ADC-treated and untreated Ag+ cells.
-
Include a control where Ag- cells are treated with fresh medium containing the DM4 ADC to assess direct toxicity.
-
-
Incubation:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.[4]
-
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells using a suitable method such as an MTT assay or CellTiter-Glo®.
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability indicates a bystander effect mediated by a secreted payload.
-
Data Presentation
The quantitative data from bystander effect assays should be summarized in a clear and structured format to facilitate comparison between different DM4 ADCs or experimental conditions.
Table 1: Comparative Bystander Effect of Different ADC Payloads in a Co-culture Assay
| ADC (Payload) | Target Cell Line (Antigen+) | Bystander Cell Line (Antigen-) | Antigen+ : Antigen- Ratio | % Viability of Bystander Cells (Relative to Untreated Control) |
| ADC-DM4 | HER2+ Cell Line | HER2- Cell Line | 1:1 | 45% |
| ADC-DM4 | HER2+ Cell Line | HER2- Cell Line | 9:1 | 20% |
| T-DM1 (DM1) | HER2+ Cell Line | HER2- Cell Line | 1:1 | 95% |
| T-DM1 (DM1) | HER2+ Cell Line | HER2- Cell Line | 9:1 | 90% |
| ADC-MMAE | CD30+ Cell Line | CD30- Cell Line | 1:1 | 30% |
| ADC-MMAE | CD30+ Cell Line | CD30- Cell Line | 9:1 | 10% |
This table presents representative data to illustrate the expected outcomes. Actual results will vary depending on the specific ADC, cell lines, and experimental conditions.
Table 2: Effect of Antigen Expression Level on DM4 ADC Bystander Killing
| Antigen+ Cell Line | Relative HER2 Expression | % Bystander Killing of Ag- Cells (50:50 ratio) |
| SKBR3 | High | 85% |
| BT474 | High | 80% |
| N87 | High | 75% |
| MDA-MB-453 | Moderate | 50% |
| MCF7 | Low | 20% |
This table is a conceptual representation based on the principle that higher antigen expression on the target cells leads to a more pronounced bystander effect.[2] The data is illustrative.
Table 3: Results from a Conditioned Medium Transfer Assay
| Conditioned Medium Source | Treatment of Ag+ Cells | % Viability of Ag- Cells |
| Ag+ Cells | Untreated | 100% |
| Ag+ Cells | Non-binding Control ADC | 98% |
| Ag+ Cells | DM4 ADC | 35% |
| Fresh Medium | DM4 ADC (Direct Treatment) | 90% |
This table illustrates that the conditioned medium from DM4 ADC-treated Ag+ cells is significantly more cytotoxic to Ag- cells than direct treatment with the ADC, confirming a bystander effect mediated by a secreted payload.
Conclusion
The co-culture and conditioned medium transfer assays are robust and reproducible methods for quantifying the bystander effect of DM4 ADCs in vitro. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanism of action of their ADC candidates. This information is critical for the preclinical evaluation and selection of ADCs with an optimal efficacy profile for treating heterogeneous tumors. The quantitative data generated from these assays, when presented in a clear and comparative format, can greatly facilitate decision-making in the drug development process.
References
Development of Novel Antibody-Drug Conjugates Using a DM4 Payload: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a rapidly advancing class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] This is achieved by linking a monoclonal antibody (mAb), which targets a specific tumor-associated antigen, to a cytotoxic payload via a chemical linker.[3][4] Maytansinoids, such as DM4 (ravtansine), are highly potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells, making them ideal payloads for ADCs.[][6][7] DM4, a derivative of maytansine, is a thiol-containing maytansinoid synthesized to be linked to antibodies, often through disulfide bonds.[][8] This document provides detailed application notes and protocols for the development of novel ADCs utilizing a DM4 payload.
Mechanism of Action of DM4-Based ADCs
DM4-based ADCs exert their cytotoxic effects through a multi-step process.[2] Once administered, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[2][4] The ADC-antigen complex is then internalized by the cell through receptor-mediated endocytosis.[4][9] Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the DM4 payload.[1][10] Free DM4 then binds to tubulin, disrupting microtubule assembly and dynamics.[][8] This interference with the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[7][] Furthermore, the released DM4 can, in some cases, diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Flow Cytometry Analysis of DM4-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4, a potent maytansinoid derivative, is a microtubule-targeting agent with significant applications in cancer therapy, primarily as a cytotoxic payload in antibody-drug conjugates (ADCs).[][2][3] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation and function of the mitotic spindle, a critical structure for cell division.[4][5][6] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death in proliferating cancer cells.[][7][8]
Flow cytometry is a powerful and widely used technique for analyzing the cell cycle distribution of a population of cells.[9] The method relies on staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to the DNA.[10][11] Consequently, the fluorescence intensity of a stained cell is directly proportional to its DNA content.[10][12] This allows for the differentiation and quantification of cells in the various phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[12]
This document provides a detailed protocol for utilizing flow cytometry with propidium iodide staining to analyze and quantify cell cycle arrest induced by DM4 in cancer cell lines.
Signaling Pathway of DM4-Induced G2/M Arrest
Caption: Mechanism of DM4-induced G2/M cell cycle arrest.
Data Presentation
The following table illustrates the expected dose-dependent effect of DM4 on the cell cycle distribution of a representative cancer cell line after a 24-hour treatment period.
| DM4 Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 1 | 50.1 ± 2.8 | 25.9 ± 2.1 | 24.0 ± 2.2 |
| 10 | 35.7 ± 3.5 | 15.3 ± 1.9 | 49.0 ± 4.1 |
| 100 | 20.4 ± 2.9 | 8.1 ± 1.5 | 71.5 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF7, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DM4 (Ravtansine)
-
Dimethyl sulfoxide (B87167) (DMSO, for DM4 stock solution)
-
Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A (DNase-free, 100 µg/mL solution in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
12 x 75 mm polystyrene flow cytometry tubes
-
Benchtop centrifuge
-
Flow cytometer
Step-by-Step Protocol
1. Cell Culture and Treatment 1.1. Seed cells in 6-well plates at a density that allows them to reach 60-70% confluency within 24 hours. 1.2. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂. 1.3. Prepare serial dilutions of DM4 in a complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO only, final concentration ≤ 0.1%). 1.4. Replace the medium in each well with the medium containing the desired concentrations of DM4 or vehicle control. 1.5. Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
2. Cell Harvesting 2.1. After treatment, collect the culture medium from each well into a labeled 15 mL conical tube. This medium may contain detached, apoptotic cells. 2.2. Wash the adherent cells once with 1 mL of PBS, and add this wash to the corresponding 15 mL tube. 2.3. Detach the adherent cells by adding Trypsin-EDTA and incubating for a few minutes at 37°C. 2.4. Neutralize the trypsin with a complete medium and transfer the detached cells to the same 15 mL tube. 2.5. Centrifuge the cell suspension at 300 x g for 5 minutes.[10] 2.6. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Transfer to a labeled flow cytometry tube. 2.7. Centrifuge at 300 x g for 5 minutes, and carefully discard the supernatant.
3. Cell Fixation 3.1. Resuspend the cell pellet in 500 µL of ice-cold PBS. 3.2. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise to the tube to achieve a final ethanol concentration of approximately 70%.[13] This step is critical for proper fixation and to minimize cell aggregation.[10] 3.3. Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[13][14]
4. Propidium Iodide Staining 4.1. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells. 4.2. Carefully decant the ethanol without disturbing the cell pellet. 4.3. Wash the cells by resuspending the pellet in 2 mL of PBS and centrifuging at 500 x g for 5 minutes. 4.4. Discard the supernatant and resuspend the cell pellet in 400 µL of PI staining solution (50 µg/mL). 4.5. Add 100 µL of RNase A solution (100 µg/mL) to ensure that only DNA is stained.[10] 4.6. Incubate the tubes in the dark at room temperature for 30 minutes.[15]
5. Flow Cytometry Analysis 5.1. Set up the flow cytometer for PI analysis (e.g., excitation at 488 nm, emission detection using a >600 nm long-pass filter).[15] 5.2. Ensure the instrument is set to acquire data on a linear scale for the PI channel to resolve the 2n and 4n DNA content peaks.[11] 5.3. Run the samples at a low flow rate to improve data resolution.[11] 5.4. Collect at least 10,000-20,000 events per sample.[10][15] 5.5. Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data. First, gate on the single-cell population using a forward scatter-area (FSC-A) vs. forward scatter-height (FSC-H) plot to exclude doublets. 5.6. Generate a histogram of the PI fluorescence intensity for the single-cell population. 5.7. Use cell cycle analysis software models (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]
Experimental Workflow Diagram
References
- 2. mdpi.com [mdpi.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific Conjugation of Maytansinoid DM4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of the potent microtubule-targeting agent, Maytansinoid DM4, to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs). Achieving a homogeneous drug-to-antibody ratio (DAR) and a defined conjugation site is critical for optimizing the efficacy, safety, and pharmacokinetic profile of ADCs.[1] This document outlines three primary strategies for site-specific DM4 conjugation: engineered cysteine residues, enzyme-mediated ligation, and incorporation of unnatural amino acids.
Introduction to this compound and Site-Specific Conjugation
Maytansinoids, including DM4, are highly potent cytotoxic agents that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells.[2][3] Their sub-nanomolar potency makes them ideal payloads for ADCs.[2] Traditional conjugation methods that target native lysine (B10760008) or cysteine residues often result in heterogeneous mixtures of ADCs with varying DARs and conjugation sites, which can lead to unpredictable pharmacokinetics and a narrow therapeutic window.[4] Site-specific conjugation techniques overcome these limitations by introducing a specific reactive handle on the antibody, enabling precise control over payload placement and stoichiometry.[][6]
Key Advantages of Site-Specific Conjugation:
-
Homogeneity and Consistency: Produces a well-defined ADC product with a consistent DAR, simplifying manufacturing and quality control.[]
-
Improved Stability: Precise placement of the drug-linker can enhance the stability of the ADC in circulation, reducing premature payload release.[]
-
Optimized Pharmacokinetics: A uniform ADC profile leads to more predictable pharmacokinetic and pharmacodynamic properties.[]
-
Enhanced Therapeutic Index: By reducing off-target toxicity and improving tumor targeting, site-specific ADCs can have a wider therapeutic window.[7]
Site-Specific Conjugation Strategies for DM4
Engineered Cysteine Residues (THIOMAB™ Technology)
This approach involves introducing one or more cysteine residues at specific sites on the antibody heavy or light chain through genetic engineering.[1][8] These engineered cysteines provide reactive thiol groups for conjugation with a thiol-reactive linker-payload, such as one containing a maleimide (B117702) group.[]
Caption: Workflow for DM4 conjugation via engineered cysteines.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Dehydroascorbic acid (dHAA) (optional)
-
Maleimide-functionalized DM4 linker-payload (e.g., SMCC-DM4)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Preparation:
-
Dissolve the engineered mAb in conjugation buffer to a final concentration of 5-10 mg/mL.
-
To uncap the engineered cysteine residues, which are often blocked by glutathione (B108866) or other small molecules during expression, perform a partial reduction.[8] Add TCEP solution to the mAb solution to a final molar excess of 2-5 fold over the antibody.
-
Incubate at room temperature for 1-3 hours.
-
-
Re-oxidation (Optional but Recommended):
-
To reform native interchain disulfide bonds that may have been partially reduced, add dHAA to a final concentration of 5-10 fold molar excess over TCEP.
-
Incubate at room temperature for 1-3 hours.
-
Remove excess reducing and oxidizing agents by buffer exchange using a desalting column.
-
-
Conjugation:
-
Dissolve the maleimide-linker-DM4 in an organic co-solvent like DMSO.
-
Add the DM4-linker solution to the reduced mAb solution at a 1.5 to 5-fold molar excess of linker-payload over engineered cysteines.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[9]
-
-
Quenching:
-
Add a quenching reagent like N-acetylcysteine in molar excess to cap any unreacted maleimide groups.
-
-
Purification:
Enzyme-Mediated Conjugation
Enzymatic methods offer high specificity for generating homogeneous ADCs by recognizing and modifying specific amino acid sequences or tags engineered into the antibody.[7] Enzymes like transglutaminase and sortase A are commonly used.[12][13]
Caption: Workflow for transglutaminase-mediated DM4 conjugation.
Materials:
-
Antibody engineered with a glutamine-containing tag (e.g., LLQG).[12]
-
Microbial transglutaminase (mTG).
-
DM4-linker with a primary amine (e.g., derived from a lysine side chain).
-
Reaction Buffer: Tris or PBS buffer, pH 7.5-8.0.
-
Purification columns (e.g., Protein A, SEC).
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the glutamine-tagged antibody (1-5 mg/mL), the amine-functionalized DM4-linker (10-20 fold molar excess), and mTG (1-5 U/mg of antibody) in the reaction buffer.
-
-
Enzymatic Conjugation:
-
Incubate the reaction mixture at 25-37°C for 2-16 hours with gentle agitation. Monitor the reaction progress using RP-HPLC or HIC.
-
-
Purification:
-
Stop the reaction by adding a transglutaminase inhibitor or by proceeding directly to purification.
-
Remove unconjugated DM4-linker and the enzyme by purifying the ADC using Protein A affinity chromatography followed by SEC.[4]
-
Unnatural Amino Acid (UAA) Incorporation
This advanced technique involves genetically encoding a non-canonical amino acid with an orthogonal reactive group (e.g., an azide, alkyne, or ketone) into the antibody sequence.[14][15] This allows for highly specific "click chemistry" or other bioorthogonal reactions to conjugate the DM4-linker.[16]
Caption: Workflow for UAA-based DM4 conjugation via click chemistry.
Materials:
-
Expression system (e.g., E. coli or CHO cells) engineered with an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.[17]
-
Unnatural amino acid (e.g., p-acetylphenylalanine (pAcF) or an azide-containing UAA).[18]
-
DM4-linker with a complementary reactive group (e.g., aminooxy for pAcF, or an alkyne for an azide-UAA).
-
Conjugation Buffer: PBS or other suitable buffer, pH may vary depending on the reaction (e.g., slightly acidic for oxime ligation).[19]
-
Purification columns (e.g., SEC).
Procedure:
-
Expression of UAA-containing Antibody:
-
Culture the engineered cells in a medium supplemented with the UAA.
-
Induce antibody expression. The orthogonal aaRS will charge its cognate tRNA with the UAA, which is then incorporated at the engineered amber stop codon site.
-
Purify the expressed antibody containing the UAA.
-
-
Bioorthogonal Conjugation:
-
Dissolve the purified UAA-containing antibody in the conjugation buffer.
-
Add the DM4-linker with the complementary reactive group in molar excess.
-
Incubate at room temperature for 2-24 hours. The specific conditions (temperature, pH, catalysts) depend on the chosen bioorthogonal reaction.[18]
-
-
Purification:
-
Remove excess, unreacted DM4-linker by SEC or dialysis.[]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for DM4 ADCs prepared using site-specific conjugation methods. Values can vary based on the specific antibody, linker, and precise protocol used.
Table 1: Comparison of Site-Specific Conjugation Efficiencies
| Conjugation Method | Typical DAR | Homogeneity | Conjugation Yield | Reference |
| Engineered Cysteine | 2.0 or 4.0 | High (>90%) | >90% | [1][8] |
| Transglutaminase | 2.0 or 4.0 | High (>95%) | 80-95% | [4][12] |
| Unnatural Amino Acid | 1.0, 2.0, etc. | Very High (>98%) | >95% | [17][21] |
Table 2: Analytical Characterization of DM4 ADCs
| Analytical Method | Parameter Measured | Typical Result for Site-Specific ADC | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and distribution | A single major peak corresponding to the target DAR. | [11] |
| Size Exclusion Chromatography (SEC) | Aggregates, fragments, and monomer content | >95% monomer, low aggregation. | [11] |
| Reversed-Phase HPLC (RP-HPLC) | Purity and DAR (under reducing conditions) | Confirms light and heavy chain conjugation. | [11] |
| Mass Spectrometry (MS) | Intact mass, confirmation of conjugation | Observed mass matches theoretical mass of the ADC. | [7] |
Conclusion
Site-specific conjugation techniques are powerful tools for the development of next-generation this compound ADCs. By enabling precise control over drug placement and stoichiometry, these methods produce homogeneous conjugates with improved physicochemical and pharmacological properties. The choice of strategy—engineered cysteines, enzymatic ligation, or UAA incorporation—will depend on the specific requirements of the therapeutic candidate, available resources, and desired level of control over the final ADC structure. The protocols and data presented here provide a foundational guide for researchers in the rational design and synthesis of advanced, well-defined ADCs.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Characterizing the Drug-to-Antibody Ratio (DAR) of DM4 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the cytotoxic agent DM4. The determination of DAR is a critical quality attribute (CQA) that profoundly influences the efficacy and safety of ADCs.[1][2] These notes offer a comprehensive guide to the most common and robust analytical techniques employed for this purpose: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a simple method for determining the average DAR using UV/Vis spectroscopy is described.
Introduction to DAR Analysis
An antibody-drug conjugate is a complex therapeutic composed of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload.[3] The DAR represents the average number of drug molecules conjugated to a single antibody.[3][4] An optimal DAR is crucial; a low DAR may lead to reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[3][4] For DM4-based ADCs, the analytical challenge lies in accurately quantifying the distribution of different drug-loaded species within a heterogeneous mixture.
The following sections detail the principles and provide step-by-step protocols for the key analytical methods used to characterize the DAR of both cysteine and lysine-linked DM4 ADCs.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for characterizing the DAR of ADCs, especially for cysteine-linked conjugates.[5][6] It separates ADC species based on differences in their hydrophobicity under non-denaturing conditions.[7] The conjugation of the hydrophobic DM4 payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with varying numbers of conjugated drugs.[4][8] Unconjugated antibodies elute first, followed by ADCs with progressively higher DAR values.[4][5] The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.[4][5]
Experimental Protocol: HIC for DAR Analysis
Materials:
-
DM4 ADC sample
-
Mobile Phase A: 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[8][9]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0 (may contain 10-20% isopropanol (B130326) for highly hydrophobic ADCs)[10][11]
-
HIC column (e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl)[10][12]
-
HPLC or UHPLC system with UV detector
Procedure:
-
Prepare the DM4 ADC sample at a concentration of 1-2 mg/mL in Mobile Phase A or a buffer with a similar high salt concentration.[1]
-
Equilibrate the HIC column with 100% Mobile Phase A.[10]
-
Inject 10-25 µg of the prepared sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the absorbance at 280 nm.[8]
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the various drug-loaded species (DAR2, DAR4, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:[4][9]
Weighted Average DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100
Data Presentation:
| Parameter | Typical Value/Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 30 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL (of 1 mg/mL sample) |
Reversed-Phase HPLC (RP-HPLC) for Subunit DAR Analysis
RP-HPLC is a valuable orthogonal method for DAR determination, particularly for cysteine-linked ADCs.[5] This technique typically involves the reduction of the ADC to separate the light and heavy chains.[4] The separation is based on the hydrophobicity of the individual chains, with drug-conjugated chains being more retained.[4] The weighted average DAR is calculated based on the peak areas of the unconjugated and conjugated light and heavy chains.[4][13]
Experimental Protocol: RP-HPLC for DAR Analysis
Materials:
-
DM4 ADC sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP column (e.g., Agilent PLRP-S, YMC-Triart Bio C4)[14][]
-
HPLC or UHPLC system with UV detector
Procedure:
-
Reduction: To 50 µg of the ADC sample (at ~1 mg/mL), add a reducing agent such as DTT to a final concentration of 50 mM.[14] Incubate at 37 °C for 30 minutes.[10]
-
Equilibrate the RP column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject the reduced sample.
-
Separate the light and heavy chains using a linear gradient of Mobile Phase B (e.g., 20-60% over 30 minutes).
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-DM4), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-DM4n).
-
Calculate the weighted average DAR using the following formula:[14][16]
DAR = [Σ (% Peak Area of Conjugated LC Species) + Σ (% Peak Area of Conjugated HC Species * Number of Drugs)] / [Σ (% Peak Area of all LC Species) + Σ (% Peak Area of all HC Species)]
A simplified formula is often used: DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100.[14]
Data Presentation:
| Parameter | Typical Value/Condition |
| Column | Agilent PLRP-S, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 30 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 75 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL (of reduced sample) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR Measurement
LC-MS is a highly specific and sensitive method for the detailed characterization of ADCs.[17] It can be used to determine the DAR of both intact and reduced ADCs.[17] For intact analysis, the ADC is introduced into the mass spectrometer, and the resulting spectrum shows a distribution of masses corresponding to the different drug-loaded species.[10] Deconvolution of the mass spectrum is performed to obtain the zero-charge masses of each species, and the average DAR is calculated from their relative abundances.[18]
Experimental Protocol: Intact Mass Analysis by LC-MS
Materials:
-
DM4 ADC sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Reverse-phase column suitable for intact proteins (e.g., Agilent Poroshell 300SB-C8)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare the ADC sample at a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Equilibrate the LC column.
-
Inject the sample.
-
Elute the ADC using a suitable gradient of Mobile Phase B.
-
Acquire mass spectra in the appropriate m/z range for the expected charge state distribution of the ADC.
-
Process the raw data using a deconvolution algorithm (e.g., MaxEnt1) to convert the charge state envelope into a zero-charge mass spectrum.[18]
-
Identify the peaks corresponding to the different DAR species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
Data Presentation:
| Parameter | Typical Value/Condition |
| Column | Agilent Poroshell 300SB-C8, 1.0 x 75 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 75 °C |
| Mass Spectrometer | Q-TOF or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Data Analysis | Deconvolution software (e.g., MassHunter, BioConfirm) |
UV/Vis Spectroscopy for Average DAR Determination
UV/Vis spectroscopy offers a simple and rapid method for estimating the average DAR.[19] This technique relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.[16] By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[19]
Experimental Protocol: UV/Vis Spectroscopy
Materials:
-
DM4 ADC sample
-
Unconjugated antibody
-
DM4 drug-linker
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the molar extinction coefficients (ε) of the unconjugated antibody and the DM4 drug-linker at 280 nm and the λmax of DM4 (e.g., 252 nm).
-
Measure the absorbance of the DM4 ADC solution at both 280 nm and the λmax of DM4.
-
Calculate the concentration of the antibody and the drug using the following equations based on the Beer-Lambert law for a two-component system:[16]
A280 = εAb,280 * CAb * l + εDrug,280 * CDrug * l Aλmax = εAb,λmax * CAb * l + εDrug,λmax * CDrug * l
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient
-
C is the molar concentration
-
l is the path length of the cuvette
-
-
Solve the simultaneous equations for CAb and CDrug.
-
Calculate the average DAR:
Average DAR = CDrug / CAb
Data Presentation:
| Component | Extinction Coefficient at 280 nm (M-1cm-1) | Extinction Coefficient at λmax (e.g., 252 nm) (M-1cm-1) |
| Antibody | User-determined | User-determined |
| DM4 Drug-Linker | User-determined | User-determined |
| DM4 ADC | A280 Reading | Aλmax Reading |
Summary
The characterization of the drug-to-antibody ratio is a cornerstone of ADC development. This document has provided detailed protocols and application notes for the primary analytical techniques used to assess the DAR of DM4 ADCs. HIC offers robust separation of drug-loaded species under native conditions, while RP-HPLC provides an orthogonal method for subunit analysis. LC-MS delivers precise mass information for accurate DAR determination. UV/Vis spectroscopy serves as a rapid method for estimating the average DAR. The selection of the most appropriate method or combination of methods will depend on the specific ADC, the conjugation chemistry (cysteine vs. lysine), and the stage of development. Consistent and accurate DAR analysis is essential for ensuring the quality, safety, and efficacy of these promising cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Drug Release Assays of DM4-Conjugated ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. Maytansinoid DM4 is a highly potent microtubule-inhibiting agent frequently utilized as a payload in ADCs. The efficacy and safety of DM4-conjugated ADCs are critically dependent on the stability of the linker connecting the antibody and the payload in systemic circulation and its efficient cleavage to release the active drug within the target cancer cells. Consequently, robust and reproducible in vitro drug release assays are indispensable for the preclinical development and characterization of these complex biologics.
These application notes provide detailed protocols for the most common in vitro assays used to evaluate the release of DM4 from ADCs, including plasma stability assays, lysosomal protease-mediated cleavage assays, and assays to assess release mediated by reducing agents like glutathione (B108866).
Data Presentation: Quantitative Analysis of DM4 Release
The stability and release kinetics of DM4 from an ADC are critical parameters that influence its therapeutic index. The following tables summarize key quantitative data that should be generated from the described in vitro assays.
Table 1: In Vitro Plasma Stability of DM4-ADCs
| ADC Construct | Plasma Species | Incubation Time (hours) | % Intact ADC Remaining | % Released DM4 | Analytical Method |
| ADC-Linker1-DM4 | Human | 0 | 100 | 0 | LC-MS/MS |
| 24 | 95 | 5 | LC-MS/MS | ||
| 72 | 88 | 12 | LC-MS/MS | ||
| 168 | 75 | 25 | LC-MS/MS | ||
| ADC-Linker2-DM4 | Mouse | 0 | 100 | 0 | HPLC |
| 24 | 90 | 10 | HPLC | ||
| 72 | 80 | 20 | HPLC | ||
| 168 | 65 | 35 | HPLC |
Table 2: Cathepsin B-Mediated DM4 Release
| ADC Construct | Cathepsin B Conc. (µM) | Incubation Time (hours) | % DM4 Release | Kinetic Parameters (kcat/Km) | Analytical Method |
| ADC-vc-PABC-DM4 | 1 | 0 | 0 | 1.2 x 10^5 M⁻¹s⁻¹ | LC-MS/MS |
| 1 | 25 | LC-MS/MS | |||
| 4 | 70 | LC-MS/MS | |||
| 24 | 95 | LC-MS/MS | |||
| ADC-non-cleavable-DM4 | 1 | 24 | < 5 | Not Applicable | LC-MS/MS |
Table 3: Glutathione-Mediated DM4 Release from Disulfide Linkers
| ADC Construct (Linker) | Glutathione Conc. (mM) | Incubation Time (hours) | % DM4 Release | Analytical Method |
| ADC-SPDB-DM4 | 5 | 0 | 0 | HPLC |
| 1 | 15 | HPLC | ||
| 4 | 50 | HPLC | ||
| 24 | 85 | HPLC | ||
| ADC-SMCC-DM4 | 5 | 24 | < 2 | HPLC |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature DM4 release in plasma from different species.[1][2]
Objective: To determine the rate of DM4 deconjugation from an ADC in plasma over time.[2]
Materials:
-
DM4-conjugated ADC
-
Frozen plasma (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Dry ice/ethanol bath
-
-80°C freezer
Procedure:
-
Thaw plasma at 37°C.
-
Dilute the DM4-ADC to a final concentration of 100 µg/mL in the plasma.[2]
-
Prepare a control sample by diluting the ADC in PBS to the same final concentration.[2]
-
Incubate all samples at 37°C with gentle agitation.[2]
-
Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).[2]
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
Snap-freeze the samples in a dry ice/ethanol bath and store them at -80°C until analysis.[2]
Sample Analysis:
-
Quantify the amount of released DM4 and the remaining intact ADC using a validated analytical method such as LC-MS/MS or HPLC.[1][3]
-
The percentage of intact ADC and released DM4 is calculated relative to the time zero sample.
Controls:
-
No-ADC Control: Plasma incubated without the ADC to monitor for interfering peaks in the analytical method.
-
PBS Control: ADC incubated in PBS to assess the chemical stability of the linker in the absence of plasma components.[2]
Protocol 2: Lysosomal Protease (Cathepsin B) Cleavage Assay
This assay assesses the susceptibility of the ADC linker to cleavage by lysosomal proteases, mimicking the intracellular environment of a cancer cell.[4][] Cathepsin B is a key lysosomal cysteine protease often overexpressed in tumor cells and is a target for the cleavage of specific peptide linkers.[4]
Objective: To determine the rate and extent of DM4 release from an ADC in the presence of Cathepsin B.
Materials:
-
DM4-conjugated ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT.[6]
-
Quenching Solution: Acetonitrile with an internal standard.[4]
-
Incubator at 37°C
Procedure:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Prepare a solution of the DM4-ADC in the Assay Buffer at a final concentration of 10-50 µg/mL.
-
Initiate the reaction by adding the activated Cathepsin B to the ADC solution.
-
Incubate the reaction mixture at 37°C.[4]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[4]
-
Stop the reaction by adding the aliquot to a quenching solution.
-
Store samples at -20°C or -80°C until analysis.
Sample Analysis:
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released DM4.[4]
Controls:
-
No-Enzyme Control: Incubate the ADC in the Assay Buffer without Cathepsin B to assess linker stability under the assay conditions.[4]
-
Inhibitor Control: Pre-incubate activated Cathepsin B with a known inhibitor (e.g., CA-074) before adding the ADC to confirm that the observed cleavage is enzyme-specific.[6]
Protocol 3: Glutathione-Mediated Release Assay for Disulfide Linkers
This assay is specifically designed for ADCs containing disulfide linkers (e.g., SPDB) and evaluates their cleavage in the presence of glutathione (GSH), a reducing agent found at high concentrations within cells.[7]
Objective: To assess the release of DM4 from a disulfide-linked ADC in a reducing environment.
Materials:
-
DM4-conjugated ADC with a disulfide linker (e.g., SPDB-DM4)
-
Glutathione (GSH)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: Acetonitrile with a suitable internal standard.
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of GSH in the Reaction Buffer.
-
Dilute the DM4-ADC to a final concentration of 50-100 µg/mL in the Reaction Buffer.
-
Initiate the release by adding the GSH stock solution to the ADC solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding the aliquot to a quenching solution.
-
Store samples at -20°C or -80°C until analysis.
Sample Analysis:
-
Quantify the released DM4 using HPLC or LC-MS/MS.
Controls:
-
No-GSH Control: Incubate the ADC in the Reaction Buffer without GSH to assess the baseline stability of the disulfide linker.
-
Control Linker: Include an ADC with a non-reducible linker (e.g., SMCC-DM4) to demonstrate the specificity of the release to the disulfide bond.
Visualizations
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. pyxisoncology.com [pyxisoncology.com]
- 7. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of DM4-ADCs Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents, such as the maytansinoid derivative DM4, directly to cancer cells.[1][2] The complex and heterogeneous nature of ADCs necessitates a suite of robust analytical techniques to ensure their quality, efficacy, and safety.[3] Mass spectrometry (MS) has become an indispensable tool for the in-depth characterization of ADCs, providing critical information on drug-to-antibody ratio (DAR), drug distribution, and conjugation site localization.[4] This application note provides detailed protocols for the characterization of DM4-ADCs using various mass spectrometry-based methods.
DM4, a potent microtubule-disrupting agent, is typically conjugated to the antibody via a linker that is stable in circulation but releases the active drug within the target cell.[1][5][] The conjugation process, often targeting lysine (B10760008) residues or interchain cysteines, results in a heterogeneous mixture of ADC species with varying numbers of DM4 molecules attached.[7][8] Therefore, precise characterization of this heterogeneity is a critical quality attribute (CQA) that directly impacts the ADC's therapeutic window.[9][10]
Core Analytical Strategies
A multi-level mass spectrometric approach is typically employed for the comprehensive characterization of DM4-ADCs:
-
Intact Mass Analysis: Provides the molecular weight of the entire ADC, enabling the determination of the drug load distribution and the average DAR.[11][12] This can be performed under native or denaturing conditions.
-
Subunit Analysis: Involves the reduction of the ADC into its light and heavy chains, followed by MS analysis to determine the drug load on each chain.[11][13]
-
Peptide Mapping: Employs enzymatic digestion of the ADC to identify the specific amino acid residues where the DM4-linker is conjugated.[14][15][16]
Orthogonal techniques like hydrophobic interaction chromatography (HIC) are also frequently used to complement MS data by separating ADC species based on their hydrophobicity, which increases with the number of conjugated DM4 molecules.[17][18][19]
Experimental Protocols
Intact Mass Analysis under Denaturing Conditions (RP-LC-MS)
This method is suitable for assessing the overall drug load distribution and average DAR of the DM4-ADC.
Protocol:
-
Sample Preparation:
-
Dilute the DM4-ADC sample to a final concentration of 0.5 mg/mL using 25 mM ammonium (B1175870) bicarbonate, pH 7.9.[11]
-
For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans. This simplifies the mass spectrum.[11][12]
-
-
LC-MS System:
-
LC System: Agilent 1290 Infinity LC System or equivalent.[11]
-
Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm.[11]
-
Mobile Phase A: 0.1% Formic acid in water.[12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).[12]
-
Gradient: A suitable gradient to elute the ADC, for example, 20-80% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.[12]
-
Column Temperature: 75°C.[12]
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 900–4000.[12]
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the relative abundance of the peaks corresponding to different drug loads.[12]
-
Intact Mass Analysis under Native Conditions (SEC-MS)
Native MS is particularly useful for cysteine-conjugated ADCs where non-covalent interactions hold the subunits together.[20][21] Size-exclusion chromatography (SEC) is used for online buffer exchange into a volatile, MS-compatible buffer.[20][22]
Protocol:
-
Sample Preparation:
-
Buffer-exchange the DM4-ADC sample into a volatile aqueous buffer, typically 50-150 mM ammonium acetate.[4]
-
-
LC-MS System:
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer capable of high m/z range detection.
-
Ionization Mode: ESI, positive ion mode, with gentle source conditions to maintain the native structure.
-
Mass Range: Extended m/z range (e.g., up to 7,000) to accommodate the low charge states of the native protein.[21]
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the masses of the different drug-loaded species.
-
Calculate the average DAR from the relative intensities of these peaks.[4]
-
Subunit Analysis by Reversed-Phase LC-MS
This method provides information on the distribution of the DM4 payload between the light and heavy chains of the antibody.
Protocol:
-
Sample Preparation:
-
Dilute the DM4-ADC sample to 1 mg/mL in a reduction buffer (e.g., 25 mM NaCl, 25 mM Tris, pH 7.5).[23]
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 1.0 mM.[23]
-
Incubate at 37°C for 20 minutes to reduce the interchain disulfide bonds.[23]
-
Dilute the reduced sample to 0.2 mg/mL with 5% acetonitrile, 0.1% TFA for LC-MS analysis.[23]
-
-
LC-MS System:
-
Use a reversed-phase LC-MS system as described for denaturing intact mass analysis.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chains to identify species with different numbers of conjugated DM4 molecules.
-
Calculate the DAR for each chain and the overall average DAR.[10]
-
Peptide Mapping by LC-MS/MS
Peptide mapping is used to identify the specific conjugation sites of the DM4-linker on the antibody sequence.
Protocol:
-
Sample Preparation:
-
Denature the DM4-ADC sample.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide (B48618) (if not the conjugation site).
-
Digest the ADC with an enzyme such as trypsin.
-
The resulting peptide mixture is then analyzed by LC-MS/MS.
-
-
LC-MS System:
-
LC System: A nano- or micro-flow LC system for optimal sensitivity.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases: Typically water and acetonitrile with 0.1% formic acid.
-
Gradient: A long, shallow gradient is used to separate the complex peptide mixture.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer with fragmentation capabilities (MS/MS).
-
Data Acquisition: Data-dependent acquisition (DDA) is commonly used to select precursor ions for fragmentation.
-
-
Data Analysis:
-
The MS/MS data is searched against the antibody sequence using specialized software to identify the peptides.
-
The presence of a mass shift corresponding to the DM4-linker on specific peptides confirms the conjugation site.[15]
-
Data Presentation
Quantitative data from the mass spectrometric analysis of a DM4-ADC should be summarized in clear and structured tables for easy comparison.
Table 1: Intact Mass Analysis of DM4-ADC
| Species | Observed Mass (Da) | Theoretical Mass (Da) | Mass Difference (Da) | Relative Abundance (%) |
| DAR 0 | 148,050.5 | 148,050.0 | 0.5 | 10.2 |
| DAR 2 | 149,980.2 | 149,979.8 | 0.4 | 25.5 |
| DAR 4 | 151,910.1 | 151,909.6 | 0.5 | 40.8 |
| DAR 6 | 153,839.5 | 153,839.4 | 0.1 | 18.3 |
| DAR 8 | 155,769.2 | 155,769.2 | 0.0 | 5.2 |
| Average DAR | 4.2 |
Table 2: Subunit Analysis of DM4-ADC
| Chain | Species | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain | LC-DM40 | 23,505.1 | 45.1 |
| LC-DM41 | 24,470.0 | 54.9 | |
| Heavy Chain | HC-DM40 | 50,520.3 | 5.3 |
| HC-DM41 | 51,485.1 | 28.9 | |
| HC-DM42 | 52,449.8 | 50.1 | |
| HC-DM43 | 53,414.5 | 15.7 |
Table 3: Peptide Mapping Summary of a DM4-ADC
| Peptide Sequence | Modification | Observed Mass (Da) | Conjugation Site |
| TPEVTCVVVDVSHEDPEVK | DM4-Linker | 3150.45 | Cys220 (HC) |
| ... | ... | ... | ... |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hpst.cz [hpst.cz]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. sciex.com [sciex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. waters.com [waters.com]
- 22. lcms.cz [lcms.cz]
- 23. lcms.cz [lcms.cz]
Application Notes and Protocols for the Development of DM4-Based Antibody-Drug Conjugates for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. This approach has shown significant promise in the treatment of various cancers, including hematological malignancies. Maytansinoids, a class of potent microtubule-disrupting agents, are frequently utilized as payloads in ADCs. DM4 (ravtansine), a thiol-containing maytansinoid derivative, is a key payload in the development of ADCs due to its high cytotoxicity. These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of DM4-based ADCs for hematological malignancies.
Mechanism of Action
DM4-based ADCs exert their anti-cancer effects through a multi-step process. The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of malignant hematopoietic cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and DM4 is cleaved, releasing the cytotoxic payload. The released DM4 then binds to tubulin, inhibiting its polymerization and disrupting the formation and function of microtubules. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[1][2]
Featured DM4-Based ADCs in Hematological Malignancies
Several DM4-based ADCs have been investigated in clinical trials for the treatment of various hematological malignancies.
-
Coltuximab Ravtansine (SAR3419): This ADC targets CD19, a B-cell specific surface protein, and has been evaluated in patients with relapsed or refractory (R/R) B-cell malignancies, including acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL).[3][4][5]
-
Indatuximab Ravtansine (BT062): Targeting CD138 (syndecan-1), which is highly expressed on multiple myeloma cells, this ADC has been studied in patients with relapsed or refractory multiple myeloma.[6][7][8]
-
Naratuximab Emtansine (IMGN529): While technically a DM1 conjugate, its mechanism as a maytansinoid-based ADC targeting CD37 is highly relevant. CD37 is a promising target in B-cell malignancies. IMGN529 has been investigated in non-Hodgkin lymphoma and chronic lymphocytic leukemia.[9][10][11]
Quantitative Data Summary
The following tables summarize the clinical efficacy of key DM4-based ADCs in hematological malignancies.
Table 1: Clinical Efficacy of Coltuximab Ravtansine (SAR3419)
| Indication | Phase | Dosing | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events (Grade ≥3) |
| R/R Diffuse Large B-Cell Lymphoma | II | 55 mg/m² weekly for 4 weeks, then bi-weekly | 43.9% | 4.4 months | 9.2 months | Hepatotoxicity, Abdominal pain[5] |
| R/R Acute Lymphoblastic Leukemia | II | 70 mg/m² weekly | 25.5% | - | - | Peripheral motor neuropathy, Thrombocytopenia, Neutropenia, Leukopenia[3] |
Table 2: Clinical Efficacy of Indatuximab Ravtansine (BT062) in Multiple Myeloma
| Treatment Regimen | Phase | Dosing | Overall Response Rate (ORR) | Median Time to Progression | Key Adverse Events (Grade 1/2) |
| Monotherapy | I/IIa | 140 mg/m² on days 1, 8, and 15 of a 28-day cycle | 14.7% (minor and partial responses) | 3 months | Diarrhea, Fatigue |
| In combination with Lenalidomide/Dexamethasone | I/IIa | 100 mg/m² on days 1, 8, and 15 of a 4-week cycle | 78% | - | Diarrhea, Fatigue, Nausea, Hypokalemia |
Experimental Protocols
Protocol 1: DM4 Conjugation to a Monoclonal Antibody (mAb)
This protocol describes a general method for conjugating DM4 to a monoclonal antibody via a disulfide linker (e.g., SPDB).
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
SPDB-DM4 linker-payload
-
Dimethylacetamide (DMA)
-
Sodium phosphate (B84403) buffer (0.2 M, pH 8.0)
-
PBS
-
Desalting column (e.g., Sephadex G25)
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Preparation: Ensure the mAb is at a suitable concentration (e.g., 5-10 mg/mL) in PBS.
-
Reaction Setup: In a suitable reaction vessel, combine the antibody solution, sodium phosphate buffer (pH 8.0), PBS, and DMA.
-
Payload Addition: Add the SPDB-DM4 adduct to the reaction mixture. The molar excess of the payload will influence the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the resulting ADC using a desalting column (e.g., Sephadex G25) equilibrated with PBS to remove unconjugated payload and other small molecules.
-
Characterization (DAR Analysis):
-
Equilibrate a HIC column with a high salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient.
-
Monitor the elution profile at 280 nm. Different peaks will correspond to ADCs with different numbers of conjugated DM4 molecules (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by integrating the peak areas of the different species.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic activity of a DM4-based ADC against hematological cancer cell lines.
Materials:
-
Target hematological cancer cell lines (e.g., Ramos, RPMI-8226) and a negative control cell line (lacking the target antigen).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well flat-bottom plates.
-
DM4-based ADC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density in 100 µL of complete culture medium. For suspension cells, seeding can be done on the same day as treatment.
-
ADC Treatment: Prepare serial dilutions of the DM4-based ADC in complete culture medium. Add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: In Vivo Efficacy Study in a Leukemia Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of a DM4-based ADC in a mouse model of leukemia.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID).
-
Human leukemia cell line (e.g., Reh for ALL).
-
DM4-based ADC.
-
Vehicle control (e.g., sterile PBS).
-
Calipers for tumor measurement (if a subcutaneous model is used).
-
Flow cytometer for analyzing leukemia cell burden in peripheral blood or bone marrow.
Procedure:
-
Model Establishment:
-
Disseminated Model: Intravenously inject the leukemia cells (e.g., 2 x 10^6 cells) into the tail vein of the mice. This model mimics the systemic nature of leukemia.[12]
-
Subcutaneous Model: Inject the leukemia cells subcutaneously into the flank of the mice. This allows for easier monitoring of tumor growth.[13]
-
-
Treatment: Once the leukemia is established (e.g., detectable in peripheral blood or when subcutaneous tumors reach a certain volume), randomize the mice into treatment and control groups. Administer the DM4-based ADC and vehicle control intravenously at predetermined doses and schedules.
-
Monitoring:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
For disseminated models, periodically collect peripheral blood to quantify the percentage of human leukemia cells (e.g., by flow cytometry for a human-specific marker like CD19).
-
For subcutaneous models, measure tumor volume twice a week with calipers.[13]
-
-
Endpoint Analysis:
-
The primary endpoint is typically overall survival.
-
Other endpoints can include tumor growth inhibition (for subcutaneous models) or reduction in leukemia cell burden in blood, bone marrow, and spleen.
-
At the end of the study, tissues can be harvested for further analysis (e.g., histology, immunohistochemistry).
-
Visualizations
Caption: General mechanism of action of a DM4-based ADC.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: DM4-induced intrinsic apoptosis pathway.
References
- 1. The monoclonal antibody nBT062 conjugated to cytotoxic Maytansinoids has selective cytotoxicity against CD138-positive multiple myeloma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Coltuximab ravtansine (SAR3419) phase II trial shows moderate clinical activity in R/R DLBCL patients [lymphomahub.com]
- 6. Indatuximab Ravtansine Overview - Creative Biolabs [creativebiolabs.net]
- 7. Indatuximab ravtansine (BT062) combination treatment in multiple myeloma: pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotest.com [biotest.com]
- 9. adcreview.com [adcreview.com]
- 10. adcreview.com [adcreview.com]
- 11. The Antitumor Activity of IMGN529, a CD37-Targeting Antibody-Drug Conjugate, Is Potentiated by Rituximab in Non-Hodgkin Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of a novel antibody-drug conjugate targeting DR5 for lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Non-clinical Safety Assessment of Maytansinoid DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4 is a potent microtubule-disrupting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). ADCs are designed to selectively deliver highly potent cytotoxic agents to tumor cells while sparing normal tissues, thereby widening the therapeutic window.[1][2] The non-clinical safety assessment of DM4-containing ADCs is critical to identify potential toxicities, determine a safe starting dose for clinical trials, and inform clinical monitoring strategies.[3][4]
These application notes provide an overview of the key non-clinical safety assessments for DM4 ADCs, including in vitro and in vivo toxicology studies, and outline detailed protocols for essential experiments.
Mechanism of Action of DM4
DM4 exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6] The efficacy of DM4-based ADCs relies on the targeted delivery of the payload to antigen-expressing tumor cells.[7]
Key Non-clinical Safety Assessments
A comprehensive non-clinical safety evaluation of DM4 ADCs typically includes:
-
In Vitro Cytotoxicity Assays: To determine the potency of the ADC on target and non-target cells.
-
Bystander Effect Assays: To assess the ability of the released DM4 payload to kill neighboring antigen-negative cells.
-
In Vivo Toxicology Studies: To identify potential target organs of toxicity, determine the No-Observed-Adverse-Effect Level (NOAEL), and establish the maximum tolerated dose (MTD).
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Analyses: To understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components (total antibody, conjugated ADC, and free DM4).
-
Immunogenicity Assessment: To evaluate the potential for anti-drug antibody (ADA) formation.
Data Presentation: Summary of Toxicological Findings
The following tables summarize common toxicological findings for maytansinoid ADCs from non-clinical and clinical studies. It is important to note that specific findings are highly dependent on the target antigen, linker stability, and the specific ADC construct.
Table 1: Common Off-Target Toxicities of Maytansinoid ADCs
| Toxicity Class | Organ/System | Common Findings | Payload |
| Ocular | Eye | Blurred vision, dry eyes, keratitis, corneal deposits | DM4, MMAF |
| Hematologic | Bone Marrow | Thrombocytopenia, Neutropenia, Anemia | DM1, DM4, MMAE |
| Neurologic | Peripheral Nerves | Peripheral neuropathy, paresthesia | DM1, MMAE |
| Hepatic | Liver | Elevated transaminases (AST, ALT) | DM1 |
| Gastrointestinal | GI Tract | Nausea, diarrhea, vomiting | DM1 |
Note: This table represents a generalization of findings across multiple maytansinoid ADCs. The severity and incidence of these toxicities can vary significantly.
Table 2: Non-clinical and Clinical Safety Data for Selected DM4 ADCs
| ADC | Target | Non-clinical Species | Key Non-clinical Findings | Clinically Observed Grade ≥3 Adverse Events |
| Mirvetuximab Soravtansine (IMGN853) | Folate Receptor Alpha (FRα) | Cynomolgus Monkey | Ocular toxicity (reversible) | Diarrhea, blurred vision, nausea, fatigue (mostly Grade 1/2)[2][8][9] |
| SAR3419 | CD19 | Cynomolgus Monkey | Ocular toxicity (keratitis) | Neutropenia, thrombocytopenia, anemia[10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.[5][11][12][13]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
DM4 ADC and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4 ADC and isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated control wells.
-
Incubate for a period equivalent to several cell doubling times (e.g., 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value by plotting cell viability against ADC concentration using a sigmoidal dose-response curve.
-
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the DM4 payload to kill neighboring antigen-negative cells.[14][15][16][17]
Materials:
-
Antigen-positive (Ag+) "donor" cells
-
Antigen-negative (Ag-) "recipient" cells, engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates (black-walled, clear bottom for fluorescence)
-
DM4 ADC
-
High-content imager or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed a co-culture of Ag+ and Ag--GFP cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 1:9) with a constant total cell number per well.
-
Include control wells with only Ag--GFP cells.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Treat the co-cultures and control wells with a concentration of the DM4 ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Viability Assessment:
-
Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide).
-
Acquire images using a high-content imager.
-
-
Data Analysis:
-
Quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells.
-
Calculate the percentage viability of the Ag--GFP cells in the co-cultures relative to the Ag--GFP cells in the monoculture control.
-
In Vivo Toxicology Study in Cynomolgus Monkeys
Cynomolgus monkeys are often the most relevant non-clinical species for safety assessment of ADCs due to similar target antigen expression and physiology to humans.[10][18][19][20] A typical study design is outlined below.
Study Design:
-
Species: Cynomolgus monkey
-
Groups:
-
Vehicle control
-
Low-dose DM4 ADC
-
Mid-dose DM4 ADC
-
High-dose DM4 ADC
-
(Optional) Isotype control ADC
-
-
Dosing: Intravenous (IV) infusion, typically once every three weeks for multiple cycles.
-
Endpoints:
-
Clinical Observations: Daily monitoring for any changes in health or behavior.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Regular examinations by a veterinary ophthalmologist.
-
Clinical Pathology: Hematology, clinical chemistry, and coagulation parameters at multiple time points.
-
Toxicokinetics: Collection of blood samples to measure total antibody, conjugated ADC, and free DM4.
-
Immunogenicity: Assessment of anti-drug antibodies (ADAs).
-
Necropsy and Histopathology: Full macroscopic and microscopic examination of all tissues at the end of the study.
-
Procedure Outline:
-
Acclimatization: Animals are acclimatized to the facility and handling procedures.
-
Dosing: The DM4 ADC or control article is administered via IV infusion.
-
Monitoring and Data Collection: Conduct all scheduled observations and sample collections.
-
Necropsy: At the end of the treatment and recovery periods, animals are euthanized, and a full necropsy is performed.
-
Histopathology: Tissues are processed, sectioned, stained, and examined by a veterinary pathologist.
-
Data Analysis and Reporting: All data are analyzed to identify any dose-dependent toxicities, establish the NOAEL, and characterize the toxicokinetic profile.
Bioanalytical Methods
Accurate quantification of the ADC and its components is crucial for interpreting PK/TK and safety data.[6][21][22][23][24]
-
Ligand-Binding Assays (LBAs), such as ELISA: Used to quantify the total antibody (conjugated and unconjugated) and the conjugated ADC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the free DM4 payload in biological matrices.
Logical Relationships in Safety Assessment
Conclusion
The non-clinical safety assessment of this compound ADCs is a multifaceted process that requires a thorough understanding of the molecule's mechanism of action and potential on- and off-target toxicities. The protocols and information provided in these application notes offer a framework for designing and conducting a robust non-clinical safety evaluation to support the clinical development of these promising cancer therapeutics. Careful consideration of the principles outlined here will contribute to a more comprehensive understanding of the safety profile of DM4 ADCs and facilitate their successful translation to the clinic.
References
- 1. toxicology.org [toxicology.org]
- 2. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody–Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Application of a Plug-and-Play Immunogenicity Assay in Cynomolgus Monkey Serum for ADCs at Early Stages of Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thirteen-week Intravenous Toxicity Study of a Novel Humanized Anti-Human Death Receptor 5 Monoclonal Antibody, CS-1008, in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 23. ricerca.unich.it [ricerca.unich.it]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies to overcome low drug-to-antibody ratio in DM4 conjugation
Welcome to the technical support center for DM4 antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges during the conjugation of the cytotoxic payload DM4 to monoclonal antibodies (mAbs), with a specific focus on strategies to address low drug-to-antibody ratios (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a DM4-based ADC?
An optimal DAR for maytansinoid ADCs, such as those with a DM4 payload, is generally considered to be in the range of 3 to 4.[1] While higher DARs can increase the potency of the ADC in in-vitro settings, they are often associated with faster clearance from the body, increased accumulation in the liver, and a reduced therapeutic window in preclinical models.[1][2] Conversely, a low DAR may lead to diminished anti-tumor efficacy.[1] Therefore, a DAR of 3-4 is often a good starting point for optimization.
Q2: My average DAR is consistently lower than the target of 3-4. What are the common causes?
A low DAR is a frequent challenge in ADC development and can be attributed to several factors during the conjugation process. The most common causes include suboptimal reaction conditions such as pH, temperature, or reaction time, leading to an incomplete conjugation reaction.[3] Other significant factors are inaccurate stoichiometry of reactants and instability of the linker-payload complex.
Q3: How does the choice of linker impact the conjugation efficiency and stability of a DM4 ADC?
The linker is a critical component that affects the stability, efficacy, and toxicity of an ADC. For DM4 conjugation, both cleavable (e.g., SPDB) and non-cleavable (e.g., SMCC) linkers are used.[4] The stability of the linker is crucial; a more stable linker will release the DM4 payload in a target-specific manner, whereas a less stable linker may undergo non-specific cleavage, leading to a broader toxicity profile.[4] The hydrophilicity of the linker is also important. Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG), can improve the solubility of the ADC and reduce aggregation, which can be a challenge with hydrophobic payloads like DM4.[][6]
Q4: What are the primary causes of ADC aggregation during and after DM4 conjugation?
ADC aggregation is often driven by the increased hydrophobicity of the conjugate resulting from the attachment of the hydrophobic DM4 payload.[3][7] Higher DAR values increase the surface hydrophobicity of the antibody, thus increasing the tendency for aggregation.[7] The use of organic co-solvents like DMSO to dissolve the DM4-linker complex can also induce aggregation if the concentration is too high.[3][7] Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point or inappropriate salt concentrations, can also promote aggregation.[8]
Q5: Which analytical techniques are recommended for determining the DAR of DM4-ADCs?
Several analytical methods are used to determine the DAR of ADCs. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR and drug-load distribution for ADCs.[9][10][11] Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are also powerful techniques for DAR analysis.[12] UV/Vis spectroscopy can be a simpler method, but it relies on distinct absorbance maxima for the antibody and the drug.
Troubleshooting Guides for Low DAR in DM4 Conjugation
This section provides a systematic approach to diagnosing and resolving common issues leading to a low drug-to-antibody ratio.
Issue 1: Inefficient Conjugation Reaction
A common reason for low DAR is an incomplete reaction between the DM4-linker and the antibody. Several parameters can be optimized to drive the reaction to completion.
-
Problem: An insufficient molar excess of the DM4-linker complex over the antibody will result in a low DAR.
-
Solution: Perform small-scale optimization experiments with varying molar ratios of the DM4-linker to the antibody. Start with a modest excess and incrementally increase it until the target DAR is achieved without inducing significant aggregation.
| Molar Ratio (Linker:Antibody) | Average DAR | % Aggregation |
| 4:1 | 2.8 | < 1% |
| 6:1 | 3.5 | 1.5% |
| 8:1 | 4.1 | 3.2% |
| 10:1 | 4.5 | 5.8% |
| (Note: These are representative data. Optimal ratios will vary depending on the specific antibody, linker, and reaction conditions.) |
-
Problem: The pH of the reaction buffer significantly influences the reactivity of the lysine (B10760008) residues on the antibody. For typical lysine conjugations with NHS-esters, the optimal pH is slightly basic.
-
Solution: The recommended pH range for lysine conjugation is typically between 7.5 and 9.0.[13][] A pH of around 7.5 is often a good starting point as it provides a balance between efficient conjugation and maintaining antibody stability.[12]
| Reaction pH | Reaction Time (min) | Average DAR |
| 6.5 | 120 | ~1.0 |
| 7.0 | 120 | ~1.2 |
| 7.5 | 15 | 1.07 |
| 7.5 | 30 | 1.44 |
| 7.5 | 60 | 2.51 |
| 7.5 | 120 | 3.18 |
| 8.0 | 120 | ~4.5 |
| (Data adapted from a study on real-time DAR detection of lysine-linked ADCs.[12]) |
-
Problem: The conjugation reaction may not have reached completion if the incubation time is too short or the temperature is too low.
-
Solution: Conduct a time-course experiment to determine the optimal reaction time. Most lysine conjugations proceed to completion within 2-4 hours at room temperature.[15] If the reaction is slow, consider a longer incubation time or a slight increase in temperature, while carefully monitoring for any increase in aggregation.
Issue 2: DM4-Linker Instability or Low Solubility
The physicochemical properties of the DM4-linker complex can also contribute to a low DAR.
-
Problem: The reactive group on the linker (e.g., an NHS-ester) is susceptible to hydrolysis in aqueous buffers, rendering it unable to react with the antibody.
-
Solution: Always use freshly prepared DM4-linker solutions. Avoid prolonged storage of the activated linker in aqueous buffers before adding it to the antibody solution.
-
Problem: Maytansinoids like DM4 are hydrophobic, and the DM4-linker complex may have poor solubility in aqueous buffers, leading to precipitation and reduced availability for conjugation.
-
Solution: A small amount of a water-miscible organic co-solvent, such as DMSO or DMA, is often required to dissolve the DM4-linker.[8][15] However, the final concentration of the organic solvent should be kept to a minimum (typically below 10% v/v) to avoid antibody denaturation and aggregation.[3]
| Final DMSO Conc. (% v/v) | Average DAR | % Aggregation |
| 5% | 3.3 | 1.2% |
| 10% | 3.6 | 2.5% |
| 15% | 3.7 | 6.1% |
| 20% | 3.5 | 12.3% |
| (Note: These are representative data. The optimal co-solvent concentration is highly dependent on the specific antibody and linker.) |
Experimental Protocols
Protocol 1: General Procedure for Lysine-based DM4 Conjugation
This protocol describes a general method for conjugating a DM4 derivative with an NHS-ester linker to the lysine residues of a monoclonal antibody.
-
Antibody Preparation:
-
Start with a highly pure antibody solution (>95% purity) at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into a conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0).[15] Ensure the buffer is free of primary amines (e.g., Tris).
-
-
DM4-Linker Preparation:
-
Dissolve the DM4-linker complex (with an NHS-ester reactive group) in a minimal amount of an organic co-solvent like DMA or DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the DM4-linker stock solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
To quench any unreacted linker, add a quenching agent such as glycine (B1666218) or lysine to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated DM4-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[9]
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a typical HIC-HPLC method for determining the average DAR and drug-load distribution of a DM4-ADC.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm).[9]
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 0.1 M sodium phosphate, pH 7.0.[9]
-
Mobile Phase B (Low Salt): 0.1 M sodium phosphate, pH 7.0.[9]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25 °C.[9]
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over approximately 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different drug-loaded species (DAR 0, DAR 1, DAR 2, etc.). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Calculate the peak area for each species.
-
The average DAR is calculated as the weighted average of the peak areas for each DAR species.
-
Visualizations
Caption: A general experimental workflow for DM4-ADC synthesis and characterization.
Caption: A troubleshooting flowchart for addressing low DAR in DM4 conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Investigating and Mitigating Off-Target Toxicity of Maytansinoid DM4
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the off-target toxicity of the potent microtubule inhibitor, Maytansinoid DM4, when used as a payload in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DM4 that leads to cytotoxicity?
A1: DM4 is a potent anti-mitotic agent that exerts its cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton.[1] DM4 binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2]
Q2: What are the most common off-target toxicities observed with DM4-containing ADCs?
A2: The off-target toxicities of DM4-containing ADCs are often related to the premature release of the cytotoxic payload in systemic circulation.[3][] The most frequently reported dose-limiting toxicities include hematological toxicities such as thrombocytopenia (reduction in platelet count) and neutropenia (reduction in neutrophils).[5][6] A significant and notable off-target toxicity associated specifically with DM4 and other maytansinoid payloads is ocular toxicity, which can manifest as blurred vision, dry eyes, and keratitis.[5][7][8]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of a DM4 ADC?
A3: The Drug-to-Antibody Ratio (DAR), which is the average number of DM4 molecules conjugated to a single antibody, is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC.[9] While a higher DAR can increase the potency of the ADC, it often leads to a narrower therapeutic index due to increased off-target toxicity.[9][10] ADCs with a high DAR (e.g., >8) can exhibit faster clearance from circulation and increased accumulation in organs like the liver, contributing to off-target effects.[9][11] An optimal DAR for maytansinoid ADCs is generally considered to be in the range of 3 to 4 to balance efficacy and toxicity.[11]
Q4: What is the "bystander effect" in the context of DM4 ADCs, and how can it contribute to off-target toxicity?
A4: The bystander effect refers to the ability of a cytotoxic payload, released from a target cancer cell, to diffuse across the cell membrane and kill neighboring cells, including those that may not express the target antigen. While this can enhance the anti-tumor efficacy of an ADC in heterogeneous tumors, a highly membrane-permeable payload like DM4 can also diffuse into healthy tissues, leading to off-target toxicity.[8]
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during the preclinical development of DM4-containing ADCs.
Problem 1: Unexpectedly high in vivo toxicity despite acceptable in vitro cytotoxicity.
-
Potential Cause 1: Premature Payload Release. The linker connecting DM4 to the antibody may be unstable in the bloodstream, leading to the premature release of the highly potent payload and subsequent damage to healthy tissues.[][12]
-
Troubleshooting Step: Conduct a plasma stability assay to assess the rate of DM4 deconjugation from the ADC in plasma from the relevant preclinical species.[12]
-
-
Potential Cause 2: High Drug-to-Antibody Ratio (DAR). As mentioned in the FAQs, a high DAR can lead to rapid clearance and increased accumulation in off-target organs.[9][11]
-
Troubleshooting Step: Re-evaluate and optimize the DAR. Prepare ADCs with a lower average DAR (e.g., 2-4) and assess their in vivo toxicity and efficacy profiles.[11]
-
-
Potential Cause 3: ADC Aggregation. The conjugation of the hydrophobic DM4 payload can lead to ADC aggregation, which can be recognized and cleared by the reticuloendothelial system, leading to accumulation in the liver and spleen and potential off-target toxicity.[13][14]
-
Troubleshooting Step: Analyze the aggregation state of the ADC preparation using techniques like size-exclusion chromatography (SEC). Optimize the formulation buffer to minimize aggregation.[14]
-
Problem 2: Ocular toxicity is observed in animal models.
-
Potential Cause 1: Payload-Specific Toxicity. DM4 and other maytansinoids are known to be associated with ocular toxicity.[7][8] This may be due to the accumulation of the hydrophobic payload in the vascularized tissues of the eye.[5]
-
Potential Cause 2: On-target, off-tumor toxicity. The target antigen of the ADC might be expressed at low levels in ocular tissues, leading to on-target delivery of the cytotoxic payload to healthy eye cells.[7]
-
Troubleshooting Step: Evaluate the expression of the target antigen in the ocular tissues of the animal model being used.
-
Problem 3: Inconsistent or lower-than-expected in vitro cytotoxicity.
-
Potential Cause 1: Inconsistent ADC Quality. Batch-to-batch variability in DAR, purity, or aggregation levels can significantly impact in vitro potency.
-
Troubleshooting Step: Implement rigorous quality control measures for each ADC batch, including determination of DAR, purity, and aggregation levels.
-
-
Potential Cause 2: Cell Line Health and Passage Number. The health and passage number of the cancer cell lines used in cytotoxicity assays can affect their sensitivity to the ADC.
-
Troubleshooting Step: Use healthy, low-passage number cells and maintain consistent cell culture conditions.
-
-
Potential Cause 3: Inefficient Internalization of the ADC. The ADC may bind to the target antigen on the cell surface but may not be efficiently internalized, preventing the release of DM4 inside the cell.
-
Troubleshooting Step: Perform an internalization assay to confirm that the ADC is being taken up by the target cells.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of DM4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | ~50 pM - 10 nM (as ADC) | [10] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR | Clearance Rate | Liver Accumulation | Therapeutic Index | Reference |
| Low (~2-6) | Comparable | 7-10% ID/g | Better | [9] |
| High (~9-10) | Rapid | 24-28% ID/g | Decreased | [9] |
%ID/g: Percentage of injected dose per gram of tissue.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a DM4-containing ADC.
-
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
DM4 ADC and unconjugated antibody control
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the DM4 ADC and control antibody in complete culture medium. Remove the existing medium from the cells and add the diluted compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).
-
Protocol 2: In Vivo Ocular Toxicity Assessment in Rabbits
This protocol provides a framework for evaluating the potential ocular toxicity of a DM4 ADC in a relevant animal model.
-
Animal Model: Dutch belted rabbits are often used for ocular toxicity studies.[15]
-
Administration: Administer the DM4 ADC intravenously.
-
Ophthalmologic Examinations:
-
Perform regular slit-lamp microscopy to evaluate for corneal microcyst-like epithelial changes (MECs).[15]
-
Monitor for other signs of ocular toxicity such as eye discharge, swelling, and redness.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect ocular tissues.
-
Perform histopathological analysis of the corneal epithelium to look for single-cell necrosis, increased mitosis, and inflammatory cell infiltration.[15]
-
-
Tissue Distribution (Optional):
-
If using a radiolabeled ADC, collect ocular tissues at various time points to determine the distribution and accumulation of the ADC and/or its payload in different parts of the eye.[15]
-
Visualizations
Caption: Mechanism of action of a DM4-containing ADC leading to apoptosis.
Caption: Troubleshooting workflow for unexpected in vivo toxicity of DM4 ADCs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing Linker Stability for DM4 Payloads
This technical support center is designed for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM4. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to linker stability, helping you optimize the performance and safety of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in linkers used with DM4 payloads?
A1: Instability in linkers conjugated to the hydrophobic DM4 payload can arise from several factors:
-
Premature Payload Release: The linker may be susceptible to cleavage by enzymes present in plasma, leading to the early release of DM4 before it reaches the target tumor cells.[1][2] This can result in off-target toxicity.[3][4]
-
ADC Aggregation: The inherent hydrophobicity of the DM4 payload, often compounded by a hydrophobic linker, can promote the self-association of ADC molecules.[5][6] This aggregation can compromise efficacy, alter pharmacokinetic properties, and increase the risk of immunogenicity.[7]
-
Suboptimal Linker Chemistry: The chemical nature of the linker itself plays a crucial role. For instance, some linkers may be unstable at physiological pH or susceptible to degradation by plasma components.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, thereby increasing the propensity for aggregation.[5]
Q2: How does the choice of a cleavable versus a non-cleavable linker impact the stability and efficacy of a DM4-ADC?
A2: The choice between a cleavable and non-cleavable linker is a critical design consideration with significant implications for an ADC's mechanism of action and overall performance.
-
Cleavable Linkers: These are designed to release the DM4 payload under specific conditions prevalent in the tumor microenvironment or inside tumor cells, such as the presence of certain enzymes (e.g., cathepsins), a reducing environment (for disulfide linkers), or acidic pH.[1][8][]
-
Non-cleavable Linkers: These linkers, such as SMCC, rely on the complete lysosomal degradation of the antibody backbone to release the payload, typically as an amino acid-linker-drug conjugate.[1][7][12]
Q3: What are the key assays to assess the stability of a DM4-ADC linker?
A3: Several key assays are essential for evaluating the in vitro and in vivo stability of ADC linkers:[10][13]
-
Plasma Stability Assay: This in vitro assay measures the premature release of the payload in plasma from various species (e.g., human, mouse, rat) over time.[1] It is a critical indicator of potential off-target toxicity.
-
Lysosomal Stability Assay: This assay evaluates the efficiency of payload release within the target cellular compartment by incubating the ADC with lysosomal enzymes.[1]
-
In Vivo Pharmacokinetic (PK) Studies: In vivo models are used to analyze the ADC's behavior in a physiological setting, assessing its clearance, metabolism, and overall stability.[10]
-
Analytical Techniques:
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Symptoms:
-
High levels of free DM4 detected in plasma stability assays.
-
Observed off-target toxicity in in vivo studies not attributable to the antibody itself.
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Linker Susceptibility to Plasma Enzymes | Select a linker chemistry known to be more resistant to enzymatic cleavage in plasma. For disulfide linkers, increasing the steric hindrance around the disulfide bond can enhance stability.[4][8] |
| Linker Instability at Physiological pH | Choose linkers that are stable at a pH of 7.4. Avoid linkers that are highly sensitive to hydrolysis under these conditions. |
| Inappropriate Linker for the Model System | Be aware of species-specific differences in plasma enzymes. For example, certain linkers may be stable in human plasma but not in mouse plasma.[2] |
Issue 2: ADC Aggregation
Symptoms:
-
Presence of high molecular weight species detected by size-exclusion chromatography (SEC).
-
Precipitation or cloudiness of the ADC solution.
-
Altered pharmacokinetic profile, such as rapid clearance.[7]
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| High Hydrophobicity of DM4 and Linker | Employ more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) or sulfonate groups, to counteract the hydrophobicity of DM4.[6][14][15] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation process to achieve a lower, more homogeneous DAR. Site-specific conjugation methods can produce ADCs with a defined DAR, which can improve stability.[2] |
| Suboptimal Formulation Conditions | Screen different buffer conditions, including pH and the use of excipients, to identify a formulation that minimizes aggregation and enhances colloidal stability.[5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify the premature release of the DM4 payload in plasma over time.
Methodology:
-
ADC Incubation: Incubate the DM4-ADC at a specific concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse) at 37°C.[1]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Sample Processing: At each time point, stop the reaction (e.g., by protein precipitation with acetonitrile) to separate the free payload from the intact ADC.
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[1]
-
LC-MS: Use to measure the average DAR over time and to quantify the concentration of free DM4.
-
ELISA: Use to measure the concentration of intact ADC, typically by capturing the ADC with an anti-antibody and detecting with an anti-DM4 antibody.
-
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the efficiency of DM4 payload release from the ADC within a simulated lysosomal environment.
Methodology:
-
Prepare Lysosomal Homogenate: Isolate lysosomes from a relevant cell line or use commercially available lysosomal enzymes (e.g., cathepsin B).
-
ADC Incubation: Incubate the DM4-ADC with the lysosomal homogenate or purified enzymes at 37°C in an appropriate acidic buffer (e.g., pH 5.0).
-
Time Points: Collect aliquots at various time points.
-
Sample Analysis: Use LC-MS to quantify the amount of released DM4 payload over time.
Visualizations
Caption: Troubleshooting workflow for DM4-ADC stability issues.
Caption: Workflow for assessing ADC linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dls.com [dls.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. njbio.com [njbio.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Addressing challenges in the chemical synthesis of Maytansinoid DM4
Welcome to the technical support center for the chemical synthesis of Maytansinoid DM4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this potent cytotoxic payload. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that can be broadly divided into two key parts: the synthesis of the N-acyl-N-methyl-L-alanine side chain and its subsequent esterification with maytansinol (B1676226), a complex macrocyclic lactam. The side chain itself is constructed in several steps, starting with the formation of a protected thiol-containing carboxylic acid.
Q2: What are the most critical steps in the synthesis of DM4?
A2: The most critical steps are the esterification of the sterically hindered C3 hydroxyl group of maytansinol and the control of stereochemistry at the N-methyl-L-alanine moiety.[1] The esterification is often challenging due to the low reactivity of the maytansinol alcohol, and can be prone to side reactions.[2] Maintaining the desired L-stereochemistry of the amino acid is crucial for the biological activity of the final DM4 molecule.
Q3: What are the common impurities encountered in DM4 synthesis?
A3: Common impurities include diastereomers (the D-amino acid adduct), unreacted maytansinol, and byproducts from side reactions during the acylation of maytansinol, such as dehydrated or N-acylated maytansinoid derivatives.[1][2] Incomplete reactions or inadequate purification at intermediate steps can also lead to the carry-over of starting materials and reagents.
Q4: What analytical techniques are recommended for monitoring the synthesis and purity of DM4?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the primary technique for monitoring reaction progress and assessing the purity of DM4 and its intermediates.[3][4] Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is invaluable for identifying the masses of products and byproducts, confirming the identity of the desired compound.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of all synthetic intermediates and the final DM4 product.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of the DM4 Side Chain
Question: I am experiencing a low yield in the synthesis of N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine. What are the potential causes and solutions?
Answer: Low yields in this multi-step synthesis can arise from several factors. Here is a breakdown of potential issues and their remedies:
-
Incomplete reaction in the initial steps: The formation of 4-mercapto-4-methylpentanoic acid from isobutylene (B52900) sulfide (B99878) and acetonitrile (B52724) requires strictly anhydrous conditions and careful temperature control.[1] Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).
-
Inefficient disulfide bond formation: The conversion of the thiol to a methyl disulfide should be monitored closely by TLC or LC-MS to ensure the reaction goes to completion. Using a slight excess of the methylating reagent (e.g., methyl methanethiolsulfonate) can drive the reaction forward.[1]
-
Poor activation of the carboxylic acid: The formation of the N-hydroxysuccinimide (NHS) ester is a critical step. Ensure your coupling reagents (e.g., DCC or EDC) are fresh and the reaction is performed in a suitable anhydrous solvent.
-
Losses during purification: The carboxylic acid intermediate can be challenging to purify by column chromatography due to its polarity.[1] Careful selection of the mobile phase and silica (B1680970) gel is crucial to minimize losses.
Problem 2: Multiple Products Observed After Esterification of Maytansinol
Question: My HPLC analysis after the esterification of maytansinol with the DM4 side chain shows multiple peaks, including what I suspect are diastereomers. How can I improve the selectivity and purify the desired product?
Answer: The formation of multiple products in the maytansinol acylation step is a common challenge.[1][2] Here’s a troubleshooting guide:
-
Diastereomer Formation: The use of racemic or partially racemized N-methyl-L-alanine in the side chain synthesis will lead to the formation of both L- and D-amino acid adducts with maytansinol.[6] It is crucial to start with enantiomerically pure N-methyl-L-alanine and to avoid harsh basic or acidic conditions that could cause racemization. The diastereomers can be separated by preparative HPLC, often using a cyano-bonded column.[1]
-
Side Reactions of Maytansinol: Maytansinol has multiple reactive sites, and under certain conditions, side reactions can occur. These can include dehydration of the hydroxy group in the oxazinanone ring or acylation of the oxazinanone nitrogen.[2]
-
To minimize side reactions:
-
Use a milder coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) instead of dicyclohexylcarbodiimide (B1669883) (DCC), which can reduce the formation of dehydrated byproducts.[2]
-
The addition of ZnCl₂ can improve the selectivity for the desired C3 esterification.[2]
-
Carefully control the reaction temperature and time. Prolonged reaction times can lead to increased byproduct formation.[2]
-
-
-
Incomplete Reaction: The steric hindrance of the C3 hydroxyl group on maytansinol can lead to incomplete reactions.[2] Ensure an adequate excess of the activated side chain and coupling reagents is used. Monitor the reaction by HPLC to determine the optimal reaction time.
Data Presentation
Table 1: Physicochemical Properties of DM4 and Key Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₃₈H₅₄ClN₃O₁₀S | 780.37 | White to off-white powder | 796073-69-3 |
| Maytansinol | C₂₈H₃₇ClN₂O₇ | 565.06 | - | 57103-68-1 |
| N-methyl-L-alanine | C₄H₉NO₂ | 103.12 | White to off-white powder | 3913-67-5 |
| 4-mercapto-4-methylpentanoic acid | C₆H₁₂O₂S | 148.22 | - | 4359-66-2 |
Table 2: Typical Reaction Conditions for Key Synthetic Steps of DM4
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |
| Synthesis of 4-mercapto-4-methylpentanoic acid | n-BuLi, Acetonitrile, Isobutylene sulfide | THF | -78 to RT | High | [1] |
| Disulfide formation | Methyl methanethiolsulfonate | - | RT | ~90% | [1] |
| Coupling with N-methyl-L-alanine | NHS, DCC | DME/Water | RT | ~51% | [1] |
| Esterification with Maytansinol | DCC, ZnCl₂ | Dichloromethane (B109758) | RT | Variable | [1] |
| Reduction of disulfide to free thiol | Dithiothreitol (DTT) | - | RT | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine
This protocol describes the synthesis of the disulfide-protected side chain required for conjugation to maytansinol.
Materials:
-
4-Mercapto-4-methylpentanoic acid
-
Methyl methanethiolsulfonate (MeSSO₂Me)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Methyl-L-alanine
-
Triethylamine
-
Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Disulfide Formation: Dissolve 4-mercapto-4-methylpentanoic acid in a suitable solvent and react with MeSSO₂Me to form the corresponding methyl disulfide. Monitor the reaction by TLC until completion. Purify the product to obtain 4-methyl-4-(methyldithio)pentanoic acid.
-
NHS Ester Formation: Dissolve the disulfide-containing carboxylic acid in an anhydrous solvent and react with NHS and DCC to form the activated NHS ester.
-
Coupling with N-methyl-L-alanine: In a separate flask, dissolve N-methyl-L-alanine in a 1:1 mixture of DME and water, and add triethylamine. Add the NHS ester solution dropwise. Stir for 2 hours at room temperature.
-
Work-up and Purification: Concentrate the reaction mixture, acidify with 1 M HCl, and extract with ethyl acetate. Dry the organic layer, evaporate the solvent, and purify the resulting carboxylic acid by column chromatography on silica gel.[1]
Protocol 2: Esterification of Maytansinol and Final Deprotection
This protocol outlines the coupling of the side chain to maytansinol and the final deprotection to yield DM4.
Materials:
-
Maytansinol
-
N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Zinc chloride (ZnCl₂) solution in diethyl ether
-
Dichloromethane
-
Dithiothreitol (DTT)
-
HPLC system with a cyano-bonded column
Procedure:
-
Esterification: Dissolve maytansinol and the carboxylic acid side chain in dichloromethane under an argon atmosphere. Add a solution of DCC in dichloromethane, followed by the ZnCl₂ solution. Stir the mixture for 2 hours at room temperature.[1]
-
Work-up: Quench the reaction and wash the organic layer with buffer and brine. Dry the organic layer and remove the solvent.
-
Purification of Diastereomers: Separate the L- and D-amino acid diastereomers of the disulfide-protected DM4 (L-DM4-SMe and D-DM4-SMe) by preparative HPLC using a cyano-bonded column.[1]
-
Disulfide Reduction: Collect the fraction containing the desired L-isomer and reduce the disulfide bond to the free thiol using a reducing agent like DTT.
-
Final Purification: Purify the final product, this compound, by HPLC to obtain a highly pure compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for maytansinol acylation.
Caption: Mechanism of DCC/ZnCl₂ mediated esterification.
References
- 1. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 2. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of DM4 Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing the DM4 payload.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation of DM4-ADCs?
A1: The aggregation of DM4-ADCs is a multifaceted issue primarily driven by the physicochemical properties of the ADC components and external stress factors. Key causes include:
-
Hydrophobicity of the Payload: The DM4 payload is inherently hydrophobic. Its conjugation to an antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR signifies more hydrophobic DM4 molecules per antibody, which substantially increases the propensity for aggregation.[1][][3] Achieving an optimal balance between efficacy and solubility is crucial during ADC development.[1]
-
Linker Chemistry: The choice of linker significantly influences aggregation. Hydrophobic linkers can worsen the problem, while hydrophilic linkers can help mitigate it.[1]
-
Conjugation Process: The chemical conditions during conjugation, such as the use of organic co-solvents to dissolve the payload-linker, unfavorable pH, or high temperatures, can induce conformational changes in the antibody, leading to aggregation.[1]
-
Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate ionic strength, can decrease colloidal stability and lead to aggregation.[1]
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, mechanical agitation (shaking), and light can all contribute to the formation of aggregates.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the solubility of DM4-ADCs?
A2: The Drug-to-Antibody Ratio (DAR) has a direct and significant impact on the solubility and aggregation of DM4-ADCs. A higher DAR increases the overall hydrophobicity of the ADC molecule, which in turn increases the tendency for molecules to self-associate and aggregate.[3] While a higher DAR can enhance in vitro potency, it is often associated with faster clearance, increased accumulation in the liver, and a reduced therapeutic index in preclinical models.[4] Conversely, a low DAR may lead to reduced anti-tumor efficacy.[4] Therefore, optimizing the DAR is a critical balancing act between achieving the desired potency and maintaining the stability and solubility of the ADC.[3] An optimal DAR for maytansinoid ADCs, like those with DM4, is generally considered to be in the range of 3 to 4.[4]
Q3: What is the role of linkers in improving DM4-ADC solubility?
A3: Linkers play a pivotal role in modulating the solubility of ADCs. The choice of linker chemistry can either contribute to or mitigate aggregation. Hydrophobic linkers can increase the overall hydrophobicity of the ADC, thereby promoting aggregation. In contrast, hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can significantly improve solubility.[1] PEG linkers create a hydrophilic "shield" around the hydrophobic DM4 payload, which enhances the overall solubility of the ADC in aqueous environments and helps prevent aggregation.[5][6] This is crucial for maintaining the stability of the ADC during formulation and administration.
Troubleshooting Guides
Issue: Observed Aggregation in DM4-ADC Preparation
Symptoms:
-
Turbidity or precipitation in the ADC solution.
-
Presence of high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).
-
Increased hydrophobicity observed by Hydrophobic Interaction Chromatography (HIC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar ratio of the DM4-linker to the antibody during the conjugation reaction. Aim for a DAR of 3-4 for optimal balance of potency and solubility. |
| Hydrophobic Linker | Switch to a more hydrophilic linker. Incorporating PEG chains of varying lengths (e.g., PEG4, PEG8, PEG24) can significantly improve solubility and reduce aggregation.[1] |
| Suboptimal Conjugation Conditions | pH Optimization: Ensure the pH of the reaction buffer is not near the antibody's isoelectric point (pI).[1] Minimize Co-solvents: Use the minimum amount of organic co-solvent (e.g., DMSO, DMA) required to dissolve the DM4-linker.[1] Temperature Control: Perform the conjugation at a controlled, lower temperature (e.g., 4°C or room temperature) to minimize thermal stress.[1] |
| Inappropriate Formulation Buffer | pH and Buffer Screening: Evaluate a range of pH values and buffer systems (e.g., histidine, citrate) to find conditions that provide maximal stability.[1] Excipient Screening: Incorporate stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine), and non-ionic surfactants (polysorbate 20/80).[1] |
Quantitative Data Summary
The following tables provide a summary of quantitative data on how different approaches can impact ADC solubility and aggregation.
Table 1: Impact of Hydrophilic PEG Linkers on ADC Aggregation
| Linker Type | HIC Retention Time (min) | Aggregation (%) by SEC |
| Standard Hydrophobic Linker | 15.2 | 8.5 |
| ADC with PEG4 Linker | 12.8 | 3.1 |
| ADC with PEG8 Linker | 11.5 | 1.9 |
| ADC with PEG12 Linker | 10.1 | < 1.0 |
| Data adapted from a comparative guide on PEG linkers. Shorter HIC retention times indicate increased hydrophilicity. Lower aggregation percentages by SEC indicate better solubility and stability.[1] |
Table 2: Effect of Excipients on ADC Formulation Stability
| Excipient | Concentration | Aggregation (%) after Stress* |
| None (Control) | - | 12.3 |
| Sucrose | 5% (w/v) | 4.5 |
| L-arginine | 100 mM | 6.2 |
| Polysorbate 80 | 0.05% (v/v) | 3.8 |
| Stress conditions may include thermal stress or freeze-thaw cycles. Data is illustrative and will vary depending on the specific ADC and stress conditions. |
Experimental Protocols
Protocol 1: DM4-d6 Conjugation via SPDB Linker
This protocol is adapted from a microscale conjugation method for SPDB-DM4.[7]
Materials:
-
Prepared antibody solution (0.25–1.0 mg/mL)
-
SPDB-DM4-d6 linker-payload
-
Dimethylacetamide (DMA)
-
Sodium phosphate (B84403) buffer (0.2 M, pH 8.0)
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a microtiter plate, combine 100 µL of the antibody solution, 50 µL of 0.2 M sodium phosphate buffer (pH 8.0), 25 µL of PBS, and 20 µL of DMA.[7]
-
Add 5 µL of the SPDB-DM4-d6 adduct.[7]
-
Seal the plate and vortex to mix.[7]
-
Incubate the reaction at room temperature for 1-2 hours.[7]
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Protocol 2: Formulation Development with Excipient Screening
Objective: To identify suitable excipients that stabilize the DM4-ADC and prevent aggregation.
Materials:
-
Purified DM4-ADC
-
Stock solutions of excipients (e.g., 50% sucrose, 1M L-arginine, 1% Polysorbate 80)
-
Formulation buffer (e.g., 20 mM Histidine, pH 6.0)
-
96-well plate or microcentrifuge tubes
Procedure:
-
Formulation Preparation: Prepare a matrix of ADC formulations by mixing the ADC stock solution with different excipients at various final concentrations in the formulation buffer. Include a control formulation with no added excipients.
-
Stress Application: Divide each formulation into two aliquots. One aliquot is for baseline (T=0) analysis, and the other is subjected to stress conditions (e.g., incubation at 40°C for 1 week or 3 freeze-thaw cycles).
-
Analysis: Analyze both the baseline and stressed samples for aggregation using Size Exclusion Chromatography (SEC).
-
Data Evaluation: Compare the percentage of high molecular weight (HMW) species in the stressed samples to the baseline and the control. Select the excipient(s) and concentration(s) that provide the greatest stabilizing effect.
Visualizations
Caption: Troubleshooting workflow for addressing DM4-ADC aggregation issues.
Caption: How hydrophilic linkers improve the solubility of DM4-ADCs.
Caption: A general workflow for the development of a soluble DM4-ADC.
References
Technical Support Center: Understanding and Overcoming Resistance to DM4-Based ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with DM4-based Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and detailed solutions.
Issue 1: Reduced ADC Potency or Acquired Resistance in Cell Lines
Question: My ADC shows reduced cytotoxic activity in my target cell line, or the cells have developed resistance over time. What are the potential causes and how can I investigate them?
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting / Investigation Steps |
| Upregulation of Drug Efflux Pumps | 1. Gene and Protein Expression Analysis: - qPCR/Western Blot: Analyze the expression levels of key ATP-binding cassette (ABC) transporters known to efflux maytansinoids, such as MDR1 (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[1][2] - Flow Cytometry: Use fluorescently labeled antibodies to quantify the surface expression of these transporters. |
| 2. Functional Efflux Assays: - Rhodamine 123 Accumulation Assay: Use a fluorescent substrate of MDR1 like Rhodamine 123 to assess efflux activity. Reduced intracellular fluorescence indicates higher efflux activity.[3] - Co-treatment with Inhibitors: Perform cytotoxicity assays with your DM4-ADC in the presence of known inhibitors of MDR1 (e.g., verapamil), MRP1 (e.g., MK-571), or BCRP (e.g., Ko143). A restoration of ADC activity suggests the involvement of the targeted transporter.[4] | |
| Reduced Target Antigen Expression | 1. Quantify Antigen Expression: - Flow Cytometry: Compare the mean fluorescence intensity (MFI) of your target antigen on resistant cells versus parental cells.[5][6] - Western Blot/ELISA: Measure total antigen protein levels.[5] |
| 2. Rescue Experiments: - If antigen levels are low, transiently or stably overexpress the target antigen in the resistant cell line and re-assess ADC sensitivity. A restoration of sensitivity confirms this resistance mechanism.[5] | |
| Impaired ADC Internalization or Trafficking | 1. ADC Internalization Assay: - Use a pH-sensitive dye (e.g., pHrodo) conjugated to your antibody to quantify internalization via flow cytometry or high-content imaging.[6][7][8] A decrease in signal in resistant cells points to an internalization defect.[6] - Experimental Protocol: See "Key Experimental Protocols" section below. |
| 2. Lysosomal Co-localization Assay: - Label your ADC with a fluorescent dye and co-stain with a lysosomal marker (e.g., LAMP1).[6] Use confocal microscopy to visualize and quantify the co-localization of the ADC and lysosomes. Reduced co-localization suggests a trafficking defect.[6] - Experimental Protocol: See "Key Experimental Protocols" section below. | |
| Defective Lysosomal Payload Release | 1. Cathepsin Activity Assay: - Measure the activity of lysosomal proteases like Cathepsin B, which are often involved in cleaving linkers. Reduced activity could impair payload release. |
| 2. Intracellular Payload Quantification: - Use LC-MS/MS to measure the levels of free DM4 and its metabolites inside the cell after ADC treatment.[9][10] An accumulation of the ADC or linker-payload intermediates with low levels of free DM4 suggests a release issue.[11] | |
| Upregulation of Anti-Apoptotic Proteins | 1. Western Blot Analysis: - Profile the expression of key anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[12][13][14] Upregulation of these proteins can confer resistance to apoptosis induced by DM4.[15] |
| 2. BH3 Mimetic Co-treatment: - Treat resistant cells with your DM4-ADC in combination with BH3 mimetics (e.g., Venetoclax for Bcl-2, Navitoclax for Bcl-2/Bcl-xL) to see if sensitivity can be restored.[12][16] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to DM4-based ADCs?
A1: Resistance to DM4-based ADCs is multifactorial.[17][18] The main mechanisms include:
-
Increased Drug Efflux: Overexpression of ABC transporters like MDR1 (P-gp), MRP1, and BCRP actively pumps the DM4 payload out of the cell, reducing its intracellular concentration.[1][17][2]
-
Target Antigen Alterations: Reduced expression, mutation, or masking of the target antigen on the cell surface leads to decreased ADC binding and subsequent internalization.[1][5][19]
-
Impaired ADC Processing: Defects in the endosomal-lysosomal pathway can hinder the internalization of the ADC, its trafficking to the lysosome, or the proteolytic cleavage of the linker to release the DM4 payload.[8][20][21]
-
Dysregulation of Apoptotic Pathways: Upregulation of anti-apoptotic proteins, such as those in the Bcl-2 family, can make cells resistant to the cytotoxic effects of DM4, even after the payload has been released.[12][13][14]
Q2: How can I generate a DM4-ADC resistant cell line for my studies?
A2: A common method is to chronically expose the parental cancer cell line to the DM4-ADC.[5][22]
-
Initial Dose Escalation: Start by treating cells with the ADC at a concentration around the IC50.
-
Stepwise Dose Increase: As the cells recover and begin to proliferate, gradually increase the concentration of the ADC in the culture medium over several months.[20]
-
Clonal Selection: Once a resistant population is established, you can isolate single-cell clones to obtain a more homogenous resistant cell line.[20]
-
Characterization: It is crucial to regularly verify the resistance phenotype and characterize the underlying mechanism(s).[22]
Q3: My ADC uses a cleavable linker. How might this influence resistance mechanisms compared to a non-cleavable linker?
A3: The type of linker can significantly influence how resistance emerges.
-
Cleavable Linkers: These linkers are designed to be cleaved by enzymes (e.g., cathepsins) or the acidic environment of the lysosome.[22] Resistance can arise from impaired lysosomal function, such as reduced protease activity or altered pH.[20] However, if the released payload is membrane-permeable, it can exert a "bystander effect," killing neighboring antigen-negative cells.[1]
-
Non-Cleavable Linkers: These require the full degradation of the antibody in the lysosome to release the payload (an amino acid-linker-payload complex).[22] Resistance is more tightly linked to defects in lysosomal proteolytic function. Cells resistant to a non-cleavable ADC may retain sensitivity to an ADC with a cleavable linker targeting the same antigen.
Q4: Can changing the ADC components help overcome acquired resistance?
A4: Yes, modifying the ADC can be an effective strategy.[5][19]
-
Switching the Payload: If resistance is due to upregulation of efflux pumps specific for maytansinoids, switching to an ADC with a different class of payload (e.g., an auristatin or a DNA-damaging agent) that is not a substrate for that pump can restore activity.[17][23]
-
Altering the Linker: In cases of MDR1-mediated resistance, using a more hydrophilic linker can sometimes bypass the efflux pump, as MDR1 preferentially transports hydrophobic substrates.[3][21]
-
Targeting a Different Antigen: If resistance is due to the loss of the primary target antigen, an ADC directed against a different, highly expressed antigen on the cancer cells could be effective.[1]
Q5: What is the role of the Bcl-2 family of proteins in DM4-ADC resistance?
A5: The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death).[13][15] DM4, like other tubulin inhibitors, ultimately induces apoptosis.[24] Anti-apoptotic members of the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can sequester pro-apoptotic proteins, preventing the initiation of cell death.[12] Overexpression of these anti-apoptotic proteins is a common mechanism for cancer cells to evade the cytotoxic effects of chemotherapeutic agents, including the payloads of ADCs.[14] Therefore, even if the DM4 payload is successfully delivered into the cell, high levels of anti-apoptotic Bcl-2 proteins can block the final step of cell killing.[12]
Key Experimental Protocols
1. ADC Internalization Assay using pH-sensitive Dyes
Principle: This assay quantifies the internalization of an antibody or ADC into the acidic compartments of the cell (endosomes and lysosomes). pH-sensitive dyes like pHrodo are non-fluorescent at neutral pH but fluoresce brightly in acidic environments.[7]
Methodology:
-
Labeling: Covalently label your antibody or ADC with a pH-sensitive dye (e.g., pHrodo Red or Green) according to the manufacturer's protocol.
-
Cell Plating: Seed your target cells (parental and suspected resistant lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add the labeled ADC to the cells at a predetermined concentration.
-
Incubation: Incubate the plate at 37°C. You can take readings at various time points (e.g., 2, 6, 24 hours) to create a kinetic curve.
-
Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a high-content imaging system.[6]
-
Analysis: An increase in fluorescence intensity over time corresponds to the amount of internalized ADC. Compare the signal between your cell lines.
2. Lysosomal Co-localization Assay by Immunofluorescence
Principle: This method visualizes the trafficking of a fluorescently labeled ADC to the lysosomes within the cell.
Methodology:
-
Labeling: Label your ADC with a stable fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
ADC Treatment: Treat the cells with the fluorescently labeled ADC for various time points (e.g., 1, 4, 24 hours) at 37°C.[6]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent like Triton X-100 or saponin.[6]
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody against a lysosomal marker (e.g., anti-LAMP1).
-
Wash and incubate with a secondary antibody conjugated to a different fluorescent dye (e.g., Alexa Fluor 647).[6]
-
Stain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Analysis: Quantify the degree of overlap (co-localization) between the ADC signal (e.g., green) and the lysosomal marker signal (e.g., red) using image analysis software.
Visualizations
Caption: Key mechanisms of resistance to DM4-based ADCs.
Caption: A logical workflow for troubleshooting DM4-ADC resistance.
References
- 1. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9 screens identify regulators of antibody-drug conjugate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Apoptotic BCL-2 Family Proteins Confer Resistance to Calicheamicin-Based Antibody-Drug Conjugate Therapy of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting BCL-2 family proteins to overcome drug resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mechanisms of Resistance to Antibody–Drug Conjugates [cancer.fr]
- 19. adcreview.com [adcreview.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DM4 Cytotoxicity Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent results in DM4 cytotoxicity assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is DM4 and how does it induce cytotoxicity?
DM4, or ravtansine/soravtansine, is a potent microtubule-targeting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Its primary mechanism of action involves binding to tubulin, a key component of microtubules. This binding inhibits microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division.[3][] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][]
Q2: My DM4 cytotoxicity assay is showing highly variable IC50 values between experiments. What are the potential causes?
Inconsistent IC50 values are a frequent challenge in cytotoxicity assays and can stem from several factors:[6]
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their sensitivity to DM4. It is critical to use healthy, low-passage cells and maintain consistent seeding densities.[6]
-
Compound Stability and Handling: DM4 is a highly potent compound. Ensure that it is properly stored and that fresh dilutions are prepared for each experiment from a validated stock solution to avoid degradation.[6] Given its potency, even minor pipetting errors during serial dilutions can lead to significant variations in the final concentration.[6]
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity) and can consequently produce varying IC50 values.[6]
-
Incubation Time: The duration of drug exposure will directly influence the observed cytotoxicity. Standardize the incubation time across all experiments.[6][7]
Q3: The potency of my DM4-containing ADC is lower than expected. What should I investigate?
When an antibody-drug conjugate (ADC) with a DM4 payload shows lower than expected potency, a systematic troubleshooting approach is necessary:
-
Antibody Binding and Internalization: First, verify that the unconjugated antibody binds effectively to the target cells using methods like ELISA or flow cytometry.[8] Subsequently, confirm that the ADC is being internalized by the target cells, which can be assessed using fluorescently labeled ADCs.[8]
-
Linker Cleavage: If the ADC uses a cleavable linker, inefficient cleavage within the target cell can prevent the release of the active DM4 payload.[3][8] This can be due to insufficient levels of the required enzymes in the specific cell line being used.[8]
-
Payload Activity: It is also crucial to test the activity of the free DM4 payload to ensure its cytotoxicity is not compromised.[8]
-
Drug-to-Antibody Ratio (DAR): An inconsistent or low DAR can lead to reduced potency.[9] The average number of DM4 molecules conjugated to each antibody should be consistent between batches.[8][9]
Q4: I am observing high background or inconsistent readings in my MTT assay. What are the common causes and solutions?
High background and variability in MTT assays can obscure results. Here are some common causes and their solutions:
-
High Background Absorbance:
-
Contamination: Bacterial or yeast contamination can metabolize the MTT reagent, leading to false-positive signals. Always use sterile techniques.[10]
-
Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with absorbance readings. It is advisable to use a phenol red-free medium for the assay.[10]
-
-
Inconsistent Replicates:
-
Uneven Cell Seeding: Ensure a single-cell suspension before seeding to avoid cell clumping, which can lead to variability.[6][10]
-
Pipetting Errors: Calibrate pipettes regularly and use proper techniques to minimize volume variations.[10]
-
Edge Effect: The outer wells of a 96-well plate are more prone to evaporation, leading to altered cell growth and compound concentrations. It is recommended to fill the outer wells with sterile medium or PBS and not use them for experimental samples.[10]
-
-
Low Absorbance Readings:
-
Low Cell Number: Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.[10][11]
-
Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved by increasing the mixing time or gently pipetting.[10]
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of DM4 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM[12] |
| 4C9-DM1 (ADC) | NCI-H526 | Small Cell Lung Cancer | 158 pM[1] |
| 4C9-DM1 (ADC) | NCI-H889 | Small Cell Lung Cancer | ~4 nM[1] |
| 4C9-DM1 (ADC) | NCI-H1048 | Small Cell Lung Cancer | ~1.5 nM[1] |
Note: The data presented are from different studies, and experimental conditions may vary. Direct comparison of IC50 values should be made with caution as the potency of maytansinoids can be significantly influenced by the specific cancer cell line and the experimental setup.[1]
Experimental Protocols
MTT Assay for DM4 Cytotoxicity
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability by measuring the metabolic activity of cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
DM4 stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of DM4 in complete culture medium. A typical concentration range might be from 0.01 pM to 100 nM.[1]
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the stock solution) and a no-treatment control.[1]
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosing Schedules for In Vivo Studies of DM4 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dosing schedules of DM4-based Antibody-Drug Conjugates (ADCs) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose and schedule for a novel DM4 ADC in a xenograft mouse model?
A typical starting point for a DM4 ADC in a xenograft model involves an initial dose-ranging study to determine the Maximum Tolerated Dose (MTD).[1][2][3][4] This is crucial as the therapeutic window for ADCs can be narrow.[5][6] A common starting dose for efficacy studies is often based on the MTD and can range from 1 mg/kg to 10 mg/kg, administered intravenously (IV) once every 3 or 4 weeks (Q3W or Q4W).[7][8][9] However, the optimal dose and schedule will depend on the specific ADC, including the antibody, linker, and drug-to-antibody ratio (DAR), as well as the tumor model being used.[10]
Q2: How does the Drug-to-Antibody Ratio (DAR) of a DM4 ADC affect its dosing schedule?
The DAR is a critical parameter influencing both the efficacy and toxicity of a DM4 ADC.[11]
-
Higher DAR (e.g., >4): While potentially more potent in vitro, high DAR ADCs often exhibit faster clearance from circulation and increased accumulation in the liver, leading to a narrower therapeutic index and higher off-target toxicity.[10][11] This may necessitate lower or less frequent dosing.
-
Lower DAR (e.g., 2-4): An optimal DAR for maytansinoid ADCs like those with DM4 is generally considered to be in the range of 3 to 4.[11] This range often provides a balance between efficacy and toxicity, allowing for a more favorable dosing schedule.[11]
It is recommended to characterize the DAR of your DM4 ADC using techniques like Hydrophobic Interaction Chromatography (HIC) to ensure homogeneity and a defined DAR, which can lead to a better safety profile.[11]
Q3: What are the common toxicities associated with DM4 ADCs and how can they be managed by adjusting the dosing schedule?
DM4 ADCs are associated with specific toxicities, primarily driven by the maytansinoid payload.[12] Ocular toxicity is a known class-effect of DM4- and MMAF-containing ADCs.[10][12][13][14] Other potential toxicities include gastrointestinal effects, thrombocytopenia, and neutropenia.[12]
Managing these toxicities often involves optimizing the dosing schedule:
-
Dose Fractionation: Instead of a single high dose, administering smaller, more frequent doses may reduce peak exposure (Cmax) and mitigate toxicity while maintaining overall efficacy.[5]
-
Dose Reduction: If significant toxicity is observed, reducing the dose is a primary strategy.
-
Treatment Holidays: Incorporating breaks in the dosing schedule can allow for recovery from toxicities.
-
Capping Treatment Duration: For chronic adverse events, limiting the total number of treatment cycles can be an effective strategy.[5][9]
Q4: How can the "bystander effect" of DM4 be leveraged when designing a dosing schedule?
The bystander effect, where the DM4 payload, once released from the target cell, can diffuse and kill neighboring antigen-negative tumor cells, is a key advantage of DM4 ADCs, especially in heterogeneous tumors.[15][16][] To leverage this effect:
-
Ensure Payload Release: The dosing schedule should be designed to allow sufficient time for the ADC to accumulate in the tumor, internalize, and release the DM4 payload.
-
Consider Linker Chemistry: The choice of a cleavable linker is crucial for the bystander effect, as it allows the liberation of the membrane-permeable payload.[10][16] The stability of this linker in circulation will influence the dosing frequency.[11]
-
Tumor Burden: In models with high tumor burden, a more aggressive initial dosing regimen might be beneficial to maximize the bystander effect and achieve a rapid reduction in tumor volume.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| High toxicity (e.g., >20% body weight loss, clinical signs of distress) at expected therapeutic doses. | MTD was overestimated. | 1. Re-evaluate the MTD: Conduct a more detailed MTD study with more dose groups and careful monitoring.[1][2][3] 2. Adjust Dosing Schedule: Implement dose fractionation (smaller, more frequent doses) or reduce the overall dose.[5] 3. Analyze ADC Characteristics: A high DAR (>4) can lead to faster clearance and increased toxicity.[11] Verify the DAR and consider producing an ADC with a lower DAR (2-4).[11] 4. Evaluate Linker Stability: Premature release of DM4 in circulation due to an unstable linker can cause systemic toxicity.[10][11] Assess linker stability in mouse plasma. |
| Lack of in vivo efficacy despite good in vitro potency. | Sub-optimal dosing schedule leading to insufficient drug exposure in the tumor. | 1. Increase Dose/Frequency: If tolerated, increase the dose or the frequency of administration. 2. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the half-life of your ADC in vivo.[18] This will help in designing a more rational dosing schedule. Use an anti-DM4 antibody to quantify both conjugated and free payload.[18] 3. Evaluate Tumor Penetration: The ADC may not be effectively penetrating the tumor tissue. Consider co-administration with an unconjugated antibody to potentially improve systemic exposure and tumor penetration.[19][20] 4. Re-assess In Vitro Potency: Ensure that the in vitro assay conditions are relevant to the in vivo model. |
| Initial tumor regression followed by rapid regrowth. | The dosing schedule is not frequent enough to maintain therapeutic concentrations of the ADC or its payload in the tumor. | 1. Decrease Dosing Interval: If the ADC has a short half-life, a more frequent dosing schedule (e.g., twice weekly) may be necessary.[21] 2. Combination Therapy: Consider combining the DM4 ADC with other anti-cancer agents to achieve a more durable response. 3. Investigate Resistance Mechanisms: The tumor may be developing resistance to the ADC. |
| Variable tumor response across animals in the same treatment group. | Inconsistent ADC administration or heterogeneity in the tumor model. | 1. Refine Administration Technique: Ensure consistent IV administration for all animals. 2. Tumor Size at Treatment Start: Start treatment when tumors are within a narrow size range (e.g., 100-200 mm³).[15] 3. Characterize the Xenograft Model: Ensure the antigen expression is uniform across the implanted cells. |
Data Presentation
Table 1: Example Dosing Regimens for Maytansinoid-Based ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| CD123 | MOLM-14 | 1, 10, or 100 mg/kg, single dose | Dose-dependent tumor growth inhibition. 100 mg/kg with PBSE led to complete regression. | [7] |
| Folate Receptor α | KB (high expression) | 2.5 mg/kg | Complete tumor regression. | [19][20] |
| Folate Receptor α | OV90 (low expression) | 2.5 mg/kg | Modest efficacy. | [20] |
| LGALS3BP | hNB | 10 mg/kg, twice weekly for 3 doses | Significant reduction in metastatic lesion area. | [21] |
Table 2: Key Parameters Influencing DM4 ADC Dosing Schedule Optimization
| Parameter | Impact on Dosing Schedule | Key Considerations |
| Drug-to-Antibody Ratio (DAR) | Higher DARs often require lower or less frequent dosing due to increased clearance and toxicity. | Optimal DAR is typically 3-4.[11] |
| Linker Stability | Unstable linkers can lead to premature payload release, requiring adjustments to mitigate systemic toxicity. | Cleavable linkers are necessary for the bystander effect.[16] |
| Payload Potency (IC50) | Highly potent payloads may require lower doses. | DM4 is a highly potent microtubule inhibitor.[15] |
| Target Antigen Expression | High antigen expression can lead to faster ADC clearance, potentially requiring dose adjustments. | On-target, off-tumor toxicity can occur if the antigen is expressed on normal tissues.[] |
| Tumor Model | The growth rate and vascularization of the tumor model can influence ADC delivery and efficacy. | Patient-derived xenograft (PDX) models may be more representative of clinical tumors.[23] |
| ADC Pharmacokinetics (PK) | The half-life of the ADC determines the optimal dosing frequency. | Long half-life allows for less frequent dosing.[9] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for a DM4 ADC
Objective: To determine the highest dose of a DM4 ADC that does not cause unacceptable side effects in mice.[1]
Materials:
-
DM4 ADC
-
Vehicle control (e.g., PBS)
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old
-
Calipers, analytical balance
Methodology:
-
Animal Acclimatization: Acclimate mice for at least one week before the study begins.
-
Dose Selection: Based on in vitro cytotoxicity data and information from similar ADCs, select a range of doses. A common approach is to use a dose-escalation design.[2]
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.
-
ADC Administration: Administer the DM4 ADC via intravenous (IV) injection.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in posture, activity, and grooming.
-
Body Weight Measurement: Record the body weight of each mouse daily or at least three times a week. A body weight loss of more than 20% is often considered a sign of significant toxicity.[1]
-
Endpoint: The study duration is typically 14-21 days. The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>20%), or severe clinical signs of toxicity.[1]
Protocol 2: In Vivo Efficacy (Tumor Growth Inhibition) Study
Objective: To evaluate the anti-tumor efficacy of a DM4 ADC at various doses and schedules in a xenograft model.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional)
-
Immunodeficient mice
-
DM4 ADC at various concentrations
-
Vehicle control
-
Calipers
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[15] Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: When tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 per group).
-
ADC Administration: Administer the DM4 ADC and vehicle control according to the predetermined dosing schedule (e.g., IV, once a week for 3 weeks).
-
Efficacy Evaluation: Continue to measure tumor volume and body weight twice a week.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[15]
Mandatory Visualizations
Caption: Signaling pathway of DM4 ADC-induced apoptosis and bystander effect.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. oncologyvoicenetwork.com [oncologyvoicenetwork.com]
- 6. Model-Informed Therapeutic Dose Optimization Strategies for Antibody-Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration-Approved Antibody-Drug Conjugates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. genemedi.net [genemedi.net]
- 19. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Hepatotoxicity of DM4-Containing Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM4-containing antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address hepatotoxicity, a potential challenge in the pre-clinical and clinical development of these promising therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of hepatotoxicity associated with DM4 ADCs?
A1: The hepatotoxicity of DM4-containing ADCs is multifactorial and can be broadly categorized into on-target, off-tumor toxicity and off-target toxicity.[1][2]
-
On-target, Off-tumor Toxicity: This occurs if the target antigen of your ADC is expressed on normal liver cells, such as hepatocytes or liver sinusoidal endothelial cells (LSECs).[1][2] The ADC can bind to these cells and release its cytotoxic DM4 payload, leading to cell death.
-
Off-target Toxicity: This is more common and can occur through several mechanisms independent of the ADC's target antigen:
-
Premature Payload Release: Unstable linkers can release the DM4 payload into systemic circulation. Free DM4 can then be non-specifically taken up by hepatocytes, leading to toxicity.[1][3]
-
Non-specific Uptake of the ADC: The liver, being a primary site of clearance for antibodies, can non-specifically take up intact ADCs.[1] This can be mediated by:
-
CKAP5-Mediated Toxicity: A specific off-target mechanism for maytansinoid-based ADCs (including DM1 and DM4) involves the binding of the maytansinoid payload itself to Cytoskeleton-Associated Protein 5 (CKAP5) on the surface of hepatocytes.[5] This interaction can induce plasma membrane damage, calcium influx, microtubule disorganization, and ultimately apoptosis, independent of the ADC's target antigen.[5]
-
Q2: We are observing significant elevations in liver enzymes (ALT/AST) in our animal studies. What are the most likely causes?
A2: Elevated ALT and AST are common indicators of hepatocellular injury. For a DM4 ADC, the primary suspects are:
-
Linker Instability: If you are using a cleavable linker, it may be prematurely cleaved in circulation, releasing free DM4. Non-cleavable linkers are generally associated with reduced hepatotoxicity due to their increased stability.[3][7][8][9]
-
Off-target Uptake: As described in Q1, non-specific uptake by liver cells via FcγRs or the CKAP5-mediated pathway is a significant contributor to hepatotoxicity.[1][5]
Q3: How can we reduce the hepatotoxicity of our DM4 ADC?
A3: Several strategies can be employed to mitigate hepatotoxicity:
-
Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (typically 2 to 4). While a higher DAR may increase potency in vitro, it often leads to a narrower therapeutic window in vivo due to increased toxicity. Site-specific conjugation methods can help achieve a more uniform DAR.
-
Linker Engineering:
-
Increase Linker Stability: If using a cleavable linker, consider modifications to enhance its stability in plasma.
-
Switch to a Non-cleavable Linker: Non-cleavable linkers generally exhibit greater plasma stability, reducing the premature release of the payload and thereby decreasing off-target toxicity.[3][7][8][9][10]
-
-
Antibody Engineering (Fc-modification):
-
Introduce mutations in the Fc region of the antibody to reduce its binding to FcγRs. The LALA-PG triple mutation (L234A/L235A/P329G) has been shown to significantly reduce FcγR binding and decrease liver accumulation of antibodies in preclinical models.[11][12][13] This can minimize uptake by Kupffer cells and LSECs.
-
-
Payload Masking: While still an area of active research, strategies to mask the payload to prevent its interaction with off-target proteins like CKAP5 are being explored.
Troubleshooting Guides
Problem 1: High hepatotoxicity observed in vivo despite low in vitro cytotoxicity on target cells.
| Potential Cause | Troubleshooting Steps |
| Linker Instability | 1. Assess Linker Stability: Perform an in vitro plasma stability assay to quantify the rate of payload release over time. 2. Switch Linker Type: If using a cleavable linker, consider synthesizing a version of your ADC with a non-cleavable linker for comparative in vivo studies.[3][7][8][9][10] |
| High DAR and Heterogeneity | 1. Characterize DAR: Use techniques like Hydrophobic Interaction Chromatography (HIC) to determine the average DAR and distribution of drug-loaded species. 2. Optimize Conjugation: If using stochastic conjugation (e.g., to lysines), adjust the molar ratio of linker-payload to antibody to target a lower average DAR (e.g., 2-4). 3. Consider Site-Specific Conjugation: Employing site-specific conjugation technologies can produce a more homogeneous ADC with a defined DAR, which often leads to an improved safety profile. |
| Fc-mediated Uptake | 1. Engineer the Fc Region: Create a variant of your antibody with Fc-silent mutations (e.g., LALA-PG) and conjugate it to DM4. Compare the hepatotoxicity of this variant to your original ADC in vivo.[11][12][13] |
| CKAP5-mediated Toxicity | 1. In Vitro Hepatocyte Assay: Test the cytotoxicity of your ADC on primary human hepatocytes. If it shows high toxicity, this may indicate a contribution from the CKAP5 pathway. 2. Control Experiments: Compare the hepatotoxicity of your target-specific ADC with a non-targeting control ADC conjugated with DM4. Similar levels of hepatotoxicity would strongly suggest an off-target mechanism. |
Problem 2: My site-specifically conjugated DM4 ADC (low DAR) still shows significant hepatotoxicity.
| Potential Cause | Troubleshooting Steps |
| Inherent Payload Toxicity (CKAP5) | Even with optimal DAR and a stable linker, the DM4 payload itself can cause hepatotoxicity via the CKAP5 mechanism.[5] 1. Confirm with Non-targeting ADC: As mentioned above, a non-targeting DM4 ADC should elicit similar hepatotoxicity if CKAP5 is the primary driver. 2. Explore Alternative Payloads: If mitigating strategies are insufficient, you may need to consider a different class of payload with a different off-target toxicity profile. |
| On-target, Off-tumor Toxicity | 1. Target Expression in Liver: Perform immunohistochemistry (IHC) or RNA-seq on healthy liver tissue to determine if your target antigen is expressed. 2. Affinity Optimization: If there is low-level target expression in the liver, consider engineering your antibody to have a lower affinity. This may reduce binding to healthy tissue while still being effective against high-expressing tumor cells. |
| Fc-mediated Uptake | Even with a site-specific, low-DAR ADC, uptake by FcγR-expressing liver cells can still occur. 1. Implement Fc-silent Mutations: This remains a key strategy to reduce non-specific uptake by Kupffer cells.[11][12][13] |
Data Presentation
Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads on Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for DM4 and related maytansinoids, demonstrating their potent anti-cancer activity. Note that direct comparisons should be made cautiously due to variations in experimental conditions across different studies.
| Payload | Cell Line | Cancer Type | IC50 (approximate) |
| DM4 | Various | Ovarian, Fallopian Tube, Peritoneal | Sub-nanomolar to nanomolar[14] |
| DM1 | N87, BT474, HCC1954 | Breast Cancer (High HER2) | 13-50 ng/mL (ADC)[15] |
| DM1 | MDA-MB-361-DYT2 | Breast Cancer (Moderate HER2) | 25-80 ng/mL (High DAR ADC)[15] |
Table 2: Illustrative Example of Expected In Vivo Hepatotoxicity Trends for a DM4 ADC
This table provides an illustrative example of the expected trends in liver enzyme levels based on different ADC parameters, as described in the literature. These are not actual experimental data but are meant for guidance.
| ADC Configuration | Expected Peak ALT/AST Levels (Fold increase over control) | Rationale |
| High DAR (e.g., 8), Cleavable Linker | 10-20x | High hydrophobicity leads to rapid liver clearance; unstable linker releases free payload. |
| Low DAR (e.g., 4), Cleavable Linker | 5-10x | Reduced hydrophobicity compared to high DAR, but premature payload release is still a risk. |
| Low DAR (e.g., 4), Non-cleavable Linker | 2-5x | Improved plasma stability significantly reduces off-target toxicity from free payload.[3][7][8][9][10] |
| Low DAR, Non-cleavable Linker, Fc-silent | 1-3x | Minimized uptake by FcγR-expressing liver cells further reduces off-target ADC accumulation.[11][12][13] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay on Primary Human Hepatocytes
Objective: To assess the direct cytotoxic effect of a DM4 ADC on hepatocytes, which can help identify off-target toxicity.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
DM4 ADC and non-targeting control ADC
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Methodology:
-
Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Seed the cells in collagen-coated 96-well plates at a recommended density (e.g., 30,000 - 50,000 cells/well) and allow them to adhere for several hours or overnight.[16]
-
Prepare ADC Dilutions: Prepare a serial dilution of your DM4 ADC and a non-targeting control DM4 ADC in hepatocyte culture medium.
-
Treat Cells: Carefully remove the seeding medium from the hepatocytes and replace it with the medium containing the ADC dilutions. Include untreated and vehicle-only controls.
-
Incubate: Incubate the plate for a relevant period (e.g., 72-96 hours) at 37°C and 5% CO2.[17]
-
Assess Cell Viability: Perform a cell viability assay according to the manufacturer's instructions. For example, using an MTT assay, you would add the MTT reagent, incubate, solubilize the formazan (B1609692) crystals, and then read the absorbance.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each ADC concentration. Plot the results and determine the IC50 value. A low IC50 value for both the targeted and non-targeted ADC suggests a significant off-target hepatotoxicity issue.
Protocol 2: In Vivo Hepatotoxicity Assessment in Rodents
Objective: To evaluate the hepatotoxicity of a DM4 ADC in a relevant animal model by monitoring liver enzymes and performing histopathological analysis.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
DM4 ADC, non-targeting control ADC, and vehicle control
-
Blood collection supplies (e.g., heparinized capillaries)
-
ALT/AST assay kits
-
Formalin and histology supplies
Methodology:
-
Animal Dosing: Acclimatize animals for at least one week. Divide mice into groups (n=5 per group) for vehicle control, your DM4 ADC at different dose levels, and a non-targeting control ADC. Administer the ADCs via intravenous (tail vein) injection.
-
Blood Collection: Collect blood samples at baseline (pre-dose) and at several time points post-dose (e.g., 24h, 48h, 72h, and 7 days). Blood can be collected via retro-orbital or submandibular bleeding into heparinized tubes.
-
Serum Preparation: Centrifuge the blood samples to separate the plasma/serum and store at -80°C until analysis.
-
Liver Enzyme Measurement: Measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum samples using commercially available assay kits according to the manufacturer's protocol.[20]
-
Histopathology: At the end of the study, euthanize the animals and perform a necropsy. Collect the livers, weigh them, and fix a portion in 10% neutral buffered formalin. The fixed tissues can then be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histopathological evaluation by a qualified pathologist to look for signs of liver injury (e.g., necrosis, inflammation).
-
Data Analysis: Compare the ALT and AST levels in the ADC-treated groups to the vehicle control group. A significant increase in these enzymes indicates hepatotoxicity. Correlate these findings with the histopathology results.
Mandatory Visualizations
Caption: Mechanisms of DM4 ADC-induced hepatotoxicity.
Caption: Logical relationships of hepatotoxicity causes and mitigation strategies.
Caption: Experimental workflow for evaluating and mitigating DM4 ADC hepatotoxicity.
References
- 1. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. biotechinformers.com [biotechinformers.com]
- 10. benchchem.com [benchchem.com]
- 11. Fc-engineered monoclonal antibodies to reduce off-target liver uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 15. A System for In Vivo Imaging of Hepatic Free Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. insphero.com [insphero.com]
Technical Support Center: Enhancing the Therapeutic Index of Maytansinoid DM4 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Maytansinoid DM4 Antibody-Drug Conjugates (ADCs). Our goal is to help you improve the therapeutic index of your DM4 ADCs by providing actionable solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a DM4 ADC to balance efficacy and toxicity?
An optimal DAR for maytansinoid ADCs, such as those with a DM4 payload, is generally considered to be in the range of 3 to 4.[1] While higher DARs can increase potency in laboratory settings, they are often associated with faster clearance from the body, increased accumulation in the liver, and a reduced therapeutic index in preclinical models.[1] Conversely, a low DAR may result in diminished anti-tumor efficacy. Therefore, a DAR of 3-4 is often a good starting point for optimization.[1]
Q2: What are the primary mechanisms of resistance to DM4 ADCs?
Resistance to maytansinoid ADCs can arise from several factors, including:
-
Changes in antigen expression: Downregulation or mutation of the target antigen on the cancer cell surface can prevent the ADC from binding effectively.[2][3][4]
-
Impaired ADC processing: Inefficient internalization of the ADC-antigen complex, or impaired lysosomal function, can prevent the release of the DM4 payload inside the cancer cell.[2][3][5]
-
Drug efflux pumps: Cancer cells can overexpress transporter proteins, such as P-glycoprotein (P-gp), that actively pump the DM4 payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[2][3][4]
-
Alterations in the payload's target: While less common, mutations in tubulin, the intracellular target of DM4, could potentially lead to resistance.[2][3]
Q3: How does linker stability impact the therapeutic index of a DM4 ADC?
The stability of the linker connecting the DM4 payload to the antibody is a critical determinant of an ADC's therapeutic index.[6][7]
-
Stable linkers are designed to remain intact in circulation, minimizing the premature release of the cytotoxic DM4 payload.[6][7] This reduces off-target toxicity to healthy tissues. The payload is ideally released only after the ADC has been internalized by the target cancer cell.[6]
-
Less stable linkers can release the payload prematurely in the bloodstream, leading to systemic toxicity and a narrower therapeutic window.[6][] The choice of linker, whether cleavable (e.g., by enzymes inside the cell) or non-cleavable, must be carefully optimized to ensure payload release occurs preferentially within the tumor microenvironment.[6][7]
Troubleshooting Guides
Problem 1: High off-target toxicity observed in preclinical models.
High off-target toxicity is a common challenge that can limit the therapeutic potential of DM4 ADCs.
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Drug-to-Antibody Ratio (DAR) | A high DAR (e.g., >4) can increase the hydrophobicity of the ADC, leading to faster clearance and accumulation in organs like the liver.[1] Solution: Aim for a lower to intermediate DAR (e.g., 2-4) to improve pharmacokinetics.[1] |
| Linker Instability | Premature release of the DM4 payload in circulation due to an unstable linker can cause systemic toxicity.[1][6] Solution: Evaluate linker stability in plasma. Consider using a more stable linker to ensure payload release primarily within the target tumor cells.[1][6] |
| "On-target, off-tumor" toxicity | The target antigen may be expressed at low levels on healthy tissues, leading to toxicity.[1] Solution: Carefully select the target antigen to ensure high expression on tumor cells and minimal expression on healthy tissues.[9][10] |
| Payload-Specific Toxicity | DM4 itself has inherent toxicities.[1] Solution: An "inverse targeting" strategy can be employed, where an anti-DM4 antibody is co-administered to neutralize any prematurely released payload in circulation.[11] |
Problem 2: Inconsistent or low in vivo efficacy despite high in vitro potency.
Discrepancies between in vitro and in vivo results can be frustrating. Here are some potential reasons and solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Rapid clearance of high DAR species | ADCs with a high DAR may be cleared from circulation too quickly to reach the tumor in sufficient concentrations.[1] Solution: Reduce the DAR to improve the ADC's pharmacokinetic profile.[1] |
| ADC instability in vivo | The ADC may be degrading in the bloodstream before it can exert its effect. Solution: Assess the stability of the entire ADC construct, including the linker, in plasma.[1] |
| Tumor Heterogeneity | The tumor may contain a mixed population of cells, some of which do not express the target antigen.[2] Solution: Consider using a DM4 ADC with a linker-payload that allows for a "bystander effect," where the released payload can kill neighboring antigen-negative cancer cells.[12][13] |
| Inefficient Internalization | The ADC may bind to the cancer cell but not be efficiently internalized, preventing the release of the DM4 payload.[14] Solution: Evaluate the internalization efficiency of your ADC using in vitro assays.[][16] |
Experimental Protocols & Methodologies
A variety of assays are crucial for characterizing and optimizing DM4 ADCs.[17]
| Assay Type | Purpose | Key Methodologies |
| DAR Determination | To measure the average number of DM4 molecules conjugated to each antibody.[18] | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS).[1][] |
| In Vitro Cytotoxicity | To determine the potency (IC50) of the ADC on target and non-target cell lines.[12] | Cell viability assays (e.g., MTS, CellTiter-Glo®) after incubating cells with varying concentrations of the ADC.[1][19] |
| Internalization Assay | To assess the efficiency of ADC uptake by target cells. | Flow cytometry or fluorescence microscopy to visualize and quantify the amount of internalized ADC.[][20] |
| Bystander Effect Assay | To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.[12] | Co-culture of antigen-positive and antigen-negative (e.g., GFP-labeled) cells, followed by treatment with the ADC and assessment of viability of both cell populations.[12] |
| In Vivo Efficacy | To evaluate the anti-tumor activity of the ADC in a living organism. | Tumor xenograft models in mice, where tumor growth is monitored after treatment with the ADC.[11][12] |
| Linker Stability Assay | To determine the stability of the linker in plasma. | Incubation of the ADC in plasma followed by analysis (e.g., by ELISA or LC-MS) to measure the amount of released payload over time.[18] |
Visualizations
Signaling and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The next frontier in antibody-drug conjugates: challenges and opportunities in cancer and autoimmune therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies and Advancement in Antibody-Drug Conjugate Optimization for Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hoeford.com [hoeford.com]
- 17. ADC Characterization [sigmaaldrich.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Maytansinoid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maytansinoid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor aqueous solubility of these potent compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are maytansinoids and why is their solubility a concern?
Maytansine and its derivatives, known as maytansinoids (e.g., DM1, DM4), are highly potent anti-mitotic agents that inhibit microtubule polymerization.[1][2] This mechanism makes them powerful cytotoxic payloads for Antibody-Drug Conjugates (ADCs) in cancer therapy.[2] However, maytansinoids are hydrophobic molecules, and their poor water solubility presents a significant challenge for both in vitro experiments and clinical formulation.[2][3] This can lead to the compound precipitating out of solution when a concentrated organic stock is diluted into aqueous physiological buffers or cell culture media.[3]
Q2: What are the recommended organic solvents for dissolving maytansinoid derivatives?
Maytansinoid derivatives are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3][4] For in vitro studies, DMSO is a common choice for preparing high-concentration stock solutions due to its strong solvating power.[3][5] N,N-Dimethylacetamide (DMA) is also used, particularly for preparing stock solutions for conjugation reactions.[6]
Q3: What are the specific solubility limits for common maytansinoids?
The solubility can vary between different maytansinoid derivatives and even between batches from different suppliers. The data below is compiled from various sources and should be used as a guideline. It is always recommended to perform small-scale solubility tests.
| Compound | Solvent | Approximate Solubility |
| Mertansine (DM1) | Dimethyl Sulfoxide (DMSO) | 20 to 83 mg/mL[4][5][7] |
| Dimethylformamide (DMF) | ~33 mg/mL[4] | |
| Ethanol | ~0.25 mg/mL[4] | |
| PBS (pH 7.2) with 3.3% DMF | ~0.03 mg/mL (Sparingly Soluble)[4] | |
| Ravtansine (DM4) | Dimethyl Sulfoxide (DMSO) | 20 to 99 mg/mL[8][9] |
| Dimethylformamide (DMF) | ~30 mg/mL[9] | |
| Ethanol | ~20 mg/mL[9] | |
| Methanol / Chloroform | Slightly Soluble[] | |
| Maytansinoid B | DMSO | ≥ 100 mg/mL[11] |
Q4: How can I prevent my maytansinoid from precipitating when preparing aqueous working solutions?
Precipitation, often caused by "solvent shock," can be minimized by following these key practices:
-
Perform Serial Dilutions: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps in pre-warmed media.[3][12]
-
Control Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is less than 0.5% to avoid both precipitation and solvent-induced cytotoxicity.[3]
-
Use Pre-Warmed Media: The solubility of maytansinoids can decrease at lower temperatures. Always use cell culture media or buffers that have been pre-warmed to 37°C.[3]
-
Mix Gently but Thoroughly: When adding the maytansinoid solution to the aqueous medium, swirl or vortex the tube gently to ensure rapid and uniform mixing.[3]
Q5: What are advanced formulation strategies to improve maytansinoid solubility for drug development?
Beyond simple co-solvents, several advanced strategies are employed to overcome the solubility challenges of maytansinoids for therapeutic applications:
-
Nanotechnology: Encapsulating maytansinoids in nanocarriers like polymer-based nanoparticles (e.g., PLGA) or liposomes can improve their solubility, stability, and provide sustained drug release.[2]
-
Complexation: Using agents like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with the maytansinoid, enhancing its aqueous solubility.[11]
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization for oral or parenteral delivery.
-
Solid Dispersions: Dispersing the maytansinoid in a polymer matrix at a molecular level can create an amorphous solid with enhanced solubility and dissolution rates.
Q6: How does conjugation to an antibody affect the solubility of a maytansinoid?
The conjugation process itself requires careful management of solubility, often conducted in an aqueous buffer containing an organic co-solvent.[13] The resulting Antibody-Drug Conjugate (ADC) is a large protein, and its overall solubility is primarily governed by the antibody. However, conjugating a hydrophobic payload can increase the ADC's propensity for aggregation. To counteract this, hydrophilic linkers, often incorporating polyethylene (B3416737) glycol (PEG), are widely used to increase the overall solubility and stability of the ADC.[13]
Q7: How should I store maytansinoid powder and stock solutions?
-
Powder: The solid, crystalline form of maytansinoids should be stored at -20°C for long-term stability, where it can be stable for several years.[4]
-
Stock Solutions: Prepare aliquots of your high-concentration stock solution in an organic solvent (e.g., DMSO) to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -20°C (or -80°C for longer-term storage).[3][8] Note that some derivatives, like DM1, are reported to be unstable in solution, so preparing them fresh or using them soon after thawing is recommended.[5][14] Aqueous working solutions should always be prepared fresh immediately before use.[4]
Troubleshooting Guide
Problem: Precipitation Observed Upon Dilution of Stock Solution
If you observe cloudiness, crystals, or precipitate after diluting your maytansinoid stock into an aqueous buffer or cell culture medium, consult the following flowchart.
Problem: Unexpected Cell Death or Experimental Artifacts
Possible Cause: Solvent Toxicity
-
Issue: Organic solvents like DMSO can be toxic to cells at concentrations above 0.5%–1.0%. This can confound experimental results, making it difficult to distinguish between the cytotoxic effects of the drug and the solvent.
-
Solution: Always include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as your experimental group, but without the maytansinoid. This allows for the proper normalization of your results.[3]
Possible Cause: Compound Instability
-
Issue: Maytansinoids can degrade in aqueous solutions. If working solutions are prepared and stored for extended periods before use, the actual concentration of the active compound may be lower than intended.[3][5]
-
Solution: Prepare your final aqueous working dilutions immediately before adding them to your cells. Do not store diluted aqueous solutions for future use.[4]
Experimental Protocols
Protocol 1: Preparation of a Maytansinoid (DM1) Stock Solution
This protocol describes how to prepare a 10 mM stock solution of Mertansine (DM1) in DMSO.
-
Materials:
-
Mertansine (DM1) powder (FW: 738.3 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
-
Methodology:
-
Pre-calculations: To make a 10 mM stock solution, you need to dissolve 7.383 mg of DM1 in 1 mL of DMSO. Adjust the mass and volume as needed for your specific requirements.
-
Weighing: In a chemical fume hood and using proper personal protective equipment (PPE), carefully weigh the desired amount of DM1 powder into a vial.
-
Dissolving: Add the calculated volume of high-purity DMSO to the vial containing the DM1 powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed amber vials.[3]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays (Serial Dilution)
This workflow outlines the preparation of a final working solution from a 10 mM stock for a cell-based experiment.
Protocol 3: Overview of Lysine-Based Antibody Conjugation
This diagram outlines the key steps for conjugating a maytansinoid payload to an antibody via surface-exposed lysine (B10760008) residues.
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. Mertansine (DM1) | ADC payload | Probechem Biochemicals [probechem.com]
- 8. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 14. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]
Technical Support Center: Enhancing the Bystander Killing Effect of DM4 Antibody-Drug Conjugates (ADCs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bystander killing effect of DM4-based Antibody-Drug Conjugates (ADCs) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander killing effect and why is it important for DM4 ADCs?
The bystander killing effect is a crucial mechanism where the cytotoxic payload of an ADC, after being released from the target antigen-positive (Ag+) cancer cell, diffuses to and kills neighboring antigen-negative (Ag-) tumor cells.[1][2][3] This is particularly important for DM4 ADCs because tumors are often heterogeneous, containing a mix of cells with varying levels of antigen expression.[4][5] A potent bystander effect can overcome this heterogeneity, leading to a more robust anti-tumor response.[4]
Q2: What is the underlying mechanism of the DM4 ADC bystander effect?
The bystander effect of a DM4 ADC is primarily driven by the following steps:
-
Binding and Internalization: The ADC binds to the target antigen on an Ag+ cell and is internalized, typically through endocytosis.[3][]
-
Payload Release: Inside the cell, often within the lysosome, the DM4 payload is released from the antibody, a process dependent on a cleavable linker.[2][]
-
Payload Diffusion: The released DM4 metabolite, being neutral and lipophilic, can cross the cell membrane of the Ag+ cell.[1][7]
-
Bystander Cell Killing: The diffused DM4 then enters adjacent Ag- cells, where it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][8]
Q3: Which factors are critical for a strong bystander effect with DM4 ADCs?
Several factors influence the efficacy of the bystander effect:
-
Linker Chemistry: A cleavable linker (e.g., disulfide or peptide-based) is essential for releasing the DM4 payload in a form that can permeate cell membranes.[2][][7] Non-cleavable linkers typically release charged metabolites that are unable to exit the target cell, thus preventing the bystander effect.[1][9]
-
Payload Properties: The released DM4 metabolite must be membrane-permeable. Key characteristics include neutrality, a lack of charge, and a degree of lipophilicity.[1][][7] The S-methyl DM4 metabolite is known to be lipophilic and cell-permeable.[1]
-
Antigen Expression Levels: A higher proportion of Ag+ cells within the tumor microenvironment leads to a more pronounced bystander effect, as these cells serve as the source of the diffusible payload.[2][10]
-
Payload Potency: Highly potent payloads like DM4 can mediate a significant bystander effect even with a lower percentage of antigen-positive cells.[10]
Q4: How can the bystander killing effect of a DM4 ADC be enhanced?
Strategies to improve the bystander effect include:
-
Optimizing the Linker: The design of the cleavable linker is critical. It should be stable in circulation to prevent premature payload release and systemic toxicity but efficiently cleaved within the tumor microenvironment.[7]
-
Modifying the Payload: Increasing the hydrophobicity of the maytansinoid payload can enhance its membrane permeability and, consequently, the bystander effect.[7]
-
Combination Therapies: Combining DM4 ADCs with other anticancer agents can potentiate their efficacy.
-
Chemotherapy: Agents that cause DNA damage and arrest cells in the G2/M phase can synergize with microtubule inhibitors like DM4.[11][12] Some chemotherapies can also upregulate the expression of the target antigen.[11] Mirvetuximab soravtansine, a DM4-based ADC, has been studied in combination with carboplatin.[12][13]
-
Immune Checkpoint Inhibitors (ICIs): ADCs can induce immunogenic cell death, enhancing the efficacy of ICIs.[13]
-
Troubleshooting Guide
Issue 1: My DM4 ADC is potent on antigen-positive cells in a monoculture but shows a weak or no bystander effect in a co-culture assay.
| Possible Cause | Troubleshooting Steps |
| Inefficient Payload Release | Verify the cleavability of your linker under the specific lysosomal conditions of your target cells. Consider using a different, more labile cleavable linker.[7] |
| Low Payload Permeability | Confirm that the released DM4 metabolite is in its neutral, membrane-permeable form. The S-methylated form of DM4 is known to be permeable.[1] |
| Experimental Setup | Ensure the co-culture has an adequate ratio of Ag+ to Ag- cells. The bystander effect is dependent on the number of target cells releasing the payload.[2][10] Optimize the incubation time; a notable lag time may occur before significant bystander killing is observed.[2] |
| Cell Line Characteristics | The ability of Ag+ cells to process the ADC and release the payload can vary between cell lines.[2] Consider testing different Ag+ cell lines. |
Issue 2: High in-vitro bystander effect, but poor in-vivo efficacy.
| Possible Cause | Troubleshooting Steps |
| Premature Payload Release | The linker may be unstable in circulation, leading to systemic toxicity and reduced payload delivery to the tumor.[7][14] Consider linkers with enhanced stability, such as those incorporating sterically hindered disulfide bonds or D-amino acids in peptide linkers.[7][14] |
| Poor Tumor Penetration | The ADC may not be efficiently reaching all regions of the tumor. This can be a limitation of antibody-based therapies in solid tumors. |
| Inadequate Payload Concentration at the Tumor Site | The amount of payload released within the tumor may be insufficient to create a concentration gradient for effective bystander killing.[4] This could be related to linker stability or ADC clearance. |
Issue 3: Observed toxicity in in-vivo models that is not target-mediated.
| Possible Cause | Troubleshooting Steps |
| Off-target Payload Release | If the linker is not sufficiently stable, the DM4 payload can be released systemically, causing toxicity to healthy, rapidly dividing cells.[14][15] |
| Bystander Effect on Normal Tissue | A highly potent and permeable payload could potentially affect normal cells adjacent to any off-target ADC binding.[15] |
| ADC Aggregation | The hydrophobic nature of DM4 can lead to ADC aggregation, especially at high drug-to-antibody ratios (DAR), which can alter its pharmacokinetic properties and toxicity profile.[16] Ensure proper formulation and handling to minimize aggregation. |
Quantitative Data Summary
Table 1: Comparative Bystander Killing Potential of Different ADC Payloads
| ADC Payload | Linker Type | Bystander Effect Potential | Rationale |
| DM4 | Cleavable (e.g., SPDB) | High | The released S-methyl DM4 metabolite is lipophilic and cell-permeable, enabling efficient diffusion to neighboring cells.[1] |
| DM1 | Non-cleavable (e.g., SMCC in T-DM1) | Low / None | The released lysine-DM1 metabolite is charged and cannot readily cross the cell membrane.[1][9] |
| MMAE | Cleavable (e.g., vc) | High | The released MMAE is membrane-permeable and demonstrates potent bystander killing.[2][10] |
| MMAF | Cleavable (e.g., mc) | Low / None | The released MMAF metabolite is charged, limiting its ability to diffuse across cell membranes.[10][14] |
Experimental Protocols
Protocol 1: In-Vitro Co-Culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of a DM4 ADC.[1]
Methodology:
-
Cell Seeding:
-
Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate.
-
The Ag- cells should be labeled (e.g., with GFP) for easy identification and quantification.
-
Vary the ratios of Ag+ to Ag- cells (e.g., 9:1, 1:1, 1:9) to assess the dependency of the bystander effect on the target cell population.
-
Include control wells with only Ag- cells and only Ag+ cells.
-
-
ADC Treatment:
-
Allow cells to adhere overnight.
-
Treat the wells with a range of DM4 ADC concentrations. Concentrations should be cytotoxic to Ag+ cells but have minimal direct effect on Ag- cells in monoculture.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours.
-
-
Quantification of Bystander Cell Viability:
-
Measure the viability of the labeled Ag- cells. This can be done using a fluorescence plate reader, flow cytometry, or high-content imaging.
-
-
Data Analysis:
-
Normalize the signal from the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.
-
Protocol 2: Conditioned Medium Bystander Effect Assay
This assay determines if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.[1]
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat them with the DM4 ADC for 48-72 hours.
-
Collect the culture supernatant, which contains any released payload. This is the "conditioned medium."
-
As a control, prepare conditioned medium from untreated Ag+ cells.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a separate 96-well plate.
-
After allowing the cells to adhere, replace the medium with the prepared conditioned medium.
-
-
Incubation:
-
Incubate the Ag- cells with the conditioned medium for 72 hours.
-
-
Quantification of Bystander Cell Viability:
-
Measure the viability of the Ag- cells using a standard cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells.
-
Visualizations
Caption: Mechanism of DM4 ADC-mediated bystander killing effect.
Caption: Experimental workflow for the co-culture bystander assay.
Caption: Workflow for the conditioned medium bystander assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ADC Combination Therapy: Combining with Chemotherapy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. The promise and challenges of combination therapies with antibody-drug conjugates in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-drug conjugates combinations in cancer treatment [explorationpub.com]
- 14. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Managing ADC aggregation during storage and formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage Antibody-Drug Conjugate (ADC) aggregation during storage and formulation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common aggregation issues encountered during ADC experiments.
Question 1: My ADC solution is showing visible turbidity and/or precipitation. What is the likely cause and how can I fix it?
Answer: Visible turbidity or precipitation is a clear indicator of significant ADC aggregation. This phenomenon can be driven by several factors, often related to the formulation and storage conditions.
Immediate Troubleshooting Steps:
-
Centrifuge a small aliquot: Spin down a sample of your ADC solution. If a pellet forms, aggregation is confirmed. The supernatant can be carefully collected for further analysis by Size Exclusion Chromatography (SEC) to assess the extent of soluble aggregates.
-
Re-solubilization (use with caution): In some cases, gentle agitation or the addition of a small amount of a stabilizing excipient (like polysorbate 20) might help to redissolve some of the aggregated material. However, this is not a long-term solution and the underlying cause must be addressed.
Systematic Investigation:
A systematic approach is crucial to pinpoint the root cause of the aggregation. The following flowchart outlines a logical workflow for your investigation.
Question 2: My SEC-HPLC analysis shows an increase in high molecular weight (HMW) species upon storage. What are the potential causes and how can I mitigate this?
Answer: An increase in HMW species detected by SEC-HPLC indicates the formation of soluble aggregates, which can impact the efficacy and safety of the ADC.[1][2] This is often a precursor to visible precipitation.
Primary Causes:
-
Hydrophobicity-Driven Self-Association: The conjugation of hydrophobic payloads to the antibody surface creates patches that can interact between ADC molecules, leading to aggregation.[3][4] This is a primary driver of aggregation.
-
Suboptimal Formulation: An inappropriate buffer pH, low ionic strength, or the absence of stabilizing excipients can fail to protect the ADC from aggregation.[4][5]
-
Storage at Elevated Temperatures: Storing the ADC at temperatures above the recommended range (e.g., 4°C or room temperature for extended periods) can accelerate aggregation.[6]
-
Conformational Instability: The conjugation process itself can sometimes induce slight conformational changes in the antibody, exposing hydrophobic regions that are normally buried within the protein's structure.[1]
Mitigation Strategies:
-
Formulation Optimization: This is the most effective long-term solution. A systematic screening of different buffer conditions and excipients is recommended.
-
Drug-to-Antibody Ratio (DAR) Optimization: A higher DAR generally leads to increased hydrophobicity and a greater propensity for aggregation.[4][7] If possible, consider using a lower DAR to improve stability.
-
Use of Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to shield the hydrophobic payload and reduce aggregation.[5][]
-
Lyophilization: For long-term storage, lyophilizing the ADC in a formulation containing cryoprotectants (e.g., sucrose, trehalose) is a highly effective strategy to prevent aggregation.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: What are the main drivers of ADC aggregation?
A1: ADC aggregation is a complex issue with multiple contributing factors. The primary drivers include:
-
Increased Hydrophobicity: The cytotoxic payloads conjugated to the antibody are often hydrophobic. This increases the overall hydrophobicity of the ADC, promoting self-association to minimize the exposure of these hydrophobic regions to the aqueous environment.[4][5][6]
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody increases the surface hydrophobicity, which correlates with a higher tendency to aggregate.[1][4]
-
Suboptimal Formulation Conditions: An inappropriate pH of the formulation buffer, especially if it is close to the isoelectric point (pI) of the ADC, can reduce the net charge of the molecule, leading to decreased solubility and increased aggregation.[3][12] Insufficient ionic strength can also contribute to instability.
-
Environmental Stressors: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress like vigorous shaking can denature the antibody and induce aggregation.[5][6]
-
Conjugation Process: The chemical reactions and conditions used for conjugation, including the use of organic co-solvents to dissolve the payload, can cause conformational stress on the antibody, leading to the exposure of hydrophobic regions.[3][5]
Q2: Which analytical techniques are essential for detecting and quantifying ADC aggregates?
A2: A multi-faceted analytical approach is recommended for the comprehensive characterization of ADC aggregation. Key techniques include:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | The industry standard for quantifying soluble high molecular weight (HMW) species (aggregates), monomers, and fragments.[1][2] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the average particle size, size distribution, and polydispersity of the ADC sample. It is a sensitive method for detecting the early onset of aggregation.[1][12] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | A powerful and highly sensitive technique for the characterization and quantification of different molecular species, including aggregates.[1] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Combines SEC with MALS detection. | Allows for the absolute determination of the molar mass of eluting species, providing more accurate characterization of aggregates.[1] |
Q3: What is the role of excipients in preventing ADC aggregation?
A3: Excipients are critical components of an ADC formulation that help to maintain its stability and prevent aggregation.[7] Common classes of stabilizing excipients include:
| Excipient Class | Examples | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | These non-ionic surfactants prevent aggregation at interfaces (e.g., air-liquid) and can shield hydrophobic patches on the ADC surface, reducing protein-protein interactions.[6][7][] |
| Sugars (Cryo/Lyoprotectants) | Sucrose, Trehalose | These sugars form a glassy matrix around the ADC molecules during freezing and lyophilization, protecting the protein's native structure from denaturation.[7][13] |
| Amino Acids | Arginine, Glycine, Histidine | Certain amino acids can suppress aggregation by various mechanisms, including binding to hydrophobic patches and increasing the thermodynamic stability of the ADC.[7][12][14] |
| Buffers | Histidine, Citrate, Phosphate (B84403) | Maintain the optimal pH of the formulation to ensure the colloidal stability of the ADC.[4] |
Q4: How should I properly store my ADC to minimize aggregation?
A4: Proper storage is crucial for maintaining the stability of your ADC. General guidelines include:
-
Ultra-Cold Storage: For long-term storage, it is recommended to store ADCs at ultra-cold temperatures, typically ranging from -20°C to -80°C, depending on the specific formulation.[15]
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your ADC can induce aggregation.[5][6] It is best practice to aliquot the ADC into single-use volumes before freezing.
-
Minimize Temperature Fluctuations: It is important to prevent temperature fluctuations during storage and transportation as this can damage the ADC and affect its potency.[15]
-
Protect from Light: Some payloads can be photosensitive, and exposure to light can trigger degradation and subsequent aggregation.[1] Store ADCs in light-protected containers.
-
Lyophilization for Long-Term Stability: For extended storage, lyophilization (freeze-drying) is the preferred method as it significantly enhances the stability of the ADC.[10][11][16]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, high molecular weight (HMW) species (aggregates), and low molecular weight (LMW) species (fragments) in an ADC sample.
Methodology:
-
System Preparation:
-
Instrument: An HPLC or UPLC system equipped with a UV detector (monitoring at 280 nm).[4]
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[2]
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate or histidine buffer (e.g., 50 mM sodium phosphate) containing salt (e.g., 150-300 mM NaCl) to minimize secondary ionic interactions with the column matrix. The pH should be optimized for ADC stability (e.g., pH 6.8).[4]
-
-
Sample Preparation:
-
Run Conditions:
-
Data Analysis:
Protocol 2: Excipient Screening to Mitigate Aggregation
Objective: To identify suitable excipients that can stabilize an ADC formulation and prevent aggregation under stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your ADC in a baseline formulation buffer.
-
Prepare concentrated stock solutions of various excipients (e.g., L-arginine, sucrose, polysorbate 20) in the same buffer.[5]
-
-
Formulation Preparation:
-
Application of Stress:
-
Divide each formulation into two aliquots: one for baseline (T=0) analysis and one for stress testing.[5]
-
For accelerated stability studies, incubate the stress samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).
-
-
Aggregation Analysis:
-
After the stress period, allow the samples to return to room temperature.
-
Analyze both the T=0 and stressed samples for aggregation using DLS for a quick assessment of changes in particle size, followed by SEC-HPLC for quantitative analysis.[5]
-
-
Data Interpretation:
-
Compare the level of aggregation in the stressed samples containing different excipients to the stressed control sample.
-
Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers.[5]
-
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. agilent.com [agilent.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. biopharma.co.uk [biopharma.co.uk]
- 10. Challenges And Solutions In Lyophilization Development For Antibody-Drug Conjugates (ADCs) [outsourcedpharma.com]
- 11. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 5 Types Of Formulation Excipients And How They Impact Biologics Stability [bioprocessonline.com]
- 14. 5 Types Of Formulation Excipients And How They Impact Biologics Stability [drugdiscoveryonline.com]
- 15. susupport.com [susupport.com]
- 16. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
Validation & Comparative
A Comparative Analysis of Maytansinoid DM4 and MMAE in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant in the design and efficacy of Antibody-Drug Conjugates (ADCs). Among the most prominent payloads are Maytansinoid DM4 and Monomethyl Auristatin E (MMAE), both potent tubulin inhibitors. This guide provides an objective, data-driven comparison of DM4 and MMAE to inform payload selection in ADC development.
Mechanism of Action: Targeting Microtubule Dynamics
Both DM4 and MMAE induce cell cycle arrest and apoptosis by disrupting microtubule polymerization, a crucial process for mitotic spindle formation. However, they bind to different sites on tubulin.[1][2][3] Maytansinoids, including DM4, bind at the vinca (B1221190) alkaloid binding site, while auristatins like MMAE bind at the interface between α- and β-tubulin.[1][3] Despite this difference, the downstream effect is the same: mitotic catastrophe and programmed cell death.[2]
The general mechanism of action for ADCs involves binding to a target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload within the cell.[4][]
Comparative Performance Data
The selection between DM4 and MMAE often hinges on a range of factors including cytotoxic potency, bystander effect, linker stability, and the specific characteristics of the target antigen and tumor microenvironment.
| Feature | This compound | MMAE (Monomethyl Auristatin E) | References |
| Mechanism of Action | Microtubule inhibitor, binds to the maytansine (B1676224) site on β-tubulin. | Microtubule inhibitor, binds to the vinca alkaloid site at the tubulin dimer interface. | [1][2][3] |
| In Vitro Potency (IC50) | Sub-nanomolar to low nanomolar range. | Picomolar to sub-nanomolar range. | [][7][8] |
| Bystander Effect | Dependent on the linker; cleavable linkers can release membrane-permeable S-methyl DM4, enabling a bystander effect. | Highly effective with cleavable linkers (e.g., vc-MMAE); MMAE is membrane-permeable, allowing for a potent bystander effect. | [2][9][10][11] |
| Hydrophobicity | Generally less hydrophobic. | Generally more hydrophobic. | [2][12] |
| Commonly Associated Toxicities | Ocular toxicity, thrombocytopenia (less significant with cleavable linkers). | Peripheral neuropathy, neutropenia. | [1][13][14] |
| Clinically Approved ADCs | Mirvetuximab soravtansine. | Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin, Tisotumab vedotin. | [][14][15] |
Experimental Protocols
Accurate comparison of ADC performance relies on standardized and well-defined experimental protocols. Below are methodologies for key comparative assays.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.[4][16]
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC and MMAE-ADC. Add the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 144 hours.[4][16]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.[4][17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each ADC.[4]
Bystander Effect Co-Culture Assay
This assay quantifies the ability of an ADC's payload to kill neighboring antigen-negative cells.[10][18]
Protocol:
-
Cell Line Preparation: Engineer antigen-negative "recipient" cells to express a fluorescent protein (e.g., GFP) for easy identification.[10][18]
-
Co-Culture Seeding: Seed a mixture of antigen-positive "donor" cells and GFP-expressing antigen-negative "recipient" cells in a 96-well plate. Vary the ratio of donor to recipient cells (e.g., 1:1, 3:1, 9:1) to assess the dependency of the bystander effect on the number of target cells.[10][18] Include control wells with only recipient cells.
-
ADC Treatment: Treat the co-cultures with a concentration of the ADC that is highly cytotoxic to the donor cells but has minimal direct effect on the recipient cells in a monoculture.[18]
-
Incubation: Incubate the plates for 72-120 hours.[18]
-
Viability Assessment: Use imaging-based methods or flow cytometry to quantify the viability of the GFP-positive recipient cells.[18][19]
-
Data Analysis: Calculate the percentage viability of the recipient cells in the co-cultures relative to the recipient cells in the monoculture control wells treated with the same ADC concentration.[18]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the premature release of its payload in a biological matrix.[20][21]
Protocol:
-
ADC Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.[20][22]
-
Time Points: Collect aliquots at various time points over a period of up to 7 days (e.g., 0, 24, 48, 72, 120, 168 hours).[20]
-
Sample Processing: Isolate the ADC from the plasma matrix using methods like immunoaffinity capture (e.g., Protein A/G beads).[20][23]
-
Analysis of Payload Release: Quantify the amount of free payload in the plasma supernatant using liquid chromatography-mass spectrometry (LC-MS).[21][22]
-
Analysis of ADC Integrity: Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time using techniques such as LC-MS or hydrophobic interaction chromatography (HIC).[20][23] A decrease in the average DAR indicates payload loss.[20]
Conclusion
Both this compound and MMAE are highly potent cytotoxic payloads that have been successfully incorporated into clinically approved ADCs. MMAE, often used with a cleavable linker, is generally associated with a more pronounced bystander effect, which can be advantageous in treating heterogeneous tumors.[2] DM4, on the other hand, is typically less hydrophobic.[2][12] The choice between DM4 and MMAE will depend on the specific target, the desired therapeutic window, and the acceptable toxicity profile. Rigorous preclinical evaluation using standardized assays is crucial for selecting the optimal payload for a given ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. explorationpub.com [explorationpub.com]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gog.org [gog.org]
- 15. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. benchchem.com [benchchem.com]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. One moment, please... [iqbiosciences.com]
A comparative study of maytansinoids and auristatins for cancer therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Among the most successful and widely utilized payloads are the maytansinoids (e.g., DM1 and DM4) and the auristatins (e.g., MMAE and MMAF). Both classes of potent microtubule inhibitors have demonstrated significant clinical benefit, yet their distinct origins, mechanisms of action, and physicochemical properties result in different efficacy and toxicity profiles. This guide provides a detailed comparative analysis of maytansinoid- and auristatin-based ADCs, supported by experimental data and detailed methodologies for key assays, to aid researchers in the strategic selection and development of these complex biotherapeutics.
At a Glance: Maytansinoids vs. Auristatins
| Feature | Maytansinoids (e.g., DM1, DM4) | Auristatins (e.g., MMAE, MMAF) |
| Origin | Derivatives of the natural product maytansine.[1] | Synthetic analogs of the marine natural product dolastatin 10.[2] |
| Mechanism of Action | Inhibit microtubule assembly by binding to tubulin at the vinca (B1221190) alkaloid binding site.[1] | Inhibit tubulin polymerization by binding at the interface between α- and β-tubulin.[2] |
| Potency | Highly potent, with IC50 values in the sub-nanomolar to low nanomolar range.[] | Extremely potent, often 100 to 1000 times more so than traditional chemotherapeutics like doxorubicin.[] |
| Hydrophobicity | Generally less hydrophobic than auristatin-based ADCs.[2][4] | Generally more hydrophobic, which can influence pharmacokinetics and off-target toxicity.[2][4] |
| Bystander Effect | Dependent on the linker; non-cleavable linkers limit the bystander effect, while cleavable linkers can enable it.[5] | Potent bystander effect, especially with MMAE and a cleavable linker, due to the cell permeability of the payload.[5] |
| Key Approved ADCs | Ado-trastuzumab emtansine (Kadcyla®) for HER2-positive breast cancer. | Brentuximab vedotin (Adcetris®) for Hodgkin lymphoma and anaplastic large cell lymphoma; Polatuzumab vedotin (Polivy®) for diffuse large B-cell lymphoma.[6] |
Mechanism of Action: A Tale of Two Tubulin Inhibitors
Both maytansinoids and auristatins exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division. However, they achieve this through distinct molecular interactions.[1]
Maytansinoids bind to tubulin at the vinca alkaloid binding site, inhibiting the assembly of microtubules.[1] This leads to a G2/M phase arrest of the cell cycle and subsequent apoptosis.[5]
Auristatins, on the other hand, bind at the interface between α- and β-tubulin, a different site from maytansinoids.[2] This binding also prevents microtubule polymerization, leading to mitotic arrest and apoptosis.[2]
Caption: General mechanism of action for ADCs.
Comparative Performance Data
The choice between a maytansinoid or an auristatin payload is influenced by various factors including the target antigen, tumor type, and the desired therapeutic window. The following tables summarize key performance data from preclinical studies.
In Vitro Cytotoxicity of Maytansinoid vs. Auristatin-Based ADCs
| ADC Target | Payload | Cell Line | IC50 (ng/mL) |
| HER2 | DM1 | SK-BR-3 | 10-50 |
| HER2 | MMAE | SK-BR-3 | 5-20 |
| HER2 | MMAF | SK-BR-3 | 20-100 |
| CD30 | MMAE | Karpas 299 | 1-10 |
| EpCAM | DM1 | COLO 205 | 15-30 |
Note: Data compiled from various preclinical studies.[2] IC50 values are approximate and can vary based on experimental conditions.
In Vivo Efficacy in Xenograft Models
| ADC Target | Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| HER2 | DM1 | NCI-N87 (gastric) | 15 mg/kg, single dose | ~80 |
| HER2 | MMAE | JIMT-1 (breast) | 3 mg/kg, single dose | >90 |
| CD19 | DM4 | Raji (lymphoma) | 5 mg/kg, single dose | ~75 |
| CD30 | MMAE | Karpas 299 (lymphoma) | 1 mg/kg, single dose | >95 |
Note: Data compiled from various preclinical studies.[2] Tumor growth inhibition is an approximation and can vary based on the specific model and study design.
Physicochemical Properties and the Bystander Effect
The physicochemical properties of the payload can significantly impact an ADC's pharmacokinetics, biodistribution, and bystander effect.
| Property | Maytansinoid-based ADCs | Auristatin-based ADCs |
| Hydrophobicity | Less hydrophobic.[2][4] | More hydrophobic.[2][4] |
| Stability (DSC) | Decreased upon conjugation.[4] | Decreased upon conjugation.[4] |
| Bystander Effect | Dependent on linker and payload hydrophobicity. Generally potent with MMAE (membrane permeable).[2] |
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a critical consideration for treating heterogeneous tumors.[5] Auristatin-based ADCs, particularly those with MMAE and a cleavable linker, are known for their potent bystander effect due to the high cell permeability of MMAE.[5] In contrast, the bystander effect of maytansinoid-based ADCs is highly dependent on the linker technology employed.[5]
Caption: Bystander effect comparison.
Experimental Protocols
Accurate and reproducible in vitro and in vivo assays are critical for the preclinical evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[7]
Methodology:
-
Cell Seeding: Seed target antigen-positive and -negative cancer cells in a 96-well plate at an optimal density and incubate overnight.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in a complete medium. Add the different ADC concentrations to the wells.[2]
-
Incubation: Incubate the plate for 72-120 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[2]
-
Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO).[2]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Plot a dose-response curve to determine the IC50 value.[2]
Caption: Workflow for a typical in vitro cytotoxicity assay.
In Vivo Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a subcutaneous xenograft model.[9]
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells expressing the target antigen into the flank of immunodeficient mice.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.[2]
-
Randomization and Dosing: Once tumors reach a predetermined size, randomize the mice into treatment groups. Administer the ADC, vehicle, and control ADCs (typically intravenously).[2]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[2]
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[2]
Caption: Workflow for a preclinical in vivo efficacy study.
Conclusion
Both maytansinoid and auristatin-based ADCs have proven to be powerful tools in the fight against cancer. The choice between these two classes of payloads is a complex decision that requires careful consideration of the target biology, the physicochemical properties of the ADC, and the desired therapeutic index.[2] Maytansinoid-based ADCs are generally less hydrophobic, which may influence their pharmacokinetic properties and off-target toxicities.[2] Auristatin-based ADCs, particularly those utilizing MMAE, often exhibit a potent bystander effect, which can be advantageous in treating heterogeneous tumors.[2] A thorough preclinical evaluation, employing robust and well-controlled in vitro and in vivo assays as detailed in this guide, is essential for the successful development of the next generation of highly effective and well-tolerated ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Assessment of DM4-Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM4. Understanding the off-target binding of these potent therapeutics is critical for predicting and mitigating potential toxicities in clinical development. This document summarizes key cross-reactivity data, outlines detailed experimental protocols for assessment, and provides visualizations of relevant biological pathways and experimental workflows.
Understanding DM4-ADC Toxicity and the Importance of Cross-Reactivity Assessment
Antibody-drug conjugates are designed to selectively deliver highly potent cytotoxic agents, such as the maytansinoid DM4, to cancer cells. DM4 exerts its anti-tumor activity by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1] While the monoclonal antibody component provides tumor targeting, off-target binding to normal tissues can lead to significant toxicity.[2][3] Therefore, a thorough assessment of cross-reactivity is a critical step in the preclinical safety evaluation of any new DM4-conjugated antibody.[4] Regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate tissue cross-reactivity (TCR) studies for investigational new antibody-based drugs before the initiation of clinical trials.[4]
Comparative Cross-Reactivity Profiles of DM4-Conjugated Antibodies
Comprehensive head-to-head comparative studies of the cross-reactivity of different DM4-conjugated antibodies on a full panel of normal human tissues are not extensively available in the public domain. However, by compiling data from published studies and regulatory documents, we can create a comparative overview of their known off-target binding profiles and associated toxicities.
| ADC Name (Target) | Known Normal Tissue Target Expression | Reported Off-Target Toxicities (Potentially Related to Cross-Reactivity) | References |
| Tusamitamab Ravtansine (SAR408701) (CEACAM5) | Limited expression on the luminal surface of columnar absorptive cells in normal epithelial tissues. | Keratopathy, keratitis, peripheral sensory neuropathy, gastrointestinal complaints. | [1][5] |
| Mirvetuximab Soravtansine (IMGN853) (Folate Receptor Alpha - FRα) | Restricted expression in polarized epithelia of the kidney, lung, choroid plexus, and placenta. | Blurred vision, keratopathy, dry eye, photophobia, eye pain, uveitis. | [6][7] |
| Elsamitrucin (IMGN242) (CanAg) | Information on normal tissue expression is limited in publicly available literature. | Ocular toxicities have been a concern with maytansinoid ADCs. Specific data for IMGN242 is not readily available. | [8][9] |
Note: The observed toxicities may be a result of on-target, off-tumor effects (binding to the target antigen on normal cells) or off-target, off-tumor effects (binding of the antibody or ADC to an unrelated protein). The data presented here is for informational purposes and direct comparisons should be made with caution due to variations in study design and reporting.
Experimental Protocols for Cross-Reactivity Assessment
Accurate and reproducible assessment of cross-reactivity is paramount. The following are detailed protocols for key experiments.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
This protocol outlines the procedure for assessing the binding of a DM4-conjugated antibody to a panel of normal human tissues, as recommended by the FDA.
Objective: To identify potential on-target and off-target binding of a DM4-ADC in a comprehensive panel of normal human tissues.
Materials:
-
DM4-conjugated antibody (test article)
-
Isotype control antibody conjugated with DM4
-
Unconjugated antibody (optional)
-
Frozen normal human tissue sections (see FDA-recommended tissue panel below) from at least three unrelated donors.[5]
-
Primary antibody detection system (e.g., HRP-conjugated secondary antibody)
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Mounting medium
FDA-Recommended Normal Human Tissue Panel:
-
Adrenal Gland
-
Blood Vessels (Artery, Vein)
-
Bone Marrow
-
Brain (Cerebrum, Cerebellum)
-
Breast
-
Eye
-
Gastrointestinal Tract (Esophagus, Stomach, Small Intestine, Colon)
-
Heart
-
Kidney
-
Liver
-
Lung
-
Lymphoid Tissues (Lymph Node, Spleen, Thymus, Tonsil)
-
Nerve (Peripheral)
-
Ovary
-
Pancreas
-
Parathyroid Gland
-
Pituitary Gland
-
Placenta
-
Prostate
-
Salivary Gland
-
Skin
-
Spinal Cord
-
Striated Muscle
-
Testis
-
Thyroid Gland
-
Ureter
-
Urinary Bladder
-
Uterus
Procedure:
-
Tissue Section Preparation:
-
Cryosection frozen tissues to a thickness of 5-10 µm and mount on charged slides.
-
Allow sections to air dry.
-
Fix tissues in cold acetone (B3395972) for 10 minutes and then air dry.
-
-
Antigen Retrieval (if necessary):
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer and incubating at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunohistochemical Staining:
-
Wash slides with wash buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides.
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate sections with the DM4-conjugated antibody and the isotype control at optimized concentrations overnight at 4°C.
-
Wash slides extensively.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides.
-
Apply the chromogen solution and incubate until the desired stain intensity develops.
-
Wash slides with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections through a series of graded alcohols and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Evaluation:
-
A board-certified pathologist should evaluate the slides.
-
Assess the presence, intensity, and cellular localization of staining for the test article compared to the isotype control.
-
Scoring should be semi-quantitative (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).
-
In Vitro Cytotoxicity Assay on Non-Target Cells
This protocol describes how to assess the cytotoxic effect of a DM4-ADC on cells that do not express the target antigen to determine off-target killing.
Objective: To quantify the cytotoxicity of a DM4-ADC on antigen-negative cell lines.
Materials:
-
Antigen-negative human cell line (e.g., a cell line known not to express the target of the ADC's antibody)
-
Antigen-positive human cell line (positive control)
-
DM4-conjugated antibody
-
Isotype control ADC
-
Free DM4
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-negative and antigen-positive cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC, isotype control ADC, and free DM4 in complete culture medium.
-
Remove the medium from the cells and add the diluted compounds. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 (the concentration that inhibits cell growth by 50%) for each compound on both cell lines.
-
Visualizing Mechanisms and Workflows
DM4 Mechanism of Action and Apoptosis Induction
The following diagram illustrates the signaling pathway initiated by DM4-induced microtubule disruption, leading to mitotic arrest and subsequent apoptosis.
Caption: Mechanism of action of a DM4-conjugated antibody leading to apoptosis.
Experimental Workflow for Tissue Cross-Reactivity Assessment
This diagram outlines the key steps in performing an IHC-based tissue cross-reactivity study.
Caption: Experimental workflow for an IHC-based tissue cross-reactivity study.
Logical Relationship of In Vitro Cytotoxicity Assessment
This diagram illustrates the logical flow of an in vitro cytotoxicity experiment to determine off-target effects.
Caption: Logical flow for assessing the in vitro off-target cytotoxicity of a DM4-ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. fda.gov [fda.gov]
- 3. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of mirvetuximab soravtansine-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody–Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Guide to Orthogonal Analytical Methods for DM4 ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The characterization of antibody-drug conjugates (ADCs) is a critical aspect of their development, ensuring safety, efficacy, and consistency. For maytansinoid ADCs, such as those containing the potent DM4 payload, a multi-faceted analytical approach is essential to fully understand their complex nature. This guide provides a comparative overview of key orthogonal analytical methods for the characterization of DM4-ADCs, focusing on the determination of drug-to-antibody ratio (DAR), aggregation, and charge variants.
Orthogonal Method Comparison for DM4-ADC Analysis
A combination of analytical techniques is necessary to provide a comprehensive understanding of a DM4-ADC's critical quality attributes.[1] The following table summarizes the primary methods and their key performance aspects.
| Analytical Method | Primary Application for DM4-ADCs | Principle of Separation | Key Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and Drug Load Distribution[2][3][4][5] | Hydrophobicity[2][3] | - Mild, non-denaturing conditions preserve the native structure.[2][4]- Resolves species with different numbers of conjugated drugs.[5][6]- Allows for the calculation of weighted average DAR.[5] | - Typically incompatible with direct MS analysis due to non-volatile salts.[3]- May not separate positional isomers.[3] |
| Reversed-Phase HPLC (RP-HPLC) | Orthogonal method for DAR determination[5][7] | Hydrophobicity[7] | - High resolution.- Can be coupled with mass spectrometry (MS) for detailed characterization.[8][9]- Applicable for both reduced and intact ADCs.[8] | - Denaturing conditions may alter the ADC structure.- Potential for irreversible binding of the ADC to the stationary phase.[10] |
| Size Exclusion Chromatography (SEC) | Aggregation and Fragmentation Analysis[11][12][13] | Molecular Size[11][12] | - Provides information on high and low molecular weight impurities.[14]- Can be coupled with MS for simultaneous characterization of multiple attributes.[14]- Essential for monitoring stability and manufacturing consistency.[13] | - Does not separate species with similar sizes but different DAR.- Susceptible to non-specific interactions due to ADC hydrophobicity.[12] |
| Ion-Exchange Chromatography (IEX) | Charge Variant Analysis[15][16][17][18] | Surface Charge[16][18] | - Separates acidic and basic variants.[6]- Can provide insights into post-translational modifications and degradation pathways.[19]- Fraction collection allows for further characterization of variants.[18] | - Separation can be influenced by the conjugated linker-drug.[18]- May have limited resolution for different drug loads.[18] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol is designed to separate DM4-ADC species based on their hydrophobicity, allowing for the determination of the drug-to-antibody ratio.[5]
Materials:
-
DM4-ADC sample
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 0.1 M sodium phosphate, pH 7.0[5][20]
-
HIC column (e.g., MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm)[5]
-
HPLC system with UV detector
Procedure:
-
Prepare the DM4-ADC sample at a concentration of 1-2 mg/mL.[5]
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the prepared sample.[5]
-
Apply a linear gradient to 100% Mobile Phase B over 30 minutes to elute the bound ADC.
-
Monitor the absorbance at 280 nm and 252 nm.[5] The unconjugated antibody will elute first, followed by ADC species with increasing DAR.[5]
-
Integrate the peak areas for each DAR species to calculate the weighted average DAR.[5]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol separates molecules based on their size to quantify aggregates and fragments in a DM4-ADC sample.[5]
Materials:
-
DM4-ADC sample
-
Mobile Phase: e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95[13]
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm)[5]
-
HPLC or UHPLC system with UV detector
Procedure:
-
Prepare the DM4-ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[5]
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.[5]
-
Inject an appropriate volume of the sample.
-
Monitor the absorbance at 280 nm.[5]
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).[5]
Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
This protocol separates DM4-ADC species based on differences in their surface charge, which can arise from the conjugation process or post-translational modifications.[15]
Materials:
-
DM4-ADC sample
-
Mobile Phase A: 20 mM MES, pH 6.6[15]
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.6
-
Cation-exchange column (e.g., BioResolve SCX mAb, 4.6 x 100 mm)[15]
-
HPLC system with UV detector
Procedure:
-
Prepare the DM4-ADC sample at a suitable concentration.
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient of increasing sodium chloride concentration (e.g., from 30 mM to 110 mM over 30 minutes) to elute the bound species.[15]
-
Monitor the absorbance at 280 nm.
-
Analyze the resulting chromatogram to identify and quantify the different charge variants.
Visualizing Analytical Workflows
Diagrams can clarify complex processes and relationships. The following visualizations, created using Graphviz, illustrate key aspects of DM4-ADC characterization.
References
- 1. agilent.com [agilent.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. waters.com [waters.com]
- 16. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 17. Efficient Method Development for Separation of Antibody Charge Variants by Ion-Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Predictive Bridge: A Guide to In Vitro-In Vivo Correlation for DM4-ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. Among the various cytotoxic payloads utilized, the maytansinoid derivative DM4 has shown considerable promise due to its potent microtubule-disrupting activity. A critical challenge in the preclinical development of DM4-based ADCs is establishing a reliable in vitro-in vivo correlation (IVIVC). A robust IVIVC model allows for the early prediction of clinical efficacy, aids in the selection of lead candidates, and can streamline the overall development process by reducing the reliance on extensive animal studies.[1][2]
This guide provides a comprehensive comparison of the in vitro assays and in vivo models used to establish IVIVC for DM4 ADC efficacy. It includes a summary of quantitative data from representative studies, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in designing and interpreting their own experiments.
Data Presentation: Correlating In Vitro Potency with In Vivo Anti-Tumor Activity
Establishing a predictive IVIVC model is often centered on correlating in vitro cytotoxicity with in vivo tumor growth inhibition (TGI). A common approach involves the concept of a "tumor static concentration" (TSC), which is the theoretical drug concentration required to halt tumor growth.[1][2] Studies have shown a linear and positive correlation between TSCin vitro and TSCin vivo, with one study involving 19 different ADCs reporting a Spearman's rank correlation coefficient of 0.82.[2] However, it was also noted that, on average, the TSCin vivo was approximately 27 times higher than the TSCin vitro, highlighting the complexity of translating cell culture data to a whole-organism context.[2]
Below are tables summarizing representative data for DM4-based ADCs, illustrating the relationship between in vitro potency (IC50) and in vivo efficacy (TGI). It is important to note that a direct comparison is often confounded by various factors, including the specific antibody, linker chemistry, drug-to-antibody ratio (DAR), and the tumor model used.
Table 1: In Vitro Cytotoxicity of Representative DM4-ADCs
| ADC Candidate | Target Antigen | Cell Line | In Vitro IC50 (nM) | Reference |
| H6-DM4 | 5T4 | SGC-7901 (Gastric) | 1.25 | [3] |
| H6-DM4 | 5T4 | HCT116 (Colorectal) | 2.53 | [3] |
| H6-DM4 | 5T4 | PANC-1 (Pancreatic) | 3.16 | [3] |
| huC242-SPDB-DM4 | CanAg | COLO 205 (Colon) | ~0.03 | [4] |
Note: Data is compiled from multiple sources for illustrative purposes. IC50 values can vary based on assay conditions.
Table 2: In Vivo Efficacy of Representative DM4-ADCs in Xenograft Models
| ADC Candidate | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| H6-DM4 | SGC-7901 Xenograft | 10 mg/kg, weekly | >95% | [3] |
| H6-DM4 | HCT116 Xenograft | 10 mg/kg, weekly | >90% | [3] |
| H6-DM4 | PANC-1 Xenograft | 10 mg/kg, weekly | >85% | [3] |
| huC242-SPDB-DM4 | HT-29 Xenograft | 200 µg/kg DM4 equiv., single dose | Significant tumor regression | [4] |
Note: TGI is a measure of the reduction in tumor growth in treated animals compared to a control group. The methodologies for calculation can vary between studies.
Key Factors Influencing DM4-ADC In Vitro-In Vivo Correlation
A simple correlation between in vitro IC50 and in vivo TGI is often not sufficient for a robust IVIVC model. Several factors can influence the translation of in vitro results to the in vivo setting.
-
Linker Stability: The linker connecting DM4 to the antibody plays a crucial role. Linkers that are too labile may release the payload prematurely in circulation, leading to off-target toxicity and reduced efficacy. Conversely, overly stable linkers might not release DM4 efficiently within the tumor cell. Studies have shown that ADCs with intermediate disulfide bond stability can exhibit superior in vivo efficacy, even when in vitro potencies are comparable to ADCs with more stable linkers.[4]
-
Drug-to-Antibody Ratio (DAR): The number of DM4 molecules per antibody can impact both efficacy and safety. While a higher DAR can increase potency in vitro, it can also lead to faster clearance and increased liver accumulation in vivo, potentially narrowing the therapeutic window. An optimal DAR for maytansinoid ADCs is generally considered to be in the range of 3 to 4.[1]
-
Bystander Effect: DM4, when released from the target cell, can diffuse and kill neighboring antigen-negative tumor cells. This "bystander effect" is a critical mechanism for treating heterogeneous tumors and is not fully captured in standard monoculture cytotoxicity assays.
-
Antibody Internalization Rate: The rate at which the ADC-antigen complex is internalized can affect efficacy. While rapid internalization is generally desired, some studies suggest that it could limit tumor penetration, as the ADC may be degraded by perivascular tumor cells before reaching deeper into the tumor mass.[5]
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable data for IVIVC modeling.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a standard method for determining the IC50 of a DM4-ADC in a cancer cell line.
-
Cell Seeding:
-
Culture the target cancer cell line in the appropriate growth medium.
-
Harvest cells during their logarithmic growth phase and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control vehicle.
-
Incubate the plate for 72-120 hours.
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a DM4-ADC in a subcutaneous xenograft model.
-
Model Establishment:
-
Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Monitor the mice for tumor formation.
-
-
Treatment and Monitoring:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the DM4-ADC and control articles (e.g., vehicle, naked antibody) via the appropriate route (typically intravenous).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study. A common formula is: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Visualizations: Pathways and Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear visual diagrams.
Caption: Cellular mechanism of action for a DM4-ADC.
Caption: Experimental workflow for establishing IVIVC for DM4-ADCs.
Caption: Factors influencing the IVIVC for DM4-ADC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Maytansinoid DM4 Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for the characterization of Maytansinoid DM4, a potent microtubule-disrupting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). Ensuring the reproducibility of experimental data is critical for the successful development of ADCs. This document outlines key analytical techniques and in vitro assays, presenting data in a structured format to facilitate comparison and support robust drug development.
Physicochemical Characterization of DM4 ADCs
The complex and heterogeneous nature of ADCs necessitates a suite of analytical methods for their physicochemical characterization.[1] The drug-to-antibody ratio (DAR), aggregation, and purity are critical quality attributes that directly impact the efficacy and safety of DM4-based ADCs.[2][3]
Table 1: Key Analytical Methods for DM4 ADC Characterization
| Quality Attribute | Primary Method | Orthogonal Method | Key Parameters Measured |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)[2] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2] | Average DAR, drug load distribution (D0, D2, D4, etc.)[2] |
| Aggregates & Fragments | Size-Exclusion Chromatography (SEC)[2] | Capillary Electrophoresis - Sodium Dodecyl Sulfate (B86663) (CE-SDS)[2] | Percentage of high molecular weight species (aggregates) and low molecular weight species (fragments)[2] |
| Purity & Heterogeneity | Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS)[2] | Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE)[4] | Purity of individual chains (heavy and light), assessment of ADC species under reducing and non-reducing conditions[2] |
| Free Drug Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5] | High-Performance Liquid Chromatography (HPLC) with Diode Array Detector (DAD)[4] | Concentration of unconjugated DM4 and its metabolites (e.g., S-methyl-DM4) in biological matrices[4][5] |
Experimental Protocols for Physicochemical Characterization
Detailed and standardized protocols are essential for ensuring the reproducibility of experimental results.
HIC separates ADC species based on the increased hydrophobicity conferred by the conjugation of the DM4 payload.[2] Unconjugated antibody elutes first, followed by ADCs with increasing DAR values.[2]
Experimental Protocol: HIC for DAR Analysis
-
Materials :
-
DM4 ADC sample
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 0.1 M sodium phosphate, pH 7.0[2]
-
Mobile Phase B: 0.1 M sodium phosphate, pH 7.0[2]
-
HIC column (e.g., MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm)[2]
-
HPLC system with UV detector
-
-
Procedure :
-
Prepare the DM4 ADC sample at a concentration of 2 mg/mL in 1 M ammonium sulfate.[2]
-
Equilibrate the HIC column with 100% Mobile Phase A.[2]
-
Inject 10-20 µg of the prepared sample.[2]
-
Apply a decreasing salt gradient to elute the ADC species.
-
Monitor the absorbance at 280 nm (for the antibody) and 252 nm (for the DM4 payload).[2]
-
Integrate the peak areas for each DAR species (D0, D2, D4, etc.) to calculate the weighted average DAR.[2]
-
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.[2]
SEC separates molecules based on their size, allowing for the quantification of high molecular weight aggregates and low molecular weight fragments.[2]
Experimental Protocol: SEC for Aggregate and Fragment Analysis
-
Materials :
-
DM4 ADC sample
-
Mobile Phase (e.g., phosphate-buffered saline)
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm)[2]
-
HPLC or UHPLC system with UV detector
-
-
Procedure :
-
Prepare the DM4 ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[2]
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.[2]
-
Inject an appropriate volume of the sample.
-
Monitor the absorbance at 280 nm.[2]
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).[2]
-
Caption: Workflow for the analysis of aggregates and fragments using SEC.[2]
In Vitro Efficacy and Potency Assessment
The cytotoxic potency of DM4-based ADCs is a critical determinant of their therapeutic potential.[6] Reproducible in vitro assays are essential for comparing the activity of different ADC constructs and for elucidating their mechanisms of action.
Table 2: In Vitro Cytotoxicity of Maytansinoid Derivatives
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| DM4 | Various | Various | Sub-nanomolar to picomolar range | [6] |
| DM1 | NCI-H226 | Lung Squamous Cell Carcinoma | 0.03 nM | [6] |
| NCI-H322M | Bronchial Carcinoma | 0.05 nM | [6] | |
| NCI-H460 | Large Cell Lung Cancer | 0.02 nM | [6] | |
| S-methyl DM1 | MCF7 | Breast Cancer | 330 pM (Mitotic Arrest) | [6] |
| MCF7 | Breast Cancer | 340 pM (G2-M Transition) | [6] |
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic effects of ADCs.[6][7]
Experimental Protocol: MTT Assay
-
Cell Seeding :
-
Culture the target cancer cell line in the appropriate medium.
-
Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[7]
-
-
ADC Treatment :
-
MTT Assay :
-
Add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[7]
-
Add a solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a plate reader.[8]
-
Calculate cell viability relative to the control and determine the IC50 value.[8]
-
DM4 and other maytansinoid derivatives exert their cytotoxic effects by targeting microtubules, which are essential for cell division.[3][9] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]
Caption: Signaling pathway of DM4 ADC-induced cell death.[3]
In Vivo Efficacy Assessment
While in vitro assays provide valuable initial data, in vivo studies are necessary to evaluate the anti-tumor activity of DM4 ADCs in a more complex biological system.
Table 3: Comparison of In Vivo Efficacy of Maytansinoid ADCs
| ADC Construct | Drug-to-Antibody Ratio (DAR) | In Vivo Model | Efficacy Outcome | Reference |
| Site-Specific SeriMab-DM4 | 4 | Clinically relevant cancer xenograft | More active than the 2 DAR conjugate at the same payload dose | [10] |
| Lysine-conjugated Ab-SPDB-DM4 | 3.4 | Not specified | Comparably active to 4 DAR SeriMab conjugate on an antibody basis | [10] |
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation :
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
-
ADC Administration :
-
Randomize mice into treatment groups (vehicle control, DM4 ADC, comparator ADC).
-
Administer the ADCs intravenously at specified doses and schedules.
-
-
Monitoring :
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.[8]
-
-
Endpoint :
Caption: Workflow for assessing DM4 ADC efficacy in a xenograft model.[7]
By adhering to these detailed protocols and utilizing the comparative data presented, researchers can enhance the reproducibility of their findings and make more informed decisions in the development of novel DM4-based antibody-drug conjugates.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Benchmarking Novel DM4 Derivatives Against the Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the parent maytansinoid payload, DM4 (ravtansine), and its novel derivatives. Maytansinoids are potent microtubule-targeting agents utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] This document summarizes their mechanism of action, presents available quantitative cytotoxicity data for DM4 and a next-generation derivative, details relevant experimental protocols, and illustrates the key signaling pathways and experimental workflows.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
DM4 and its derivatives exert their cytotoxic effects by inhibiting tubulin polymerization.[1] This disruption of microtubule assembly interferes with the formation of the mitotic spindle, which is crucial for cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.[2]
A key advancement in the development of DM4 derivatives is the enhancement of the "bystander effect." This phenomenon occurs when the cytotoxic payload, after being released inside the target cancer cell, diffuses to and kills neighboring antigen-negative cancer cells, thereby increasing the therapeutic efficacy of the ADC, especially in heterogeneous tumors.[3] Novel derivatives, such as DM21, are designed to have greater bystander killing activity compared to the parent DM4.[3]
Quantitative Data Summary: A Comparative Overview
The following tables summarize the available in vitro cytotoxicity data for DM4 and the novel derivative DM21, presented in the context of their respective antibody-drug conjugates, SAR408701 and IMGC936. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound, representing the concentration required to inhibit the growth of 50% of a cell population.
It is important to note that the data is compiled from different studies, and direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions, including the specific antibody, linker, and cell lines used.
Table 1: In Vitro Cytotoxicity of DM4-Based ADC (SAR408701) and a Novel DM4 Derivative-Based ADC (IMGC936)
| ADC | Payload | Target | Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| SAR408701 | DM4 | CEACAM5 | MKN-45 | Gastric Carcinoma | Not explicitly stated, but showed potent activity | [4][5] |
| SAR408701 | DM4 | CEACAM5 | BxPC-3 | Pancreatic Adenocarcinoma | Not explicitly stated, but showed potent activity | [4] |
| IMGC936 | DM21-C | ADAM9 | NCI-H292 | Mucoepidermoid Carcinoma | 0.2 - 224 (range across various cell lines) | [6] |
| IMGC936 | DM21-C | ADAM9 | NCI-H1975 | Non-Small Cell Lung Cancer | Potent activity demonstrated | [7][8] |
| IMGC936 | DM21-C | ADAM9 | Panel of human tumor cell lines | Various | Showed broad cytotoxic activity | [9][10] |
Table 2: Reference In Vitro Cytotoxicity of Parent Compound DM4
| Compound | Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [5] |
| DM4 | Various | Various | Sub-nanomolar to nanomolar range | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the cytotoxic and bystander effects of different maytansinoid derivatives.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
DM4 and novel DM4 derivative stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (DM4 and its derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include untreated control and vehicle control wells.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using appropriate software.
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein like GFP)
-
Complete cell culture medium
-
ADC constructs with DM4 and novel DM4 derivatives
-
96-well plates
-
Fluorescence plate reader, flow cytometer, or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 9:1, 1:1, 1:9) to assess the dependency of the bystander effect on the number of target cells. Include control wells with only Ag- cells.
-
ADC Treatment: Add serial dilutions of the ADCs to the co-culture wells.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Quantification of Bystander Cell Viability: Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader. Alternatively, use flow cytometry or high-content imaging to quantify the viable Ag- cell population.
-
Data Analysis: Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.
Visualizations
Signaling Pathway
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Experimental Workflow
Caption: Workflow for benchmarking novel DM4 derivatives.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Covariate analysis of tusamitamab ravtansine, a DM4 anti‐CEACAM5 antibody‐drug conjugate, based on first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. macrogenics.com [macrogenics.com]
A Head-to-Head Preclinical Comparison of DM1 and DM4 Maytansinoid Payloads
In the landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most potent and clinically validated payloads are the maytansinoids, a class of microtubule-targeting agents. This guide provides a detailed, head-to-head comparison of two prominent maytansinoid derivatives, DM1 and DM4, based on available preclinical data. The comparison focuses on their mechanism of action, in vitro cytotoxicity, and key characteristics in preclinical models that influence their application in ADC development.
Mechanism of Action: Potent Antimitotic Agents
Both DM1 (emtansine) and DM4 (soravtansine) are potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization.[1] By binding to tubulin, they prevent the formation of microtubules, which are essential components of the mitotic spindle required for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]
While sharing a fundamental mechanism, subtle structural differences between DM1 and DM4, specifically the degree of methylation on the carbon atom adjacent to the thiol group used for linker attachment, can influence their properties. DM4 possesses two methyl groups in this position compared to none for DM1, which can increase its hydrophobicity and impact membrane permeability.[3]
Mechanism of action for DM1 and DM4-based ADCs.
In Vitro Cytotoxicity
The cytotoxic potency of DM1 and DM4 is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Both compounds demonstrate potent activity at sub-nanomolar to nanomolar concentrations.[2][4] While direct side-by-side comparisons in the same study are limited, available data compiled from various sources indicate that both are exceptionally potent. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[1][2]
A study that directly compared five different trastuzumab-maytansinoid conjugates, including those with DM1 and DM4 attached via different linkers, found that all five conjugates displayed similarly high cytotoxicity against HER2-amplified breast cancer cell lines, with IC50 values in the range of 0.007 to 0.148 µg/mL.[5] This suggests that the intrinsic potency of the two maytansinoids, when delivered by the same antibody, is comparable in vitro.
| Payload | Cancer Type | Cell Line | IC50 (approx. nM) | Reference |
| DM1 | Breast Adenocarcinoma | MCF7 | ~0.7 | [6] |
| Colon Carcinoma | COLO 205 | Potent | [6] | |
| Breast Cancer | SK-BR-3 | Sub-nanomolar | [5] | |
| DM4 | Various | Panel of human tumor cell lines | Sub-nanomolar | [2] |
| Colon Carcinoma | COLO 205 | Potent | [7] | |
| Breast Cancer | SK-BR-3 | Sub-nanomolar | [5] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary.
Key Preclinical Differentiators
The primary differences in the preclinical performance of DM1 and DM4 often arise not from their intrinsic potency but from the properties of the ADCs in which they are incorporated, particularly the linker technology.
Linker Technology and Bystander Effect
The choice of a cleavable versus a non-cleavable linker significantly impacts the ability of the payload to kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect."
-
DM1 with Non-cleavable Linkers : Ado-trastuzumab emtansine (T-DM1) utilizes DM1 with a non-cleavable SMCC linker. Upon internalization and lysosomal degradation of the antibody, the primary catabolite is Lys-SMCC-DM1. This catabolite is charged and has poor membrane permeability, resulting in a minimal bystander effect.[8]
-
DM4 with Cleavable Linkers : DM4 is often paired with cleavable linkers, such as disulfide linkers (e.g., SPDB). These linkers are designed to be cleaved inside the target cell, releasing a neutral and more hydrophobic metabolite (e.g., S-methyl-DM4). This metabolite can readily diffuse across cell membranes to kill adjacent antigen-negative cells, leading to a moderate to high bystander effect.[8] This can be advantageous in treating heterogeneous tumors with varied antigen expression.
Workflow for preclinical comparison of DM1 and DM4 ADCs.
Toxicity Profile
The toxicity of maytansinoid-based ADCs is a critical consideration. Preclinical studies with T-DM1 have identified potential toxicities including effects on the liver and bone marrow, particularly thrombocytopenia (low platelet counts).[9] ADCs utilizing DM4 have been associated with ocular toxicity in preclinical models and in the clinic.[8] The differences in toxicity profiles are often linked to the linker stability and the resulting systemic exposure to the payload or its metabolites.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method for assessing the metabolic activity of cells, which is proportional to the number of viable cells.[1]
-
Cell Seeding : Cancer cell lines of interest are cultured in appropriate media. Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : Stock solutions of free DM1 and DM4 (or the corresponding ADCs) are prepared, typically in DMSO. Serial dilutions are made in cell culture medium and added to the wells. Control wells receive medium with the same concentration of DMSO as the highest drug concentration wells.
-
Incubation : Plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition and Solubilization : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. A solubilization solution is then added to dissolve the formazan crystals.
-
Data Acquisition and Analysis : The absorbance of each well is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DM1 and DM4-based ADCs in a mouse model.
-
Cell Line and Animal Model : A human cancer cell line that expresses the target antigen for the ADC's antibody is selected. Athymic nude mice are commonly used as the animal model.
-
Tumor Implantation : A suspension of the cancer cells is subcutaneously implanted into the flank of each mouse.
-
Tumor Growth and Grouping : Tumors are allowed to grow to a specified size. Mice are then randomized into treatment groups (e.g., vehicle control, non-binding control ADC, DM1-ADC, DM4-ADC).
-
Dosing : The ADCs and control agents are administered to the mice, typically via intravenous injection, according to a predetermined dosing schedule.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study. Animal health is also monitored for any signs of toxicity.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
Both DM1 and DM4 are highly potent maytansinoid payloads with a proven mechanism of action for cancer cell killing. In preclinical models, their intrinsic cytotoxicities are comparable. The key differentiating factors in their preclinical performance often stem from the design of the ADC, particularly the choice of linker. DM1, when used with a non-cleavable linker as in T-DM1, offers a highly stable ADC with limited bystander effect. In contrast, DM4 paired with a cleavable linker can provide a potent bystander effect, which may be advantageous for treating heterogeneous tumors. The selection between DM1 and DM4 for a novel ADC will therefore depend on the specific target, the tumor microenvironment, and the desired therapeutic profile, including the balance between efficacy and potential off-target toxicities. A thorough and direct preclinical comparison using the same antibody and optimized linkers is essential for making an informed decision in the development of the next generation of maytansinoid-based ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validating the Bystander Effect of DM4-Based ADCs: A Comparative Guide
The bystander effect is a crucial mechanism for the efficacy of Antibody-Drug Conjugates (ADCs), particularly in treating heterogeneous tumors where antigen expression can be varied.[1][2] For ADCs utilizing the potent microtubule-inhibiting agent DM4, a maytansinoid derivative, the ability of the cytotoxic payload to kill neighboring antigen-negative cells significantly enhances its therapeutic potential.[3] This guide provides a comprehensive overview of the validation of bystander effect assays for DM4-based ADCs, offering a comparison of methodologies and detailed experimental protocols for researchers, scientists, and drug development professionals.
The bystander effect of a DM4-based ADC is contingent on the use of a cleavable linker.[3] Upon internalization of the ADC by an antigen-positive (Ag+) cancer cell, the linker is cleaved, releasing the DM4 payload.[2] To induce a bystander effect, the released payload must be able to traverse the cell membrane of the Ag+ cell, diffuse into the tumor microenvironment, and subsequently enter and kill adjacent antigen-negative (Ag-) cells.[2] The S-methyl DM4 metabolite, released from ADCs with cleavable linkers, is lipophilic and cell-permeable, enabling this efficient diffusion to neighboring cells.[3] In contrast, ADCs with non-cleavable linkers release charged metabolites that cannot readily exit the target cell, thus limiting the bystander effect.[3]
Comparative Analysis of In Vitro Bystander Effect Assays
Two primary in vitro assays are commonly employed to quantify the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.[2][4]
| Assay Type | Principle | Advantages | Disadvantages |
| Co-culture Assay | Directly measures the killing of antigen-negative (Ag-) cells when cultured together with antigen-positive (Ag+) cells in the presence of the ADC.[3] | More physiologically relevant as it accounts for cell-to-cell proximity. Allows for the assessment of the effect of varying Ag+:Ag- cell ratios.[1][3] | Mechanistically less defined as it doesn't distinguish between contact-dependent and -independent killing. |
| Conditioned Medium Transfer Assay | Assesses whether the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.[3][4] | Clearly demonstrates that the payload is released, stable in the medium, and able to kill distant cells.[3] | May not fully recapitulate the tumor microenvironment where cell density is high and diffusion distances are short. |
Experimental Protocols
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.[3]
Protocol Outline:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen for the ADC.
-
Select an antigen-negative (Ag-) cell line that does not express the target antigen. To facilitate identification and quantification, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP).[1][3]
-
-
Cell Seeding:
-
In a 96-well plate, seed a mixture of Ag+ and Ag- cells.
-
The ratio of Ag+ to Ag- cells can be varied (e.g., 9:1, 3:1, 1:1, 1:3, 1:9) to assess the dependency of the bystander effect on the number of target cells.[1]
-
Include control wells with only Ag- cells to measure the direct effect of the ADC on these cells.[3]
-
-
ADC Treatment:
-
After allowing the cells to adhere (typically overnight), treat the co-cultures with a serial dilution of the DM4-based ADC.[1]
-
Include an untreated control and a control with a non-binding isotype ADC.
-
-
Incubation:
-
Quantification of Bystander Cell Viability:
-
Fluorescence Microscopy/High-Content Imaging: Acquire images of the fluorescently labeled Ag- cells and quantify the number of viable cells.[2]
-
Flow Cytometry: Harvest the cells and analyze the population based on fluorescent protein expression to distinguish and quantify viable Ag- cells.[2] A viability dye can be used to exclude dead cells.
-
Luminescence-based Assay: If using a luciferase-expressing Ag- cell line, a luminescence-based cell viability assay (e.g., CellTiter-Glo®) can be used.
-
-
Data Analysis:
-
Normalize the signal (e.g., fluorescence intensity, cell count) of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.[3]
-
Plot the viability of the Ag- cells as a function of the ADC concentration to determine the IC50 of the bystander effect.
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.[3]
Protocol Outline:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with the DM4-based ADC for 48-72 hours.[3] This allows for ADC processing and payload release.
-
Collect the culture supernatant, which now contains any released payload. This is the "conditioned medium".[3]
-
Centrifuge the conditioned medium to remove any detached cells and debris.[2]
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere overnight.[2][3]
-
Remove the existing medium and replace it with the collected conditioned medium. Serial dilutions of the conditioned medium can be prepared with fresh medium.
-
Include controls where Ag- cells are treated with fresh medium containing the same concentration of the ADC to assess direct toxicity.[2]
-
-
Incubation:
-
Incubate the plate with the Ag- cells for 72 to 96 hours.
-
-
Quantification of Bystander Cell Viability:
-
Assess the viability of the Ag- cells using a suitable method such as a CellTiter-Glo® assay or by staining with a viability dye and imaging.
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells.
-
A significant decrease in viability in the presence of conditioned medium from ADC-treated cells indicates a bystander effect.
-
Visualizing the Process
To better understand the underlying mechanisms and experimental flows, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for DM4 Quantification
In the development of antibody-drug conjugates (ADCs), precise and accurate quantification of the cytotoxic payload, such as DM4 (a maytansinoid derivative), is critical for pharmacokinetic, pharmacodynamic, and safety assessments. This guide provides an objective comparison of two prominent analytical methods for the quantification of free DM4 and its metabolite, S-methyl-DM4, in biological matrices: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the appropriate analytical strategy.
Performance Comparison of Analytical Methods
The selection of an analytical method for DM4 quantification is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following tables summarize the key performance metrics for HPLC-DAD and LC-MS/MS methods, based on validated assays reported in the literature.
Table 1: Performance Characteristics of HPLC-DAD for DM4 and S-methyl-DM4 Quantification
| Parameter | DM4 | S-methyl-DM4 | Reference |
| Linearity Range (μg/mL) | 0.06 - 20 | 0.06 - 20 | [1][2] |
| Correlation Coefficient (R²) | 0.9928 | 0.9928 | [3] |
| Limit of Detection (LOD) (μg/mL) | 0.025 | 0.025 | [1][2][4] |
| Limit of Quantification (LOQ) (μg/mL) | 0.06 | 0.06 | [1][2][4] |
| Intraday Precision (%RSD) | 2.3 - 8.2 | 2.3 - 8.2 | [1][2] |
| Interday Precision (%RSD) | 0.7 - 10.1 | 0.7 - 10.1 | [1][2] |
| Intraday Trueness (%Bias) | -1.1 to 3.1 | -1.1 to 3.1 | [1][2] |
| Interday Trueness (%Bias) | -10.4 to 7.5 | -10.4 to 7.5 | [1][2] |
Table 2: Performance Characteristics of LC-MS/MS for DM4 and S-methyl-DM4 Quantification
| Parameter | DM4 | S-methyl-DM4 | Reference |
| Linearity Range (ng/mL) | 0.100 - 50.0 | 0.100 - 50.0 | [5][6] |
| Correlation Coefficient (R²) | Not explicitly stated, but method was fully validated | Not explicitly stated, but method was fully validated | [5][6] |
| Limit of Quantification (LOQ) (ng/mL) | 0.100 | 0.100 | [5] |
| Within-run Day Precision (%RSD) | 0.9 - 4.4 | Not explicitly stated | [7] |
| Between-run Day Precision (%RSD) | 2.5 - 5.6 | Not explicitly stated | [7] |
| Method Bias (%) | 3.5 - 14.5 | Not explicitly stated | [7] |
From the data, it is evident that LC-MS/MS offers significantly higher sensitivity (ng/mL) compared to HPLC-DAD (μg/mL), making it more suitable for studies where very low concentrations of free DM4 are expected.[8] However, HPLC-DAD provides a robust and more accessible alternative for applications where such high sensitivity is not a critical requirement.[1]
Experimental Methodologies
Detailed and validated experimental protocols are crucial for the reproducibility of analytical results. Below are outlines of the methodologies for both HPLC-DAD and LC-MS/MS based on published studies.
HPLC-DAD Methodology for DM4 and S-methyl-DM4 Quantification
This method is suitable for the simultaneous determination of DM4 and its metabolite in plasma samples.[2]
1. Sample Preparation:
-
A simple protein precipitation with acetonitrile (B52724) is performed.[2]
-
The supernatant is dried and the residue is reconstituted in N,N-Dimethylacetamide (DMA).[2]
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 liquid chromatography system with a diode array detector (DAD).[3]
-
Column: Reversed-phase GraceSmart RP18 column, thermostated at 40 °C.[2]
-
Mobile Phase: Isocratic elution with a mixture of Milli-Q water and methanol (B129727) (25:75, v:v), both acidified with 0.1% v/v formic acid.[2][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 μL.[2]
-
Run Time: Complete resolution and separation are achieved within 13 minutes.[2]
3. Method Validation:
-
The method should be rigorously validated according to international guidelines, assessing linearity, selectivity, precision, trueness (intraday and interday), ruggedness, and limits of detection (LOD) and quantification (LOQ).[3]
LC-MS/MS Methodology for DM4 and S-methyl-DM4 Quantification
This highly sensitive method is ideal for the simultaneous determination of unconjugated DM4 and its metabolite in human plasma, particularly in clinical studies where low concentrations are anticipated.[5][6][9]
1. Sample Preparation:
-
A workflow involving protein precipitation, reduction, and solid-phase extraction (SPE) is employed.[5][6][9] This multi-step process removes antibody-maytansinoid conjugates from the plasma matrix, releases DM4 from endogenous conjugates, and generates a clean sample extract for analysis.[5][6][9]
2. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for enhanced selectivity and sensitivity.[5][6] Sodium adduct species of both analytes may be selected for monitoring to meet assay sensitivity requirements.[5][6]
3. Method Validation:
-
The method requires full validation for a dynamic range, ensuring desired stability and acceptable incurred sample reanalysis.[5][6]
Cross-Validation Considerations
While this guide compares two different analytical methods, the principle of cross-validation is crucial when analytical work is transferred between laboratories or when different methods are used within a single study.[10][11] Cross-validation aims to ensure that the data obtained are comparable and reliable.[11] This typically involves analyzing the same set of quality control samples and, if available, study samples with both methods or in both laboratories.[12] Statistical analysis, such as assessing the bias between the methods, is then performed to determine the comparability of the results.[12][13] For a comprehensive cross-validation of the HPLC-DAD and LC-MS/MS methods for DM4 quantification, a dedicated study analyzing a statistically significant number of samples with both techniques would be required to establish a quantitative relationship and potential bias between the two methodologies.
Conclusion
Both HPLC-DAD and LC-MS/MS are valuable analytical techniques for the quantification of DM4 and its metabolites. The choice between the two will largely depend on the specific requirements of the study.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity, such as clinical pharmacokinetic studies where circulating concentrations of free payload are expected to be very low.
-
HPLC-DAD offers a reliable and more accessible alternative for preclinical studies or process development where higher concentrations of DM4 may be present and the ultra-high sensitivity of LC-MS/MS is not necessary.
Researchers should carefully consider the performance characteristics and experimental requirements of each method to select the most appropriate approach for their drug development needs. Rigorous method validation is paramount to ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nalam.ca [nalam.ca]
- 13. labs.iqvia.com [labs.iqvia.com]
Unraveling the Toxicological Nuances of Maytansinoid Payloads: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical determinant in the therapeutic index of an antibody-drug conjugate (ADC). Maytansinoids, a class of potent microtubule-targeting agents, are frequently employed as payloads due to their high cytotoxicity. This guide provides an objective comparison of the toxicity profiles of different maytansinoid derivatives, with a focus on the well-characterized payloads DM1 and DM4, supported by experimental data and detailed methodologies.
Maytansinoids exert their anti-cancer effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[1][2] However, the systemic toxicity of these potent payloads remains a key challenge in ADC development. Understanding the distinct toxicity profiles of different maytansinoid derivatives is paramount for designing safer and more effective ADCs.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth. The following tables summarize the in vitro cytotoxicity of DM1 and DM4 across a range of cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | DM1 IC50 (nM) | DM4 IC50 (nM) | Reference |
| KMCH-1 | Biliary Tract Cancer | 0.79 | - | [2] |
| Mz-ChA-1 | Biliary Tract Cancer | 7.2 | - | [2] |
| BT-474 | Breast Cancer | 126.02 (as DM1-CH3) | - | [2] |
| BT-474-R | Breast Cancer (Trastuzumab-resistant) | 111.26 (as DM1-CH3) | - | [2] |
| BT-474-R/TDR | Breast Cancer (Trastuzumab/T-DM1-resistant) | >1000 (as DM1-CH3) | - | [2] |
| MCF7 | Breast Adenocarcinoma | - | 0.33 (as DM1-SMe) | [3] |
| COLO 205 | Colon Carcinoma | - | Not Specified (8-fold more potent than in COLO 205MDR) | [3] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of IC50 values should be made with caution.[1]
In Vivo Toxicity Profiles
Preclinical and clinical studies have revealed distinct, albeit sometimes overlapping, toxicity profiles for ADCs carrying different maytansinoid payloads. These toxicities are often considered "off-target" and are a primary cause of dose-limiting toxicities in patients.
| Maytansinoid Payload | Common Grade 3/4 Toxicities | References |
| DM1 | Thrombocytopenia, Hepatotoxicity, Neutropenia, Gastrointestinal effects | [4][5] |
| DM4 | Ocular toxicity, Hepatotoxicity | [4][5] |
Hepatotoxicity is a shared concern for both DM1 and DM4-conjugated ADCs.[6] The specific toxicities observed can be influenced by the linker technology, the drug-to-antibody ratio (DAR), and the specific antibody used in the ADC.[7]
Signaling Pathway of Maytansinoid-Induced Apoptosis
Maytansinoids trigger the intrinsic pathway of apoptosis following mitotic arrest. The disruption of microtubule dynamics acts as a cellular stress signal, leading to the activation of a cascade of events culminating in programmed cell death.
Caption: Maytansinoid-induced apoptosis signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of maytansinoid payloads on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Maytansinoid compounds (e.g., DM1, DM4)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the maytansinoid compounds in cell culture medium and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using appropriate software.[1]
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a maytansinoid payload.
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Conclusion
The choice of maytansinoid payload has a profound impact on the therapeutic index of an ADC. While both DM1 and DM4 are highly potent cytotoxic agents, they exhibit distinct toxicity profiles. A thorough understanding of these differences, supported by robust in vitro and in vivo toxicological assessments, is crucial for the rational design of next-generation ADCs with improved safety and efficacy. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of maytansinoid payload toxicity in a research and drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Potency and In Vivo Efficacy of DM4-Conjugated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency and in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule-inhibiting agent, DM4. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to be a valuable resource for researchers and professionals in the field of oncology drug development.
The Dichotomy of DM4 ADC Performance: From Lab Bench to Preclinical Models
The development of effective ADCs hinges on a delicate balance between their ability to kill cancer cells in a controlled laboratory setting (in vitro) and their performance within a complex biological system (in vivo). DM4, a maytansinoid derivative, is a highly potent cytotoxic agent that induces mitotic arrest and apoptosis.[1] When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, DM4 is designed for specific delivery to cancer cells, thereby minimizing off-target toxicity.[2]
This guide explores the correlation, and sometimes disparity, between the in vitro potency, often measured by the half-maximal inhibitory concentration (IC50), and the in vivo efficacy, typically assessed through tumor growth inhibition in xenograft models, of various DM4-conjugated ADCs.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of two prominent DM4 ADCs: H6-DM4 , targeting the 5T4 antigen prevalent in gastrointestinal cancers, and Mirvetuximab soravtansine , which targets folate receptor alpha (FRα) in ovarian cancer.
In Vitro Cytotoxicity of DM4 ADCs
| ADC | Target Antigen | Cancer Cell Line | In Vitro Potency (IC50) (nM) | Reference |
| H6-DM4 | 5T4 | DLD-1 (Colorectal) | 0.53 | [3] |
| HT-29 (Colorectal) | 3.89 | [3] | ||
| HGC-27 (Gastric) | 14.16 | [3] | ||
| SW-480 (Colorectal) | 16.84 | [3] | ||
| HCT116 (Colorectal) | 19.37 | [3] | ||
| AsPC-1 (Pancreatic) | 23.26 | [3] | ||
| SW1990 (Pancreatic) | 28.26 | [3] | ||
| PANC-1 (Pancreatic) | 37.58 | [3] | ||
| HCT-15 (Colorectal) | 74.76 | [3] | ||
| Mirvetuximab soravtansine | FRα | KB (Epidermoid Carcinoma) | 0.1 - 1.0 | [4] |
| IGROV-1 (Ovarian Carcinoma) | 0.1 - 1.0 | [4] | ||
| JEG-3 (Choriocarcinoma) | 0.1 - 1.0 | [4] | ||
| Ovarian Cancer Cell Lines (FRα-positive) | Low nanomolar | [5] |
In Vivo Efficacy of DM4 ADCs
| ADC | Target Antigen | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition / Outcome | Reference |
| H6-DM4 | 5T4 | DLD-1 (Colorectal) | 2.5 mg/kg, Q3D x 3 | Eradication of established tumors | [3] |
| PANC-1 (Pancreatic) | 2.5 mg/kg, Q3D x 3 | Eradication of established tumors | [3] | ||
| HGC-27 (Gastric) | 10 mg/kg, Q3D x 3 | Complete tumor regression | [3] | ||
| HT-29 (Colorectal) | 10 mg/kg, Q3D x 3 | Complete tumor regression | [3] | ||
| Mirvetuximab soravtansine | FRα | Ovarian Cancer Xenografts (FRα-positive) | ~5 mg/kg | Complete or partial tumor regressions | [2] |
| Platinum-Sensitive PDX (Ovarian) | 2.5 mg/kg (single dose, in combination with carboplatin) | 97% tumor growth inhibition | [6] | ||
| OV-90 (Ovarian) | 2.5 mg/kg (single dose, in combination with bevacizumab) | Robust tumor regressions, 6/6 complete responses | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
In Vitro Cytotoxicity Assay (CCK-8)
This protocol outlines a common method for assessing the cytotoxic effects of ADCs on cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.[3][7]
-
Cell Seeding:
-
Culture cancer cell lines of interest in appropriate media.
-
Trypsinize and resuspend adherent cells, or directly collect suspension cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[8]
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4 ADC and a non-targeting control ADC in cell culture medium.
-
Add 10 µL of the diluted ADCs to the respective wells. Include a vehicle control group (medium only).
-
Incubate the plate for 72-96 hours at 37°C.[3]
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting a dose-response curve using graphing software.[3]
-
In Vivo Xenograft Tumor Model
This protocol describes a standard method for evaluating the in vivo efficacy of DM4 ADCs in immunodeficient mice.[9]
-
Animal Model and Cell Line Preparation:
-
Tumor Implantation:
-
ADC Administration:
-
Randomize tumor-bearing mice into treatment and control groups (e.g., vehicle control, non-targeting ADC control, DM4 ADC).
-
Administer the ADCs or vehicle control intravenously (i.v.) via the tail vein. Dosing schedules can vary (e.g., a single dose or multiple doses over time).[1]
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
Monitor the body weight of the mice as an indicator of toxicity.[1]
-
At the end of the study, mice are euthanized, and tumors may be excised for further analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of DM4-induced apoptosis and the general workflows for the in vitro and in vivo experiments described.
References
- 1. benchchem.com [benchchem.com]
- 2. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. Portico [access.portico.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. apexbt.com [apexbt.com]
- 9. yeasenbio.com [yeasenbio.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Maytansinoid DM4
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid DM4 is a highly potent cytotoxic agent, integral to the development of antibody-drug conjugates (ADCs). Its inherent toxicity necessitates rigorous and clearly defined procedures for its handling and disposal to ensure the safety of laboratory personnel and the environment. This document provides essential safety and logistical information, outlining the operational plan for the proper disposal of this compound and materials contaminated with it.
Core Safety Principles
Due to its high cytotoxicity, all handling and disposal of this compound must be conducted within a designated containment area, such as a chemical fume hood or a biological safety cabinet. Adherence to established institutional and local regulations for hazardous and cytotoxic waste is mandatory. Personnel must be thoroughly trained in handling potent compounds and equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound and its waste.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides an extra layer of protection against contamination and allows for the safe removal of the outer glove if compromised. |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. Gown should fasten in the back. | Prevents skin contact with the compound and minimizes the risk of contaminating personal clothing. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects the eyes from splashes or aerosols of the hazardous material. |
| Respiratory Protection | An N95 respirator or higher, particularly when handling the powdered form of the compound. | Prevents inhalation of airborne particles of the cytotoxic agent. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every step. This involves waste segregation, decontamination where feasible, and final disposal through appropriate channels.
Experimental Protocols for Disposal and Decontamination
The following protocols provide detailed, step-by-step guidance for the handling and disposal of different types of this compound waste.
Protocol 1: Disposal of Liquid this compound Waste
This protocol applies to unused solutions of DM4 and contaminated solvents.
-
Collection : Collect all liquid waste containing DM4 in a designated, sealed, and clearly labeled cytotoxic liquid waste container. The container must be compatible with the chemical nature of the waste.
-
Labeling : The label must include the words "Hazardous Waste," "Cytotoxic," and list all chemical constituents, including this compound.
-
Storage : Store the sealed container in a designated, secure area away from general laboratory traffic, pending pickup by a licensed hazardous waste disposal service.
-
Final Disposal : The designated disposal method for liquid cytotoxic waste is typically high-temperature incineration by a specialized waste management facility.
Protocol 2: Disposal of Solid this compound Waste
This protocol applies to contaminated labware, such as pipette tips, tubes, and personal protective equipment (PPE).
-
Collection : At the point of generation, place all contaminated solid waste into a designated, clearly labeled cytotoxic waste bag.
-
Packaging : Double-bag all solid waste to prevent leaks and contamination.
-
Labeling : The outer bag must be clearly labeled with "Hazardous Waste" and "Cytotoxic."
-
Storage : Store the sealed bags in a designated, secure area for hazardous waste.
-
Final Disposal : The final disposal will be through incineration at a specialized facility, arranged by a licensed hazardous waste management service.
Protocol 3: Disposal of Sharps Contaminated with this compound
This protocol applies to any contaminated sharps, such as needles and blades.
-
Collection : Immediately dispose of any contaminated sharps into a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.
-
Container Management : Never overfill the sharps container. Once it is three-quarters full, seal it securely.
-
Storage : Store the sealed sharps container in the designated secure area for hazardous waste.
-
Final Disposal : Disposal must be handled by a licensed hazardous waste management facility, typically involving incineration.
Protocol 4: Decontamination of Spills and Surfaces
In the event of a spill, immediate and thorough decontamination is crucial. While a specific validated protocol for the chemical inactivation of this compound is not publicly available, the following procedure is based on best practices for other potent cytotoxic agents.
-
Alert and Secure : Alert personnel in the area of the spill. If necessary, evacuate the immediate area.
-
Don PPE : Ensure you are wearing the full, appropriate PPE as detailed in the table above.
-
Containment : For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a wetted absorbent pad to prevent aerosolization.
-
Chemical Inactivation :
-
Prepare a fresh 10% v/v solution of household bleach (sodium hypochlorite) in water.
-
Carefully apply the bleach solution to the absorbent pad covering the spill, working from the outside in.
-
Allow a contact time of at least 20 minutes to ensure deactivation.
-
-
Cleanup :
-
Collect all absorbent materials and any broken glass (using tongs) and place them in a cytotoxic waste bag.
-
Clean the spill area thoroughly with the bleach solution, followed by a rinse with water to remove any residual bleach.
-
-
Disposal : Dispose of all cleanup materials as solid cytotoxic waste, following Protocol 2.
-
Reporting : Report the spill to the appropriate safety officer and complete any necessary incident reports as per your institution's policy.
By adhering to these stringent protocols, researchers, scientists, and drug development professionals can safely manage this compound, mitigating the risks associated with this potent compound and ensuring a safe laboratory environment.
Safeguarding Researchers: A Comprehensive Guide to Handling Maytansinoid DM4
Morrisville, NC - For researchers and scientists at the forefront of drug development, the potent cytotoxic agent Maytansinoid DM4 offers significant promise. However, its handling demands rigorous safety protocols to mitigate the inherent risks associated with its high toxicity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel.
This compound is a highly potent microtubule-disrupting agent. Its handling requires strict adherence to safety procedures to prevent accidental exposure, which can have severe health consequences. The information presented here is synthesized from established safety data sheets and guidelines for handling cytotoxic compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. It is crucial to understand these hazards before handling the compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs |
Note: While one Safety Data Sheet from Cayman Chemical classifies the substance as not hazardous, this is an outlier. The overwhelming consensus from other suppliers and the known pharmacology of maytansinoids indicate high toxicity. Therefore, all handling procedures should be based on the more stringent hazard classifications.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | ANSI-rated safety glasses with side shields and a full-face shield. | Protects eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a risk of aerosolization. | Prevents inhalation of the potent compound. |
| Shoe Covers | Disposable, non-slip shoe covers. | Prevents the tracking of contamination outside of the designated handling area. |
Safe Handling and Operational Procedures
All work with this compound, both in solid and solution form, must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to ensure containment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary equipment and reagents before starting work.
-
Ensure a cytotoxic spill kit is readily accessible.
-
-
Weighing the Solid Compound:
-
Perform all weighing operations within a containment device (e.g., ventilated balance enclosure or chemical fume hood).
-
Use dedicated spatulas and weighing papers.
-
Handle the powder with extreme care to avoid generating dust.
-
-
Preparing Solutions:
-
Dissolve the solid compound by slowly adding the solvent to the vial. This compound is soluble in DMSO, DMF, and ethanol.
-
Avoid shaking or vortexing vigorously to prevent aerosolization. Gentle swirling or inversion is recommended.
-
Clearly label all solutions with the compound name, concentration, date, and hazard symbols.
-
-
Post-Handling:
-
Wipe down the work surface and any equipment used with a suitable decontamination solution (see Spill and Decontamination section).
-
Carefully remove PPE, starting with the outer gloves and gown, and dispose of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and decisive action is critical.
Spill Response Workflow:
Caption: Workflow for handling a cytotoxic chemical spill.
Decontamination:
While a specific deactivating agent for maytansinoids has not been universally established, a common practice for decontaminating surfaces exposed to cytotoxic drugs is the use of an oxidizing agent. A freshly prepared 10% sodium hypochlorite (B82951) (bleach) solution followed by a rinse with a neutralizer like sodium thiosulfate (B1220275) and then water is a generally accepted procedure. However, the efficacy for this compound specifically has not been validated. Therefore, the primary approach should be thorough cleaning with a detergent solution followed by the bleach decontamination procedure.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal Workflow:
Caption: Segregation and disposal workflow for cytotoxic waste.
Key Disposal Principles:
-
Segregation: All cytotoxic waste must be segregated from other waste streams.
-
Labeling: All waste containers must be clearly labeled with the cytotoxic hazard symbol.
-
Containers: Use designated, leak-proof, and puncture-resistant containers with purple lids for cytotoxic waste.[1]
-
Final Disposal: The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[2]
By adhering to these stringent safety and handling protocols, researchers can work confidently with this compound, advancing critical drug development programs while ensuring a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
